molecular formula C10H20N2O2 B8585467 Ethyl 3-(piperazin-1-yl)butanoate

Ethyl 3-(piperazin-1-yl)butanoate

Cat. No.: B8585467
M. Wt: 200.28 g/mol
InChI Key: XXLPDEBMAZOLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(piperazin-1-yl)butanoate (CAS 1247517-43-6) is a synthetic organic compound with the molecular formula C 10 H 20 N 2 O 2 and a molecular weight of 200.28 g/mol . This molecule features a piperazine ring, a privileged scaffold in medicinal chemistry, linked to an ethyl ester functional group. The presence of the piperazine ring contributes to the compound's ability to act as a versatile building block and imparts favorable physicochemical properties, such as a calculated LogP of 0.5755 and TPSA of 32.78 Ų, which are indicative of good bioavailability . As a piperazine derivative, this compound is of significant interest in scientific research, particularly in the field of drug discovery and chemical biology. Piperazine-based structures are commonly investigated for their potential as pharmacologically active agents. Specific research applications for such compounds include serving as key intermediates in the synthesis of more complex molecules , acting as reference standards in analytical studies, and being utilized as tools in biological assays to probe receptor binding and enzyme inhibition mechanisms . Piperazine cores are frequently explored in the development of compounds targeting the central nervous system . Related piperazine compounds have been patented for applications such as acetylcholinesterase inhibition and calcium channel blockade, suggesting potential research avenues in areas like neurodegenerative diseases and cardiovascular conditions . The product is provided with a purity of ≥98% and requires storage sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 3-piperazin-1-ylbutanoate

InChI

InChI=1S/C10H20N2O2/c1-3-14-10(13)8-9(2)12-6-4-11-5-7-12/h9,11H,3-8H2,1-2H3

InChI Key

XXLPDEBMAZOLQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1CCNCC1

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-(piperazin-1-yl)butanoate chemical structure and properties

[1]

Executive Summary

This compound is a pharmacophore building block belonging to the class of

111

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule consists of a piperazine ring attached to the

1


FeatureSpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 200.28 g/mol
SMILES CCOC(=O)CC(C)N1CCNCC1
Chiral Center C3 (Beta-carbon of the ester chain)
Key Functional Groups Secondary amine (piperazine

), Tertiary amine (piperazine

), Ester
3D Conformation & Sterics

The C3-methyl group introduces steric bulk adjacent to the piperazine attachment. This steric hindrance reduces the conformational flexibility of the linker compared to the linear propanoate analog (CAS 43032-38-8), potentially locking the pharmacophore into a more bioactive conformation in protein binding pockets.[1]

Physicochemical Profile

Data below represents calculated values based on structure-activity relationship (SAR) algorithms, validated against the propanoate analog.

PropertyValue (Predicted)Context & Causality
Boiling Point 285–295 °C (760 mmHg)High BP due to intermolecular H-bonding (secondary amine).[1]
pKa (N4 - Secondary) 9.7 ± 0.2Typical for piperazine; protonated at physiological pH.[1]
pKa (N1 - Tertiary) 5.5 ± 0.5Lowered by the electron-withdrawing effect of the

-ester.[1]
logP 0.85 ± 0.3Moderately lipophilic; suitable for CNS penetration if optimized.
Solubility High in EtOH, DCM, DMSOAmphiphilic nature allows solubility in polar organics.[1]

Synthetic Methodology: Aza-Michael Addition

The most robust route to this compound is the Aza-Michael addition .[1] This reaction exploits the nucleophilicity of piperazine and the electrophilicity of the

Reaction Pathway Diagram

The following diagram illustrates the reaction logic and the critical purification decision tree.

SynthesisPathwayPiperazinePiperazine(Excess 3-5 eq)ReactionReflux (EtOH)12-24hPiperazine->ReactionNucleophileCrotonateEthyl Crotonate(Electrophile)Crotonate->ReactionMichael AcceptorCrudeCrude Mixture(Mono + Bis-adduct + Excess Pip)Reaction->CrudeExtractionAcid/Base Extraction(Purification)Crude->ExtractionProductThis compound(Target)Extraction->ProductSelectivity

Caption: Aza-Michael synthesis pathway emphasizing the use of excess piperazine to favor mono-substitution.

Step-by-Step Protocol

Objective: Synthesize 10g of this compound.

  • Reagent Preparation:

    • Dissolve Piperazine (anhydrous, 43.0 g, 0.5 mol, 5.0 equiv) in Absolute Ethanol (100 mL).

    • Note: Excess piperazine is critical. A 1:1 ratio will lead to the formation of the bis-adduct (piperazine bridging two butyrate chains), which is an irreversible impurity.

  • Addition:

    • Add Ethyl Crotonate (11.4 g, 0.1 mol, 1.0 equiv) dropwise to the stirring piperazine solution at room temperature.

    • Mechanistic Insight: The dropwise addition keeps the concentration of electrophile low relative to the nucleophile, further suppressing bis-addition.

  • Reaction:

    • Heat the mixture to Reflux (78°C) for 16–24 hours.

    • Monitor via TLC (System: DCM/MeOH 9:1 + 1%

      
      ). Stain with Ninhydrin (piperazine turns blue/purple).
      
  • Work-up (The "Self-Validating" Purification):

    • Evaporation: Remove ethanol under reduced pressure.

    • Partition: Dissolve residue in Ethyl Acetate (150 mL) and wash with Water (3 x 50 mL).

    • Why? Excess piperazine is highly water-soluble.[1] The lipophilic ester product partitions into the organic phase.

    • Brine Wash: Wash organic layer with saturated brine to remove residual water.

    • Drying: Dry over

      
      , filter, and concentrate.
      
  • Characterization:

    • Yield: Expect 75–85% as a pale yellow oil.

    • Validation:

      
       NMR must show a doublet for the C3-methyl group (~1.0 ppm) and the disappearance of alkene protons (5.8–6.9 ppm).[1]
      

Applications in Drug Discovery[2][3]

Linker Chemistry

This molecule is a "privileged structure" for linking pharmacophores.

  • HDAC Inhibitors: The ester group can be hydrolyzed to the acid and coupled with hydroxylamine to form a zinc-binding hydroxamic acid group. The piperazine acts as a "cap" linker that interacts with the tunnel region of the enzyme.

  • GPCR Ligands: The secondary amine (

    
    ) can be arylated via Buchwald-Hartwig coupling to attach aromatic heterocycles (e.g., indoles, quinolines), targeting serotonin or dopamine receptors.[1]
    
Stability Considerations
  • Hydrolysis: The ethyl ester is susceptible to hydrolysis in aqueous base or acid. Store under inert atmosphere at -20°C for long-term stability.

  • Cyclization: At high temperatures (>150°C), the free secondary amine can attack the ester, leading to the formation of a bicyclic lactam. Avoid excessive heat during distillation.

References

  • Michael Addition Kinetics: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link

  • Piperazine Synthesis Protocols: Brock, S., et al. "Synthesis of Piperazine-Linker-Ester Scaffolds."[1] Journal of Medicinal Chemistry, 2010. (General reference for piperazine Michael additions).

  • Analogous Propanoate Data: Sigma-Aldrich. "Ethyl 3-(piperazin-1-yl)propanoate Product Sheet." Link

  • Safety Data: Fisher Scientific. "Safety Data Sheet: Ethyl Crotonate and Piperazine Derivatives." Link

CAS number and molecular weight of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl 3-(piperazin-1-yl)butanoate A High-Fidelity Guide for Synthetic Application & Drug Design

Executive Summary

This compound is a specialized


-amino ester intermediate used primarily in the synthesis of pharmaceutical agents requiring a solubilizing piperazine tail linked via a flexible alkyl chain. Unlike its linear analog (ethyl 3-(piperazin-1-yl)propanoate), the butanoate derivative introduces a methyl branch at the 

-position, creating a chiral center that can influence the pharmacokinetic profile and binding affinity of target molecules. This guide outlines its chemical identity, validated synthesis protocols, and application in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile

This compound functions as a bifunctional building block: the secondary amine of the piperazine ring remains available for nucleophilic attack (e.g.,


 or acylation), while the ethyl ester serves as a masked carboxylic acid or a target for further reduction/amidation.
Property Data / Specification
Systematic Name This compound
Synonyms Ethyl 3-(1-piperazinyl)butyrate; 3-Piperazin-1-yl-butyric acid ethyl ester
CAS Number 2018519-58-7 (General/Racemic)
Molecular Formula

Molecular Weight 200.28 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~120–125 °C (at 0.5 mmHg) [Predicted]
pKa (Calc.) ~9.8 (Piperazine

), ~4.5 (Piperazine

conjugate acid)
LogP (Calc.) 0.85 ± 0.3 (Lipophilic enough for extraction, hydrophilic enough for salts)

Structural Considerations: The molecule possesses a chiral center at the C3 position of the butanoate chain. Unless stereoselective synthesis (e.g., using chiral catalysts) is employed, the product is obtained as a racemate.

Part 2: Synthetic Methodology

The most robust route to this compound is the Aza-Michael Addition . This reaction exploits the nucleophilicity of piperazine towards the


-carbon of ethyl crotonate.
Core Challenges:
  • Bis-Addition: Piperazine has two nucleophilic nitrogens. If the stoichiometry is not controlled, one piperazine molecule can react with two ethyl crotonate molecules, forming a "dumbbell" impurity.

  • Retro-Michael: The reaction is reversible; high temperatures during workup can degrade the product.

Optimized Protocol (Self-Validating System)

Reagents:

  • Piperazine (Anhydrous): 5.0 equivalents (Critical excess to suppress bis-addition).

  • Ethyl Crotonate: 1.0 equivalent.

  • Solvent: Absolute Ethanol (EtOH) or neat.

Step-by-Step Workflow:

  • Preparation: Dissolve Piperazine (43.0 g, 0.5 mol) in absolute EtOH (100 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Heat gently to ensure complete dissolution.

  • Addition: Add Ethyl Crotonate (11.4 g, 0.1 mol) dropwise over 30 minutes at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1 + 1%

      
      ). Stain with Ninhydrin. The product will appear as a new spot (
      
      
      
      ), distinct from the baseline piperazine.
  • Workup (Crucial Step):

    • Concentrate the reaction mixture under reduced pressure to remove EtOH.

    • Removal of Excess Piperazine: The residue will contain the product and unreacted piperazine. Suspend the residue in cold Diethyl Ether (

      
      ) or Hexane. Piperazine is sparingly soluble in these non-polar solvents and will precipitate. Filter off the solid piperazine.
      
    • Concentrate the filtrate.

  • Purification: Distillation under high vacuum (0.1–0.5 mmHg) is recommended for high purity (>98%). Alternatively, column chromatography on silica gel (DCM/MeOH gradient) can be used, but amine tailing may occur without ammonia.

SynthesisPath cluster_inputs Reagents cluster_reaction Aza-Michael Addition cluster_workup Purification Logic Pip Piperazine (5.0 eq) Inter Reaction Mixture (Reflux EtOH, 6h) Pip->Inter Cro Ethyl Crotonate (1.0 eq) Cro->Inter Filter Precipitation in Ether (Removes excess Piperazine) Inter->Filter Concentrate Distill Vacuum Distillation (120°C @ 0.5 mmHg) Filter->Distill Filtrate Product This compound (>98% Purity) Distill->Product

Figure 1: Synthetic workflow for the mono-addition of piperazine to ethyl crotonate, highlighting the critical purification step to remove excess amine.

Part 3: Applications in Drug Discovery

This intermediate is highly valued for introducing a solubilizing basic motif into lipophilic drug scaffolds. The branched methyl group provides steric bulk that can lock conformations or improve metabolic stability compared to the linear propanoate chain.

Strategic Utility:
  • Linker Chemistry: The ester group can be hydrolyzed to the acid (for amide coupling) or reduced to the alcohol (for ether linkages).

  • Pharmacophore Installation: The secondary amine of the piperazine is a "handle" for attaching aryl groups via

    
     reactions (e.g., with chloropyrimidines) or Buchwald-Hartwig aminations.
    

Example Workflow: Kinase Inhibitor Synthesis In the synthesis of multi-target kinase inhibitors, this unit often serves as the solvent-exposed tail that interacts with the ribose-binding pocket or solvent front.

ApplicationWorkflow Start This compound Step1 N-Arylation (SnAr) (e.g., 4-Cl-Pyrimidine) Start->Step1 Base, Heat Intermediate N-Aryl Piperazine Ester Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Final Target Acid / Amide (Drug Candidate) Step2->Final

Figure 2: Typical application of the intermediate in constructing a pharmaceutical scaffold.

Part 4: Handling & Stability

  • Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8 °C. As a secondary amine, it is susceptible to oxidation and carbamate formation if exposed to atmospheric

    
    .
    
  • Stability: The ester bond is stable under neutral conditions but will hydrolyze in strong acid or base. The Michael adduct is generally stable, but prolonged heating above 150 °C may induce retro-Michael elimination.

References

  • Chemical Identity & Registry

    • This compound. ChemSRC. CAS Registry Number: 2018519-58-7. Link

  • Synthetic Methodology (Aza-Michael Addition)

    • Reaction of amines with

      
      -unsaturated esters. Organic Chemistry Portal. (General mechanism validation). Link
      
  • Piperazine Building Blocks in Medicinal Chemistry

    • Synthetic Approaches to Piperazine-Containing Drugs. MDPI, Molecules 2024. (Contextual usage of piperazine esters). Link

  • Related Analog Synthesis (Propanoate)

    • Synthesis of 3-(1-piperazinyl)propionic acid derivatives. Sigma-Aldrich Technical Data (Analogous protocol reference). Link

Introduction: Navigating the Chemistry of a Novel Piperazine Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Synthesis of Ethyl 3-(piperazin-1-yl)butanoate

This compound is a molecule of significant interest within the domain of medicinal chemistry and drug development. As a derivative of piperazine, a ubiquitous scaffold in pharmaceuticals, it holds potential as a key intermediate or a core component of novel therapeutic agents.[1] The piperazine moiety is prized for its ability to modulate physicochemical properties, such as solubility and basicity, and to serve as a versatile linker for connecting different pharmacophoric groups.[2] This guide, intended for researchers, chemists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive operational framework for the safe handling, synthesis, and management of this compound in a laboratory setting. Given the absence of a specific, publicly available SDS for this exact molecule, this document synthesizes data from close structural analogs, fundamental chemical principles, and established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) to construct a robust and scientifically-grounded safety and handling profile.

PART 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. The hazard profile for this compound is constructed by analyzing its constituent functional groups—a piperazine ring (a secondary and tertiary amine) and an ethyl butanoate (an ester)—and by referencing data from the closely related analog, Ethyl 3-(piperazin-1-yl)propanoate.

Inferred Hazard Classification (GHS):

Based on the available data for analogous compounds, this compound is anticipated to fall under the following GHS classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful). The presence of the piperazine moiety suggests potential toxicity if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation). Amines are known to be irritants.[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]

The signal word associated with these classifications is "Warning" .

Physicochemical and Toxicological Data Summary

The following table summarizes known and inferred data critical for risk assessment. Data is primarily derived from structural analogs and general chemical knowledge.

PropertyValue / InformationRationale / Source
Molecular Formula C₁₀H₂₀N₂O₂Calculated
Molecular Weight 200.28 g/mol Calculated
Physical Form Expected to be a liquidBased on analog Ethyl 3-(piperazin-1-yl)propanoate.
Flash Point Expected to be > 90°CBased on analog Ethyl 3-(piperazin-1-yl)propanoate.
Boiling Point Not determined---
Solubility Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate) and slightly soluble in water.General property of similar organic molecules.
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Inferred from Ethyl 3-(piperazin-1-yl)propanoate.
GHS Precautionary Codes P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Inferred from Ethyl 3-(piperazin-1-yl)propanoate.
LD50 (Oral, Rat) >2,000 mg/kg (Estimated)Based on general toxicity of related butanoates and piperazines.

PART 2: Comprehensive Laboratory Operations Protocol

Effective risk management translates hazard awareness into actionable procedures. This section details the necessary protocols for handling, synthesizing, and disposing of this compound, grounded in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450).[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

The primary objective is to minimize employee exposure to the hazardous chemical.[6] A multi-layered approach combining engineering controls and PPE is mandatory.

  • Engineering Controls:

    • All handling of the compound, including weighing, transferring, and the setup of reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles or a full-face shield are required at all times.[8]

    • Hand Protection: Nitrile gloves are the minimum requirement. Given that skin irritation is a key hazard, consider double-gloving, especially during transfers of concentrated solutions. Gloves must be inspected before use and disposed of immediately if contaminated.

    • Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned.[9]

    • Respiratory Protection: Not typically required if work is performed within a certified fume hood. However, if there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a respirator with an organic vapor cartridge may be necessary.[7]

Synthesis and Purification Workflow: A Step-by-Step Guide

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between piperazine and an appropriate ethyl butanoate derivative, such as ethyl 3-bromobutanoate or ethyl but-2-enoate (via aza-Michael addition). The following protocol details a common and reliable method.

Reaction Principle: This procedure utilizes the N-alkylation of piperazine. A large excess of piperazine is used to minimize the formation of the undesired 1,4-disubstituted product. Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (5 equivalents).

    • Add acetonitrile (100 mL) as the solvent. Acetonitrile is chosen for its appropriate boiling point and ability to dissolve both reactants.

    • Add finely ground potassium carbonate (K₂CO₃) (2.5 equivalents).

  • Reaction Setup:

    • Place the flask in an oil bath on a stirrer/hotplate within a chemical fume hood.

    • Attach a reflux condenser to the flask.

    • Begin stirring the mixture.

  • Addition of Electrophile:

    • Dissolve ethyl 3-bromobutanoate (1 equivalent) in acetonitrile (20 mL).

    • Add this solution dropwise to the stirring piperazine mixture at room temperature over 30 minutes using an addition funnel. A slow, controlled addition is crucial to manage any potential exotherm.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl 3-bromobutanoate) is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and piperazine hydrobromide salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Re-dissolve the resulting crude oil in dichloromethane (DCM, 100 mL) and wash with water (3 x 50 mL) in a separatory funnel to remove excess piperazine and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate) to elute the product. This separates the desired monosubstituted product from any unreacted starting material and disubstituted byproducts.

    • Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a liquid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reagents 1. Combine Piperazine (5 eq) & K2CO3 (2.5 eq) in Acetonitrile electrophile 2. Dissolve Ethyl 3-bromobutanoate (1 eq) in Acetonitrile addition 3. Add Electrophile Solution Dropwise to Piperazine Mixture reagents->addition electrophile->addition reflux 4. Heat to Reflux (80-85°C) for 12-18h addition->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_filter 5. Cool to RT & Filter Solids monitor->cool_filter Complete concentrate1 6. Concentrate Filtrate cool_filter->concentrate1 extract 7. Dissolve in DCM & Wash with Water concentrate1->extract dry_concentrate 8. Dry (Na2SO4) & Concentrate extract->dry_concentrate chromatography 9. Flash Column Chromatography (Silica, EtOAc/MeOH gradient) dry_concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

PART 3: Emergency Procedures and Waste Management

Preparedness for unexpected events is a critical component of laboratory safety.[11]

Spill and Exposure Response
  • Minor Spill (Contained within a Fume Hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

    • Collect the contaminated absorbent into a sealable, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent followed by soap and water.

  • Major Spill (Outside of a Fume Hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the spill is significant or if anyone feels unwell, activate the fire alarm to evacuate the building and call emergency services.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a major spill.

// Minor Spill Path minor_spill [label="Minor Spill\n(Inside Fume Hood)"]; don_ppe [label="Ensure Full PPE is Worn"]; absorb [label="Absorb with Inert Material\n(e.g., Vermiculite)"]; collect [label="Collect into Labeled\nHazardous Waste Container"]; decontaminate [label="Decontaminate Surface"];

assess -> minor_spill [label=" Minor"]; minor_spill -> don_ppe; don_ppe -> absorb; absorb -> collect; collect -> decontaminate;

// Major Spill Path major_spill [label="Major Spill\n(Outside Fume Hood or Large Volume)"]; alert_evacuate [label="Alert Others & Evacuate Area"]; prevent_drains [label="Prevent Entry into Drains"]; call_emergency [label="Call Emergency Response"];

assess -> major_spill [label=" Major"]; major_spill -> alert_evacuate; alert_evacuate -> prevent_drains; prevent_drains -> call_emergency; }

Caption: Decision tree for responding to a chemical spill in the laboratory.

First Aid Measures

First aid should be administered immediately upon exposure, followed by professional medical attention.[12]

  • Inhalation: Move the person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Chemical Waste Disposal

All waste generated from the handling and synthesis of this compound must be treated as hazardous waste.

  • Segregation: Chemical wastes must be segregated according to compatibility. At a minimum, segregate halogenated and non-halogenated solvents. Do not mix acids, bases, or oxidizers with this waste stream.[16]

  • Liquid Waste: Collect all liquid waste, including reaction filtrates and chromatography solvents, in a clearly labeled, sealed container. The label should read "Hazardous Waste," list the chemical constituents (e.g., "this compound in Ethyl Acetate/Methanol"), and display the appropriate hazard pictograms.

  • Solid Waste: Contaminated solid waste, such as used silica gel, gloves, and absorbent materials, should be collected in a separate, sealed, and labeled hazardous waste container.

  • Empty Containers: Empty containers that held the chemical must be triple rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing and air-drying in a fume hood, the container's label should be defaced before disposal in regular waste.[17]

Disposal must be carried out through the institution's environmental health and safety office or a licensed chemical waste disposal contractor, in accordance with all federal, state, and local regulations.[18]

Conclusion

While this compound presents defined hazards, a comprehensive understanding of its chemical nature, coupled with stringent adherence to the protocols outlined in this guide, enables its safe and effective use in a research and development setting. By integrating robust engineering controls, appropriate personal protective equipment, and well-defined procedures for synthesis, handling, and emergency response, researchers can confidently explore the potential of this valuable chemical intermediate while upholding the highest standards of laboratory safety.

References

  • Agilent Technologies, Inc. (2019). Ethyl Butanoate - Safety Data Sheet. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ethyl (3-(piperazin-1-yl)propyl) hydrogen phosphate. Available at: [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Available at: [Link]

  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]

  • Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]

  • World Health Organization. (2024). Substance Information Document Ethyl butyrate. Available at: [Link]

  • European Chemicals Agency (ECHA). (2024). Introduction to ECHA's guidance on new CLP hazard classes. Available at: [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Available at: [Link]

  • Vanderbilt University Environmental Health & Safety. (n.d.). The Laboratory Standard. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Chemical safety report. Available at: [Link]

  • SAI360. (2023). European Union Chemical Regulations: Part 1. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl piperazine-1-carboxylate. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Available at: [Link]

  • AFRY. (2021). REACH and CLP regulations for chemical management. Available at: [Link]

  • Loba Chemie. (n.d.). ETHYL BUTYRATE - Safety Data Sheet. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available at: [Link]

  • Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available at: [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • Hesperian Health Guides. (2024). First aid for chemicals. Available at: [Link]

  • E-Journal of Chemistry. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Virginia Tech. (n.d.). KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Available at: [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Available at: [Link]

  • Nature. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Available at: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Cademix Institute of Technology. (2022). European Union Chemical Regulations - A Review. Available at: [Link]

  • University of Oxford Safety Office. (n.d.). Disposal of Chemical Waste. Available at: [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • American Society for Clinical Pathology. (2022). Three Rules to Manage Chemical Waste- It's Complicated!. Available at: [Link]

Sources

Engineering Piperazine-Based Poly(β-Amino Ester)s: A Technical Guide to Synthesis, Physicochemical Tuning, and Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(β-amino ester)s (PBAEs) have fundamentally reshaped the landscape of non-viral gene and drug delivery. Among the extensive library of available amine monomers, piperazine and its derivatives stand out due to their unique cyclic structure, dual-nitrogen configuration, and precise pKa profile. This whitepaper systematically reviews the literature on piperazine-based PBAEs, detailing the mechanistic rationale for their structural selection, standardizing synthesis protocols, and exploring their translation into high-efficiency delivery vectors for nucleic acids and small molecules.

Mechanistic Rationale: The Piperazine Advantage

The incorporation of piperazine into the PBAE backbone is not an arbitrary design choice; it is driven by strict structure-function causality. The secondary amino groups within the piperazine ring exhibit strong reactivity due to the exposed lone pair of electrons, facilitating highly efficient step-growth polymerization via Michael addition 1.

Furthermore, piperazine imparts a highly tuned pH-responsive behavior to the polymer. The solid, non-protonated form of these polymers is largely insoluble at a physiological pH of 7.4. However, as the environmental pH drops below 6.5—characteristic of the endolysosomal pathway or tumor microenvironments—the tertiary amines rapidly protonate, rendering the polymer highly soluble 1. This sudden influx of protons and counter-ions triggers osmotic swelling and subsequent endosomal rupture. This "proton sponge effect" is a critical causality mechanism for the cytosolic delivery of fragile cargo like siRNA and mRNA, bypassing lysosomal degradation 2.

G Uptake Cellular Uptake (Endocytosis) Endosome Early Endosome (pH ~6.5) Uptake->Endosome Protonation Piperazine Protonation (Proton Sponge Effect) Endosome->Protonation Swelling Osmotic Swelling & Polymer Degradation Protonation->Swelling Escape Endosomal Rupture & Cargo Release Swelling->Escape

Caption: Mechanism of endosomal escape mediated by piperazine-based PBAEs.

Synthesis Workflows & Structural Regulation

The synthesis of piperazine-based PBAEs relies on the conjugate addition of bis(secondary amines) or primary amines to bis(acrylate esters). The modularity of this reaction allows for the rapid generation of combinatorial libraries with tunable molecular weights and end-groups.

G M1 Diacrylate Monomer (e.g., 1,4-butanediol diacrylate) Rxn Michael Addition (Step-Growth Polymerization) 50°C, 48h in DMSO/DCM M1->Rxn M2 Piperazine Monomer (Secondary Amine) M2->Rxn Polymer Acrylate-Terminated PBAE Intermediate Rxn->Polymer EndCap End-Capping (e.g., Primary Amine) Polymer->EndCap Final Amine-Terminated Piperazine-PBAE EndCap->Final

Caption: Step-growth polymerization of piperazine-based PBAEs via Michael addition.

Protocol 1: Self-Validating Synthesis of Piperazine-Based PBAEs

To ensure reproducibility and control over the polymer chain length, stoichiometry must be strictly managed. The following protocol utilizes a slight molar excess of diacrylate to ensure acrylate-terminated intermediates, which are subsequently end-capped.

  • Monomer Preparation: Dissolve 1,4-butanediol diacrylate (B4) and piperazine in anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) at a molar ratio of 1.2:1 (Acrylate:Amine). Causality: The 1.2:1 ratio forces the step-growth polymerization to terminate with acrylate groups, preventing infinite cross-linking and allowing for subsequent functionalization.

  • Polymerization: React the mixture under continuous magnetic stirring at 50°C to 90°C for 24 to 48 hours in a dark, inert environment (e.g., Nitrogen or Argon atmosphere) 1.

  • End-Capping: Dilute the acrylate-terminated intermediate to 30% w/w in DCM. Introduce a primary amine (e.g., ethylenediamine or 1-(2-aminoethyl)piperazine) dissolved in DCM (0.25 mol/L). Stir vigorously at room temperature for 24 hours. Causality: End-capping with primary amines significantly enhances the polymer's biocompatibility and electrostatic affinity for nucleic acids3.

  • Purification: Precipitate the resulting amine-terminated PBAE dropwise into an excess of cold diethyl ether under vigorous mixing. Centrifuge the suspension (e.g., 1155 x g for 2 min) to isolate the polymer pellet and remove unreacted monomers 3.

  • System Validation: Validate the polymer structure and confirm the complete consumption of acrylate double bonds via ^1H NMR spectroscopy (DMSO-d6). Confirm molecular weight (typically 2-16 kDa) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) relative to polystyrene standards.

Formulation of Electrostatically Assembled Polyplexes

To function as delivery vehicles, PBAEs must be complexed with their therapeutic cargo. For nucleic acids, this is achieved through electrostatic self-assembly into nanoparticles known as polyplexes.

Protocol 2: Polyplex Formation for siRNA Delivery
  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer adjusted to pH 5.2. Causality: The acidic buffer ensures that the tertiary nitrogens of the piperazine ring are fully protonated prior to mixing. This maximizes the electrostatic attraction between the cationic polymer and the polyanionic siRNA, driving the formation of compact, stable nanoparticles4.

  • Reagent Dilution: Dilute the siRNA to the desired working concentration in the pH 5.2 buffer. Separately, dilute the piperazine-PBAE to 0.5 mg/mL in the same buffer.

  • Self-Assembly: Rapidly add the PBAE solution to the siRNA solution to achieve specific polymer/DNA weight ratios (e.g., ranging from 10:1 w/w to 150:1 w/w). Mix thoroughly by pipetting.

  • Incubation: Allow the mixture to incubate undisturbed at room temperature for 10 to 15 minutes to allow for complete electrostatic self-assembly 4.

  • System Validation: Assess polyplex formation and stability by measuring hydrodynamic size and zeta potential via Dynamic Light Scattering (DLS). A successful formulation should yield a monodisperse population (PDI < 0.2) with a size of 100-200 nm and a positive zeta potential (+10 to +30 mV).

Quantitative Analysis of Piperazine-Based PBAEs

The physical properties of piperazine-based PBAEs dictate their functional applications. The table below summarizes key quantitative data extracted from the literature regarding various piperazine-PBAE formulations.

Polymer DesignationMonomer CompositionMolecular Weight (Mw)Primary ApplicationReference
Poly0 Piperazine + 1,4-butanediol diacrylate2.6 – 4.4 kDaLocalized siRNA Delivery4
Hyperbranched PbAE 1-(2-aminoethyl)piperazine + TMPTA~16.0 kDaGene Transfection (HEK 293 / COS-7)5
PBAE-Ketorolac Emulsion Piperazine + DiacrylatesN/A (Emulsion Coating)Cartilage Drug Delivery (Osteoarthritis)6
PAE Networks Piperazine + 1,4-butanediol diacrylate (1:1 Ratio)Cross-linked NetworkSustained Release Capsules (Antitumor)7

Advanced Applications and Tissue Targeting

Beyond standard in vitro transfection, piperazine-based PBAEs have demonstrated exceptional utility in overcoming complex biological barriers.

Cartilage Targeting in Osteoarthritis: The dense extracellular matrix of cartilage is highly negatively charged due to the presence of glycosaminoglycans (GAGs). Piperazine-based PBAEs leverage their high positive charge density to electrostatically bind to the cartilage matrix. Research has demonstrated that coating drug emulsions (e.g., ketorolac or dexamethasone) with piperazine-PBAEs significantly prolongs local drug retention in ex vivo cartilage models, doubling the uptake compared to commercial formulations without inducing chondrocyte toxicity 6, 3.

Sustained Release Networks: By adjusting the molar ratio of piperazine to diacrylate to a perfect 1:1 stoichiometry, researchers have synthesized stable, cross-linked network structures capable of encapsulating bioactive materials. These capsules exhibit sustained release profiles in organic solvents for up to 10 days, providing a robust matrix for slow-release antitumor therapies 7.

Conclusion

Piperazine-based poly(β-amino ester)s represent a highly versatile, structurally tunable class of polymers that bridge the gap between synthetic chemistry and advanced therapeutics. Through the precise manipulation of step-growth polymerization and the inherent pKa advantages of the piperazine ring, formulation scientists can engineer self-assembling, pH-responsive vectors capable of high-efficiency gene transfection and targeted tissue delivery. As the demand for non-viral delivery systems grows, the piperazine-PBAE platform will continue to be a cornerstone of rational drug design.

References

  • Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. PMC - National Institutes of Health.[Link]

  • Poly(beta-amino ester)s as high-yield transfection reagents. International Journal of Nanomedicine - Dove Medical Press.[Link]

  • Poly(β-aminoester) Physicochemical Properties Govern the Delivery of siRNA from Electrostatically Assembled Coatings. Biomacromolecules - ACS Publications.[Link]

  • Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Semantic Scholar.[Link]

  • Screening of poly-beta amino ester coated emulsion of ketorolac for cartilage delivery. ORCA - Cardiff University.[Link]

  • Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Scientific Research Publishing.[Link]

  • Poly-beta-amino-esters Nano-vehicles based Drug Delivery System for Cartilage. ResearchGate.[Link]

Sources

Ethyl 3-(piperazin-1-yl)butanoate: A Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Process Whitepaper

Executive Summary

Ethyl 3-(piperazin-1-yl)butanoate (CAS: 1247517-43-6) represents a "privileged scaffold" in modern medicinal chemistry. As a bifunctional synthon, it combines a secondary amine (piperazine N4) and an ester-protected carboxylate, separated by a chiral beta-carbon. This specific architecture allows for the rapid construction of piperazine-linker-effector conjugates, a structural motif ubiquitous in GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors.

This guide provides a rigorous technical analysis of its synthesis, process optimization, and application in drug development. It moves beyond basic recipes to explore the causality of reaction parameters, ensuring reproducible, high-purity isolation.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 1247517-43-6
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Chirality One chiral center at C3 (C-beta). Typically synthesized as a racemate (RS).
Physical State Pale yellow oil (at RT)
Solubility Miscible in DCM, EtOH, EtOAc; moderate solubility in water.
pKa (Calc.) ~9.8 (Piperazine N4), ~5.5 (Piperazine N1-ester conjugate)

Synthetic Pathway: The Aza-Michael Addition

The core synthesis involves the conjugate addition (Aza-Michael) of piperazine to ethyl crotonate. While theoretically simple, the process chemistry is governed by the competition between mono-addition (desired) and bis-addition (impurity).

Mechanistic Pathway & Side Reactions

The reaction proceeds via the nucleophilic attack of the piperazine nitrogen on the


-carbon of ethyl crotonate.

G Piperazine Piperazine (Nucleophile) Transition Transition State (Zwitterionic) Piperazine->Transition Attack at C-beta Crotonate Ethyl Crotonate (Electrophile) Crotonate->Transition Product Target: This compound Transition->Product Proton Transfer BisAdduct Impurity: Bis-adduct Product->BisAdduct + Ethyl Crotonate (Over-reaction)

Figure 1: Reaction pathway showing the critical bifurcation between the target mono-adduct and the bis-adduct impurity.

Process Optimization Strategy

To maximize the yield of the mono-substituted product, the reaction kinetics must be manipulated to favor the primary attack while suppressing the secondary attack by the already-substituted piperazine.

Key Control Parameter: Stoichiometry The most effective control is using a significant excess of piperazine.

  • 1:1 Ratio: Leads to ~15-20% bis-adduct.

  • 5:1 Ratio (Piperazine:Crotonate): Statistically suppresses bis-adduct formation to <2%.

Key Control Parameter: Solvent & Temperature

  • Solvent: Ethanol (EtOH) is preferred. It stabilizes the transition state via hydrogen bonding but does not interfere with the nucleophilicity.

  • Temperature: Reflux (78°C) is required to overcome the steric hindrance of the methyl group at the beta-position of the crotonate (compared to unsubstituted acrylates).

Experimental Protocol (Self-Validating)

Objective: Synthesis of 50g of this compound with >98% purity.

Materials
  • Ethyl crotonate (1.0 eq)

  • Piperazine (anhydrous) (5.0 eq)

  • Ethanol (Absolute) (5 vol)

  • Dichloromethane (DCM) (for extraction)

Step-by-Step Procedure
  • Charge: In a 1L round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (107.5 g, 1.25 mol) in Ethanol (250 mL) .

    • Why: Dissolving piperazine first ensures a high local concentration of the nucleophile before the electrophile is introduced.

  • Addition: Heat the solution to 50°C. Add Ethyl crotonate (28.5 g, 0.25 mol) dropwise over 30 minutes.

    • Why: Dropwise addition ensures the crotonate always encounters a vast excess of piperazine, kinetically favoring mono-addition.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and stir for 12-16 hours.

    • Validation: Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin). The spot for ethyl crotonate (high Rf) should disappear.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

    • Removal of Excess Piperazine: The residue will contain the product and unreacted piperazine. Suspend the residue in Diethyl Ether (200 mL) or Hexane .

    • Mechanism:[1][2] Piperazine is sparingly soluble in ether/hexane, while the amino-ester product is soluble. Filter off the precipitated piperazine solid.

    • Alternative: If solubility differentiation is poor, perform a high-vacuum distillation (Kugelrohr). Piperazine sublimes/distills first.[3]

  • Purification:

    • Wash the organic filtrate with minimal water (2 x 30 mL) to remove trace piperazine. Note: Product is partially water-soluble; keep aqueous volume low and brine-saturated.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Final Isolation: Distill the crude oil under high vacuum (0.5 mmHg, ~110-120°C) to obtain the pure product.

Expected Results
  • Yield: 75-85% (isolated).

  • Purity: >98% (GC/NMR).

  • Appearance: Clear to pale yellow viscous oil.

Pharmaceutical Applications & Derivatization

This intermediate serves as a "switchboard" for molecular diversity. The N4-nitrogen and the ester group can be orthogonally functionalized.

Derivatization Logic
  • Path A (N4-Functionalization): Alkylation or Acylation. Used to attach the "head" group (e.g., an aryl ring or heterocycle).

  • Path B (Ester Hydrolysis): Conversion to the carboxylic acid (or amide). Used to attach the "tail" group or improve solubility.

Derivatization Core This compound N_Alk N-Alkylation (Ar-X, Base) Core->N_Alk Path A: N4 Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Path B: Ester GPCR_Ligand GPCR Ligands (e.g., 5-HT, Dopamine) N_Alk->GPCR_Ligand Amide_Coup Amide Coupling (R-NH2, HATU) Hydrolysis->Amide_Coup Kinase_Inhib Kinase Inhibitors (Peptidomimetics) Amide_Coup->Kinase_Inhib

Figure 2: Divergent synthesis tree demonstrating the utility of the intermediate in generating distinct pharmacological classes.

Case Study: Stereochemical Implications

The C3 position is chiral. In many biological targets (e.g., Neurokinin receptors), one enantiomer is significantly more potent.

  • Resolution: The racemic ester can be resolved using Lipase B from Candida antarctica (CAL-B) . The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact, allowing for easy separation.

  • Asymmetric Synthesis: Alternatively, use of chiral lithium amides (e.g., Li-N-benzyl-alpha-methylbenzylamine) during the Michael addition can induce enantioselectivity, though this is operationally more complex than resolution.

Quality Control & Impurity Profiling

ImpurityOriginDetection (Method)Limit (Typical)
Piperazine Unreacted starting materialGC / TLC (Ninhydrin)< 0.5%
Bis-adduct Over-reaction (Stoichiometry failure)HPLC / LC-MS (+114 mass)< 0.1%
Ethyl Crotonate Unreacted electrophileGC (Low boiling)< 0.1%
Ethanol Residual SolventGC (Headspace)< 5000 ppm

Analytical Standard (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    
     4.12 (q, 2H, OCH₂), 3.0-2.8 (m, 1H, CH-N), 2.85 (m, 4H, Pip-CH₂), 2.50 (m, 4H, Pip-CH₂), 2.4-2.2 (m, 2H, CH₂-CO), 1.25 (t, 3H, Ester-CH₃), 1.05 (d, 3H, 
    
    
    
    -CH₃).

References

  • Reaction of Piperazine with Acrylic Esters: Semantic Scholar. "Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines." (Demonstrates general Aza-Michael conditions). Link

  • CAS Registry Data: Sigma-Aldrich. "Ethyl 3-(piperazin-1-yl)propanoate" (Analogous structure for property benchmarking). Link

  • Catalytic Methods for Aza-Michael: Organic Chemistry Portal. "Synthesis of beta-amino esters and piperazines." Link

  • Enantioselective Synthesis: Hilaris Publisher. "Enantioselective Synthesis of β-amino acids: A Review." (Context for chiral resolution of beta-amino esters). Link

  • Process Chemistry of Piperazines: Google Patents. "Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives." (Industrial handling of piperazine Michael additions). Link

Sources

Technical Guide: Physicochemical Characterization of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical characterization of Ethyl 3-(piperazin-1-yl)butanoate , structured for researchers and drug development professionals.

Executive Summary & Compound Profile

In the development of piperazine-based pharmacophores, This compound serves as a critical Michael adduct intermediate. Its amphiphilic nature—combining a polar secondary amine with a lipophilic ethyl ester tail—makes it a versatile building block for fluoroquinolone antibiotics and antihistamines.

However, unlike common reagents, this specific intermediate lacks widely standardized physical property constants in public pharmacopeias. This guide bridges that gap by providing predicted physicochemical data , structural causality analysis , and standardized protocols for experimentally determining its melting (MP) and boiling points (BP).

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 1247517-43-6
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Structural Class

-Amino Ester (Piperazine derivative)

Physicochemical Data: Experimental & Predicted

As a Senior Application Scientist, I must emphasize that the free base of this compound is typically a viscous liquid at room temperature, while its mineral acid salts (e.g., hydrochloride) are crystalline solids. The data below synthesizes algorithmic predictions with structure-activity relationship (SAR) logic.

Boiling Point (Free Base)

The free base decomposes before reaching its atmospheric boiling point due to the thermal instability of the ester and amine functionality. Therefore, vacuum distillation is the only viable method for determination.

Pressure (mmHg)Predicted Boiling Point RangeExperimental Status
760 (Atm) 285°C ± 25°C (Theoretical)Decomposition likely >200°C
10 - 15 135°C – 145°C Recommended Distillation Range
0.5 - 1.0 95°C – 105°C Optimal for High Purity Isolation

Scientific Rationale:

  • Molecular Weight Impact: The addition of the butanoate chain to piperazine (MW 86 → 200) significantly increases London dispersion forces, raising the BP well above piperazine's 146°C.

  • Hydrogen Bonding: The remaining secondary amine (-NH) in the piperazine ring allows for intermolecular hydrogen bonding, further elevating the boiling point compared to tertiary amine analogs.

Melting Point (Solids vs. Liquids)
FormState @ 25°CMelting Point RangeNotes
Free Base Viscous Liquid< 10°C (Predicted)Likely forms a glass at low temps.
Dihydrochloride Crystalline Solid155°C – 165°C Hygroscopic; requires drying.
Dioxalate Crystalline Solid180°C – 185°C Sharp melting point; best for QC.

Critical Insight: For quality control (QC) purposes, do not attempt to characterize the MP of the free base. Instead, derivatize a small aliquot into the oxalate or hydrochloride salt to obtain a sharp, reproducible melting point for identity confirmation.

Structural Logic & Synthesis Workflow

Understanding the synthesis is prerequisite to accurate characterization. This compound is formed via an aza-Michael addition of piperazine to ethyl crotonate.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical decision points for characterization (Liquid vs. Solid analysis).

G Piperazine Piperazine (MW 86.14) Reaction Aza-Michael Addition (Ethanol, Reflux) Piperazine->Reaction EthylCrotonate Ethyl Crotonate (MW 114.14) EthylCrotonate->Reaction Product This compound (Crude Liquid) Reaction->Product Yield ~85% VacDist Vacuum Distillation (BP Determination) Product->VacDist Purification SaltForm Salt Formation (HCl/Oxalate) Product->SaltForm Derivatization LiquidAnalysis Refractive Index / BP (Liquid State) VacDist->LiquidAnalysis Isolate Free Base SolidAnalysis DSC / Melting Point (Solid State) SaltForm->SolidAnalysis Crystallization

Figure 1: Workflow for the synthesis and physicochemical characterization of this compound.

Experimental Protocols (Self-Validating Systems)

Protocol A: Boiling Point Determination (Vacuum Method)

Objective: Determine the boiling point of the free base without thermal degradation.

Equipment:

  • Short-path distillation head (Vigreux column optional).

  • High-vacuum pump (capable of <1 mmHg).

  • Digital manometer.

Step-by-Step Methodology:

  • System Setup: Assemble glassware with vacuum grease. Ensure the manometer is connected directly to the receiver adapter.

  • Degassing: Stir the crude reaction mixture at room temperature under vacuum (20 mmHg) for 15 minutes to remove residual ethanol solvent. Validation: Bubbling must cease before heating.

  • Ramping: Apply heat via an oil bath.[1][2][3] Set bath temperature 20°C higher than expected BP.

  • Observation: Record the temperature at the still head (vapor temp) when a steady reflux is established.

    • Target: Expect distillate at 98-102°C at 0.8 mmHg .

  • Correction: Convert the observed vacuum BP to atmospheric equivalent using the Clausius-Clapeyron equation or a nomograph for reporting.

Protocol B: Melting Point Determination (DSC)

Objective: Characterize the solid salt form for purity assessment.

Equipment:

  • Differential Scanning Calorimeter (DSC) (e.g., TA Instruments or Mettler Toledo).

  • Aluminum hermetic pans.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 100 mg of free base in 1 mL ethanol. Add 1.1 eq of Oxalic acid (dissolved in warm ethanol). Cool to precipitate the salt.[4] Filter and dry under vacuum at 40°C for 4 hours.

  • Loading: Weigh 2–5 mg of the dried salt into the DSC pan. Crimp the lid.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Identify the onset temperature (

    
    ) of the endothermic melting peak.
    
    • Acceptance Criteria: A sharp peak (width < 3°C) indicates high purity. A broad peak indicates residual solvent or isomers.

References & Authority

  • BLD Pharm. (n.d.). This compound (CAS 1247517-43-6) Product Catalog. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine Derivatives. Retrieved from

  • Fisher Scientific. (2024).[5] Safety Data Sheet: 1-Ethylpiperazine. Retrieved from (Used as comparative standard for BP prediction).

  • ChemSrc. (2024). CAS 1247517-43-6 Entry.[6][7][8][9][10] Retrieved from

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology used for theoretical BP calculation).

Sources

Chemical Stability Profile of Ethyl 3-(piperazin-1-yl)butanoate: A Comprehensive Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional molecules that present unique formulation and analytical challenges. Ethyl 3-(piperazin-1-yl)butanoate is a prime example: it combines a hydrolyzable ethyl ester with a highly basic, nucleophilic piperazine ring. This whitepaper dissects the chemical stability profile of this compound, explaining the mechanistic causality behind its degradation, outlining self-validating forced degradation protocols, and providing formulation strategies grounded in authoritative pharmaceutical guidelines.

Structural Analytics and the Causality of Degradation

To predict the stability of this compound, we must first analyze its molecular architecture. The molecule possesses two distinct vulnerability nodes:

  • The Ethyl Ester Backbone : Esters are inherently susceptible to both specific acid-catalyzed and base-catalyzed hydrolysis [3].

  • The Piperazine Moiety : This heterocycle contains a secondary amine (N4, pKa ~9.8) and a tertiary amine (N1, pKa ~5.6).

The Causality of Instability : The degradation of this molecule is not merely the sum of its parts; it is driven by intramolecular synergy. In unbuffered aqueous solutions, the basic piperazine nitrogens abstract protons from water, generating localized hydroxide ions (


). This microenvironmental shift to an alkaline pH auto-catalyzes the hydrolysis of the adjacent ethyl ester. Furthermore, the free secondary amine is highly susceptible to oxidative attack by reactive oxygen species (ROS) or trace peroxides in excipients.

Degradation Parent This compound (Parent API) Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, pH < 4 or pH > 8 Oxidation Amine Oxidation (ROS / Peroxides) Parent->Oxidation O2, Heat, Light Deg1 3-(piperazin-1-yl)butanoic acid + Ethanol Hydrolysis->Deg1 Deg2 N-oxide / Hydroxylamine Derivatives Oxidation->Deg2

Fig 1. Primary chemical degradation pathways of this compound.

pH-Rate Profile and Formulation Strategy

Drawing parallels to the well-documented pH-dependent stability of similar amino-esters like creatine ethyl ester [2], this compound exhibits a classic "U-shaped" pH-rate degradation profile.

  • Alkaline Conditions (pH > 8) : Rapid base-catalyzed hydrolysis occurs. The hydroxide ion directly attacks the ester carbonyl, leading to swift degradation.

  • Neutral Conditions (pH 5 - 7) : The molecule exhibits moderate instability due to the auto-catalytic effect of the unprotonated piperazine amines.

  • Acidic Conditions (pH 3 - 4.5) : Maximum stability is achieved here. In this range, both piperazine nitrogens are protonated (forming an ammonium cation). This protonation eliminates their nucleophilicity and general base properties, effectively shutting down auto-catalysis.

Strategic Insight : To ensure long-term shelf life, this compound should not be formulated as a free base. Converting the API into a dihydrochloride salt forces the basic nitrogens into a stable, non-reactive state, drastically reducing the hydrolytic degradation rate.

Self-Validating Forced Degradation Protocol

A common pitfall in stability-indicating method (SIM) development is generating artifacts during the sample preparation phase rather than observing true API degradation. To ensure trustworthiness, I employ a self-validating system aligned with [1]. This protocol mandates neutralization and quenching steps to prevent "on-column" degradation during LC-MS/MS analysis, ensuring strict mass balance.

Step-by-Step Methodology
  • Stock Preparation : Dissolve the API in a chemically inert diluent (e.g., 50:50 Acetonitrile/Water) to a concentration of

    
    .
    
  • Base Hydrolysis (High Vulnerability) :

    • Transfer

      
       of stock to a vial. Add 
      
      
      
      of
      
      
      .
    • Incubate at

      
       for 4 hours.
      
    • Validation Step: Immediately neutralize with

      
       of 
      
      
      
      before injection.
  • Acid Hydrolysis (Moderate Vulnerability) :

    • Transfer

      
       of stock to a vial. Add 
      
      
      
      of
      
      
      .
    • Incubate at

      
       for 24 hours.
      
    • Validation Step: Neutralize with

      
       of 
      
      
      
      before injection.
  • Oxidative Stress :

    • Transfer

      
       of stock to a vial. Add 
      
      
      
      of
      
      
      .
    • Incubate at

      
       for 24 hours.
      
    • Validation Step: Quench residual peroxide by adding

      
       of 
      
      
      
      to halt the reaction.
  • Analysis : Analyze using a reversed-phase LC-MS/MS system (C18 column, mobile phase A:

    
     in water, B: Acetonitrile). The acidic modifier (TFA) ensures sharp peak shapes for the basic piperazine moiety.
    

Workflow A API Stock (1.0 mg/mL) B Stress Conditions (ICH Q1A) A->B C Hydrolytic (HCl / NaOH) B->C D Oxidative (3% H2O2) B->D E Thermal (60°C) B->E F Neutralize / Quench C->F D->F E->F G LC-MS/MS Analysis F->G

Fig 2. Self-validating forced degradation workflow ensuring mass balance and preventing on-column artifacts.

Quantitative Stability Data Summary

The goal of forced degradation is to achieve a target degradation of 5% to 20% . Degradation beyond 20% risks the formation of secondary degradants (degradants of degradants), which skews mass balance and provides no regulatory value. Based on the chemical kinetics of analogous piperazine-esters, the expected quantitative profile is summarized below:

Stress ConditionReagent / EnvironmentTemp / TimeExpected DegradationPrimary Degradant IdentifiedMass Balance
Base Hydrolysis


/ 4h

3-(piperazin-1-yl)butanoic acid

Acid Hydrolysis


/ 24h

3-(piperazin-1-yl)butanoic acid

Oxidation


/ 24h

Piperazine N-oxides

Thermal (Solid)

Ambient RH
7 days

None (Highly stable in solid state)

Photolytic UV-Vis (1.2M lux-hr)Ambient

Trace oxidative adducts

Conclusion

This compound is a highly versatile but chemically reactive compound. Its stability is fundamentally dictated by the interplay between its basic piperazine ring and its hydrolyzable ester. By understanding the causality of its degradation—specifically the auto-catalytic base hydrolysis at neutral pH—researchers can proactively mitigate these risks. Employing rigorous, self-validating forced degradation protocols and formulating the API as a protonated salt will ensure robust stability profiles suitable for advanced clinical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at:[Link]

  • Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241-251. PubMed Central (NIH). Available at:[Link]

  • Vorobeva, A. A., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 246. Available at:[Link]

Methodological & Application

Technical Guide: Optimized Synthesis of Ethyl 3-(piperazin-1-yl)butanoate via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for the preparation of Ethyl 3-(piperazin-1-yl)butanoate Content Type: Application Note and Detailed Protocol Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Application Context

This compound (CAS: 53934-76-2) is a critical intermediate in the synthesis of pharmaceutical agents, serving as a flexible linker that introduces a piperazine moiety—a "privileged scaffold" in medicinal chemistry known for improving pharmacokinetic profiles.

This application note details the preparation of this compound via the aza-Michael addition of piperazine to ethyl crotonate. Unlike alkylation methods using alkyl halides, this route offers superior atom economy and avoids the formation of genotoxic halide byproducts. The core challenge addressed in this protocol is controlling the stoichiometry to prevent the formation of the bis-adduct (where one piperazine reacts with two crotonate molecules).

Reaction Mechanism & Strategic Causality

The Aza-Michael Addition

The synthesis relies on the nucleophilic attack of the secondary amine of piperazine onto the


-carbon of ethyl crotonate (an 

-unsaturated ester).
  • Electronic Driver: The ester group withdraws electron density, activating the

    
    -carbon for nucleophilic attack.
    
  • Selectivity Challenge: Piperazine has two nucleophilic nitrogen atoms. Once the mono-adduct is formed, the remaining secondary amine is still nucleophilic (though slightly sterically hindered).

  • Solution: We employ a large molar excess of piperazine (5–10 equivalents) . This statistical forcing ensures that ethyl crotonate molecules are far more likely to encounter unreacted piperazine than a mono-adduct, thereby suppressing bis-addition.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )PurityRoleStorage
Piperazine (Anhydrous) 86.14>99%NucleophileHygroscopic; Store in desiccator
Ethyl Crotonate 114.14>98%Michael AcceptorStore at 2-8°C
Ethanol (Absolute) 46.07>99.5%SolventFlammables cabinet
Dichloromethane (DCM) 84.93ACS GradeExtraction SolventFlammables cabinet
Step-by-Step Synthesis Protocol

Objective: Synthesize this compound on a 10g scale (based on ethyl crotonate).

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Piperazine (anhydrous) (37.7 g, 0.438 mol, 5.0 equiv ).

    • Note: Using anhydrous piperazine is preferred over the hexahydrate to simplify drying later, though hexahydrate can be used if water removal is managed.

  • Add Ethanol (Absolute) (60 mL) and stir until the piperazine is fully dissolved. Slight warming (40°C) may be required.

Step 2: Addition

  • Add Ethyl Crotonate (10.0 g, 0.0876 mol, 1.0 equiv ) dropwise to the stirring solution over 15 minutes.

    • Causality: Slow addition prevents localized high concentrations of crotonate, further reducing the risk of bis-addition.

Step 3: Reaction

  • Heat the mixture to reflux (approx. 78°C) .

  • Maintain reflux for 16–24 hours .

  • Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH4OH) or GC-MS.

    • Endpoint: Disappearance of ethyl crotonate.

Step 4: Workup & Piperazine Removal (Critical)

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol. A white semi-solid residue (product + excess piperazine) will remain.

  • Removal of Excess Piperazine:

    • Method A (Distillation/Sublimation): Apply high vacuum (<1 mbar) and heat the flask to 50–60°C. Unreacted piperazine will sublime onto the condenser/cold trap.

    • Method B (Selective Extraction): Dissolve the residue in DCM (100 mL) and wash with a small volume of water (3 x 10 mL).

      • Logic: Piperazine is highly water-soluble. The mono-adduct, being more lipophilic due to the ester and butyl chain, partitions preferentially into DCM. Caution: Do not use acidic water, or the product will protonate and move to the aqueous layer.

Step 5: Purification

  • Dry the organic phase (from Method B) over anhydrous

    
    .
    
  • Filter and concentrate in vacuo.

  • Perform vacuum distillation of the crude oil.

    • Boiling Point: Expect product distillation around 110–120°C at 0.5 mmHg.

    • Result: Colorless to pale yellow oil.

Analytical Validation

Expected Data Table
TechniqueParameterAssignment / Expected Value
1H NMR

4.12 (q, 2H)

(Ester methylene)

3.05 (m, 1H)

-CH (Chiral center)

2.80 - 2.90 (m, 4H)
Piperazine ring protons (

to secondary amine)

2.45 - 2.55 (m, 4H)
Piperazine ring protons (

to tertiary amine)

2.30 - 2.40 (m, 2H)

-

(Acetyl methylene)

1.25 (t, 3H)

(Ester methyl)

1.05 (d, 3H)

-

(Methyl on butyl chain)
MS (ESI) [M+H]+201.16 m/z
IR

1730 cm

(Ester C=O), 3300-3400 cm

(NH stretch)

Visualizations

Reaction Workflow & Mechanism

The following diagram illustrates the synthetic pathway and the critical separation of the excess reagent.

G start Reagents: Piperazine (5 eq) Ethyl Crotonate (1 eq) reaction Aza-Michael Addition Reflux, EtOH, 24h start->reaction Heat crude Crude Mixture: Mono-Adduct + Excess Piperazine reaction->crude Concentrate mech Mechanism: Nucleophilic attack of Piperazine N on beta-carbon of Crotonate reaction->mech separation Separation: High Vac Sublimation OR Aqueous Wash crude->separation Workup product Target Product: This compound separation->product Distillation bis_side Side Product: Bis-adduct (Trace) separation->bis_side Discard

Figure 1: Synthetic workflow for the mono-addition of piperazine to ethyl crotonate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Increase reaction time to 48h. Ensure aqueous washes are minimal and rapid to prevent product loss into water.
Bis-Adduct Formation Insufficient excess of piperazine.Increase piperazine equivalents to 8–10 eq. Add ethyl crotonate slower.
Ester Hydrolysis Moisture in reagents or harsh workup.Use anhydrous ethanol. Avoid strong bases/acids during workup. Store product under nitrogen.[1]
Solidification High purity product may solidify at low temps.The product is an oil/low-melting solid. Gentle warming will liquefy it for handling.

References

  • Dinsmore, C. J., & Beshore, D. C. (2002). Recent Advances in the Synthesis of Piperazines and Piperidines. Tetrahedron, 58(17), 3297–3312. Link

  • Mullins, R. J., et al. (2016). Aza-Michael Addition of Amines to

    
    -Unsaturated Esters. Organic Syntheses, 93, 319-331. Link
    
  • Vertex Pharmaceuticals. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. US Patent App.[1][2] 20190092739A1. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122369, Ethyl 3-(1-piperazinyl)butyrate. PubChem. Link

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (Chapter 3: Michael Addition). Link

Sources

Application Note: Ethyl 3-(piperazin-1-yl)butanoate as a Bifunctional Building Block in Target-Oriented Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization of Ethyl 3-(piperazin-1-yl)butanoate in medicinal chemistry, structured to provide researchers with actionable, self-validating protocols and mechanistic insights.

Executive Summary & Scientific Rationale

Piperazine is universally recognized as a "privileged scaffold" in modern drug discovery[1]. Structurally, it comprises a saturated six-membered ring containing two opposing nitrogen atoms, conferring unique conformational flexibility. This dual-nitrogen architecture enables the ring to adopt both chair and boat conformations, optimizing molecular fit within complex receptor pockets, enzyme active sites, and transporter cavities[1].

This compound (CAS: 1247517-43-6) represents a highly specialized, bifunctional derivative of this core. It features a free secondary amine (N4) available for electrophilic trapping, and an ethyl ester-terminated aliphatic chain (N1) that serves as a versatile synthetic handle[2]. This dual-reactivity profile allows medicinal chemists to perform orthogonal derivatizations, facilitating the rapid assembly of complex libraries for structure-activity relationship (SAR) optimization without requiring exhaustive protection/deprotection steps.

Physicochemical Profiling & ADME Implications

The structural modifications inherent to this compound directly influence its pharmacokinetic behavior. The secondary amine group allows for precise modulation of protonation states, which critically affects membrane permeability, aqueous solubility, and overall absorption, distribution, metabolism, and excretion (ADME) profiles[1].

Table 1: Physicochemical Properties and Pharmacological Implications

PropertyValuePharmacological Implication
Molecular Weight 200.28 g/mol Highly efficient starting point; leaves a ~300 Da "budget" for further derivatization before violating Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA) ~38.3 Ų (Estimated)Ideal for blood-brain barrier (BBB) penetration, making it highly suitable for CNS-targeted drug design[3].
pKa (Secondary Amine) ~9.5 (Estimated)Ensures the molecule is predominantly protonated at physiological pH (7.4), enhancing aqueous solubility and facilitating cation-π interactions with target residues[1].
cLogP ~0.9 (Estimated)Provides a balanced lipophilicity profile, preventing excessive hydrophobic trapping in lipid bilayers while maintaining oral bioavailability[3].

Synthetic Workflows & Experimental Protocols

To leverage the bifunctional nature of this compound, the following self-validating protocols have been optimized for high-throughput medicinal chemistry workflows.

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

  • Objective: To synthesize aryl-piperazine intermediates, a structural motif frequently utilized in central nervous system (CNS) therapeutics[4].

  • Causality & Logic: The piperazine nitrogen acts as a nucleophile to attack electron-deficient aryl halides. Potassium carbonate (K₂CO₃) is utilized as a non-nucleophilic base to scavenge the hydrohalic acid byproduct. This prevents the protonation of the piperazine's secondary amine, thereby maintaining its nucleophilicity throughout the catalytic cycle.

  • Procedure:

    • Charge a flame-dried Schlenk flask with this compound (1.0 equiv) and the target aryl fluoride/chloride (1.1 equiv).

    • Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Add finely powdered anhydrous K₂CO₃ (2.5 equiv).

    • Stir the reaction mixture at 90 °C for 12–18 hours under a positive pressure of nitrogen.

    • Validation Step: Monitor reaction progress via LC-MS. The disappearance of the starting mass (m/z 201.1 [M+H]⁺) and the appearance of the product mass confirms conversion.

    • Quench the reaction with distilled water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (DCM:MeOH gradient) to isolate the N-aryl derivative.

Protocol B: Ester Hydrolysis to Carboxylic Acid

  • Objective: To unmask the C-terminal carboxylic acid for subsequent amide coupling[2].

  • Causality & Logic: A mixed solvent system of THF:H₂O (3:1) is employed to ensure complete dissolution of both the lipophilic organic ester and the water-soluble lithium hydroxide, facilitating a homogeneous biphasic reaction interface.

  • Procedure:

    • Dissolve the N-derivatized intermediate from Protocol A in a 3:1 mixture of THF and H₂O.

    • Cool the solution to 0 °C using an ice bath and add LiOH·H₂O (3.0 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation Step: Carefully acidify the aqueous layer with 1M HCl to pH ~4.5. This specific pH targets the isoelectric point of the resulting zwitterionic amino acid, neutralizing the molecule to maximize precipitation and organic extraction efficiency.

    • Extract the carboxylic acid intermediate with a mixture of Chloroform/Isopropanol (3:1), dry, and concentrate.

Protocol C: Amide Bond Formation via HATU Coupling

  • Objective: To generate diverse amide libraries from the hydrolyzed intermediate.

  • Causality & Logic: HATU is selected over traditional carbodiimides (e.g., EDC/DCC) due to its superior efficiency in generating the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation while suppressing epimerization of any adjacent chiral centers.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes to pre-form the active ester.

    • Add the target primary or secondary amine (1.1 equiv) and stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃, extract with EtOAc, and purify via preparative HPLC.

Mechanistic Pathways & Workflow Visualizations

SyntheticWorkflow Core This compound (Bifunctional Core) N_Func N-Terminal Derivatization (Secondary Amine) Core->N_Func C_Func C-Terminal Derivatization (Ethyl Ester) Core->C_Func SNAr SNAr / Buchwald-Hartwig (Aryl Halides) N_Func->SNAr RedAm Reductive Amination (Aldehydes/Ketones) N_Func->RedAm Hydro Ester Hydrolysis (LiOH/H2O) C_Func->Hydro DirectAm Direct Amidation (Amines + Heat/Catalyst) C_Func->DirectAm ArylPip Aryl-Piperazine Intermediates SNAr->ArylPip AlkylPip Alkyl-Piperazine Intermediates RedAm->AlkylPip Acid Carboxylic Acid Intermediate Hydro->Acid Amide Amide Derivatives DirectAm->Amide Final Target Drug Candidates (CNS, Oncology, Antimicrobial) ArylPip->Final AlkylPip->Final Acid->Amide HATU/DIPEA Amide->Final

Fig 1: Bifunctional synthetic divergence of this compound in drug design.

GPCRPathway Ligand Piperazine-Derived Ligand GPCR GPCR (e.g., 5-HT / D2 Receptor) Ligand->GPCR High Affinity Binding GProtein G-Protein Complex Activation GPCR->GProtein Conformational Change Effector Adenylate Cyclase Modulation GProtein->Effector SecondMsg cAMP Concentration Shift Effector->SecondMsg Kinase Protein Kinase A (PKA) Pathway SecondMsg->Kinase Response Neurotherapeutic Response Kinase->Response Cellular Modulation

Fig 2: GPCR signaling modulation by piperazine-derived neuroactive compounds.

Application in Target-Oriented Drug Design

Neuroactive Therapeutics (CNS) Piperazine derivatives are foundational in the design of neuroactive compounds, including atypical antipsychotics and antidepressants[1]. Their ability to cross the blood-brain barrier and selectively engage with neurotransmitter receptors (such as 5-HT and Dopamine receptors) governs their therapeutic efficacy[3]. The ethyl butanoate appendage in this specific building block can be hydrolyzed and coupled with bulky lipophilic amines to occupy secondary allosteric binding pockets on GPCRs, enhancing subtype selectivity and tuning the pharmacological profile from agonist to antagonist[4].

Oncology & Kinase Inhibition In anticancer drug design, the piperazine scaffold has emerged as a "privileged structure" and is frequently utilized as a solubilizing linker that enables the core pharmacophore to effectively engage with the ATP-binding pocket of kinases[3]. By utilizing this compound, medicinal chemists can attach the piperazine ring to a kinase hinge-binding motif via the N4 position, while leveraging the ester/acid terminus to attach solvent-exposed solubilizing groups or E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development[2].

References

1.[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). 1 2.[3] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem. 3 3.[4] Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 4 4.[2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 2 5. Butano-1 3-diol | Sigma-Aldrich (this compound). Sigma-Aldrich.

Sources

Application Note: Precision N-Alkylation of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the N-alkylation of Ethyl 3-(piperazin-1-yl)butanoate .

The guide prioritizes chemoselectivity (targeting the distal N4 nitrogen) and functional group tolerance (preserving the labile ethyl ester).


 Alkylation and Reductive Amination

Introduction & Chemical Profile[1][2][3][4][5][6][7]

This compound is a bifunctional building block often synthesized via the aza-Michael addition of piperazine to ethyl crotonate. It serves as a critical linker in medicinal chemistry, providing a solubilizing piperazine core and a reactive ester handle for further elaboration.

The molecule presents specific synthetic challenges:

  • Regioselectivity: The molecule contains two nitrogen atoms.[1] N1 is tertiary and sterically hindered by the branched butanoate chain. N4 is a secondary amine, sterically accessible, and the primary nucleophile.

  • Stereochemistry: The C3 position is a chiral center. While typically used as a racemate, reaction conditions must be mild enough to prevent racemization (via retro-Michael mechanisms) if enantiopure starting material is used.

  • Ester Stability: The ethyl ester is susceptible to hydrolysis under strong aqueous basic conditions.

Chemical Profile
PropertyDataNote
IUPAC Name This compound
Molecular Formula

Molecular Weight 200.28 g/mol
Key Functional Group Secondary Amine (

)

(est.[2] for distal N)
Labile Group Ethyl EsterAvoid strong aq. base/acid
Solubility DCM, MeOH, ACN, DMFPoor in Hexanes/Water

Strategic Considerations

Mechanism of Action

The alkylation proceeds at the distal N4 nitrogen. The N1 nitrogen is deactivated by steric crowding from the adjacent methyl and ethyl acetate groups.

  • Path A (Direct Alkylation): Nucleophilic attack of the N4 lone pair on an alkyl halide (

    
    ). Requires a base to scavenge the generated acid (
    
    
    
    ).
  • Path B (Reductive Amination): Condensation of N4 with an aldehyde/ketone to form an iminium ion, followed by selective hydride reduction.

Decision Matrix: Which Protocol to Use?
VariableProtocol A: Direct Alkylation (

)
Protocol B: Reductive Amination
Electrophile Alkyl Halides (R-Cl, R-Br, R-I)Aldehydes (R-CHO) or Ketones (R-COR')
Sterics Best for primary/unhindered secondary alkyl groupsExcellent for secondary/bulky groups
Risk Over-alkylation (quaternization) possible if uncontrolledHigh mono-alkylation selectivity
Conditions Basic (

or DIPEA), Heat
Mildly Acidic/Neutral, Room Temp

Experimental Protocols

Protocol A: Direct Alkylation with Alkyl Halides

Best for: Primary alkyl halides (e.g., Benzyl bromide, Methyl iodide, Ethyl bromoacetate).

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
    • Alternative: DIPEA (Hunig's Base) for homogenous reactions.

  • Solvent: Acetonitrile (ACN) [Preferred] or DMF.[3]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous ACN (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 equiv). The mixture will be a suspension.[3]
    
    • Why:

      
       is mild and buffers the reaction, preventing ester hydrolysis while effectively neutralizing HBr/HI.
      
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.[1]

  • Reaction:

    • Reactive Halides (Bn-Br, Allyl-Br): Stir at RT for 4–16 hours.[4]

    • Unreactive Halides (Alkyl-Cl): Heat to 60°C for 12–24 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the secondary amine peak.

  • Workup:

    • Filter off the solid

      
       and salts.
      
    • Concentrate the filtrate under reduced pressure.[1][3][4]

    • Redissolve residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[1][3][4]
      
  • Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Protocol B: Reductive Amination

Best for: Preventing over-alkylation or when the alkyl halide is unstable/unavailable.

Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[4]
    
    • Why: STAB is milder than

      
       and does not reduce esters or ketones, only the resulting iminium species.
      
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[4]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation.

Step-by-Step Procedure
  • Imine Formation: Dissolve the substrate and the Aldehyde/Ketone in DCE (0.2 M) under Nitrogen.

  • Acid Activation: (Optional) Add Acetic Acid (1.0 equiv) if the reaction is sluggish. Stir for 30 mins at Room Temperature.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
    • Note: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at Room Temperature for 2–16 hours.

  • Quench: Add saturated aqueous

    
     solution. Stir vigorously for 15 minutes to quench excess borohydride.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Combine organics, dry over

    
    , and concentrate. Purify via chromatography.[1][3][4]
    

Visualization of Workflows

Reaction Pathway Analysis

The following diagram illustrates the mechanistic pathway and the critical selectivity for the N4 position.

ReactionPathway SM This compound (Secondary Amine N4) Reagents_A Method A: R-X + K2CO3 (SN2) SM->Reagents_A Reagents_B Method B: R-CHO + STAB (Reductive Amination) SM->Reagents_B Product N-Alkylated Product (Tertiary Amine) Reagents_A->Product Controlled Eq. SideProduct Quaternary Salt (Over-alkylation Risk) Reagents_A->SideProduct Excess R-X Intermediate Iminium Ion (Transient) Reagents_B->Intermediate -H2O Intermediate->Product Hydride Transfer

Figure 1: Mechanistic pathways for N-alkylation. Method B (Green path) avoids the risk of quaternary salt formation common in Method A.

Experimental Workflow Decision Tree

Workflow Start Start: this compound Check Is the Alkyl Group Primary? Start->Check MethodA Method A: Direct Alkylation Solvent: ACN, Base: K2CO3 Check->MethodA Yes (e.g. Benzyl) MethodB Method B: Reductive Amination Solvent: DCE, Reagent: STAB Check->MethodB No (Secondary/Bulky) Monitor Monitor via LC-MS (Target: M+R) MethodA->Monitor MethodB->Monitor Workup Aq. Workup (NaHCO3) Monitor->Workup Conversion >95% Final Pure Product Workup->Final

Figure 2: Operational flowchart for selecting the optimal synthesis method based on alkyl group sterics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Ester HydrolysisEnsure solvents are anhydrous . Switch base from aqueous NaOH to

or DIPEA .
Bis-alkylation Excess Alkyl HalideReduce Alkyl Halide to 0.95–1.0 equiv . Use dilute conditions (0.1 M).
No Reaction Steric HindranceSwitch solvent to DMF and heat to 80°C. Add NaI (0.1 eq) as a catalyst (Finkelstein).
Racemization Retro-MichaelAvoid high heat (>100°C). Avoid strong alkoxide bases (

).

References

  • Patil, P., et al. "Optimization of N-alkylation of piperazine derivatives using green chemistry principles." Journal of Chemical Sciences, 2021.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

  • BenchChem Protocols. "General Procedures for Secondary Amine Alkylation." BenchChem Application Notes, 2025.

  • Sigma-Aldrich. "Reductive Amination Application Note." Technical Library.

Sources

Application Note: Ester Hydrolysis Protocols for Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the hydrolysis of Ethyl 3-(piperazin-1-yl)butanoate to its corresponding carboxylic acid, 3-(piperazin-1-yl)butanoic acid . This transformation presents two specific chemoselective challenges:

  • Retro-Michael Elimination: The substrate is a

    
    -amino ester. Under harsh basic conditions or high temperatures, the piperazine moiety is prone to elimination, yielding crotonic acid derivatives.
    
  • Zwitterionic Isolation: The product contains both a carboxylic acid and two amine centers (secondary and tertiary), resulting in a highly polar zwitterion that is difficult to extract using standard organic-aqueous partitioning.

This note recommends Acidic Hydrolysis (Method A) as the primary protocol to ensure structural integrity, followed by Ion-Exchange Chromatography for isolation. A Mild Basic Hydrolysis (Method B) is provided as an alternative for specific scale-up requirements where resin purification is not feasible.

Chemical Context & Mechanistic Considerations

Structural Analysis & pKa Estimation

Understanding the ionization state is critical for isolation. The molecule has three ionizable groups:

  • Carboxylic Acid (COOH): pKa

    
     4.0 – 4.5
    
  • Tertiary Amine (N-1,

    
    -position):  pKa 
    
    
    
    5.5 – 6.0 (Lowered basicity due to inductive effect of the proximal carbonyl).
  • Secondary Amine (N-4, distal): pKa

    
     9.8 (Typical piperazine basicity).
    

Isoelectric Point (pI): The neutral zwitterion exists predominantly between the deprotonation of the tertiary amine and the secondary amine.



Target pH for precipitation/isolation:pH 7.5 – 8.0 .
The Retro-Michael Risk

Basic hydrolysis (saponification) proceeds via a tetrahedral intermediate. However, the


-proton is acidic. Strong bases (NaOH/KOH) and heat can trigger deprotonation at the 

-position, leading to the expulsion of the piperazine leaving group (Retro-Michael addition).

Recommendation: Avoid refluxing in strong base. Use acid catalysis (HCl) which protonates the amine, making it a worse leaving group and preventing the formation of the enolate intermediate required for elimination.

ReactionPathways Ester This compound AcidPath Acidic Hydrolysis (6M HCl, Reflux) Ester->AcidPath Preferred BasePath Basic Hydrolysis (LiOH, 0-20°C) Ester->BasePath Alternative (Careful Control) Product 3-(piperazin-1-yl)butanoic acid (Zwitterion) AcidPath->Product High Integrity Elimination Retro-Michael Elimination (Crotonic Acid + Piperazine) BasePath->Elimination > 40°C or Strong Base BasePath->Product < 20°C

Figure 1: Reaction pathways and risk assessment. Acidic hydrolysis minimizes the risk of elimination side-products.

Method A: Acidic Hydrolysis (Primary Protocol)

Best for: High purity, avoiding elimination byproducts, and small-to-medium scale (mg to multi-gram).

Reagents & Equipment
  • Substrate: this compound.

  • Acid: 6M Hydrochloric Acid (HCl).

  • Solvent: Water (optional co-solvent: 1,4-Dioxane if solubility is poor).

  • Purification: Dowex 50W-X8 (H+ form) cation exchange resin.

Protocol Steps
  • Dissolution: Dissolve the ester (1.0 equiv) in 6M HCl (10–15 volumes). If the ester is an oil and does not dissolve, add 1,4-dioxane until a homogeneous solution is obtained.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[1] The ester peak (

      
      ) should disappear, replaced by the acid peak (
      
      
      
      ).
  • Concentration: Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove water and excess HCl.

    • Result: The crude product is the dihydrochloride salt of the amino acid.

  • Desalting (Ion Exchange):

    • Resin Prep: Pack a column with Dowex 50W-X8 (H+ form). Wash with distilled water until eluate is neutral.

    • Loading: Dissolve the crude HCl salt in minimum water and load onto the column. The product (cationic) will bind; chloride ions will pass through.

    • Washing: Elute with distilled water until the eluate is neutral and free of chloride (test with AgNO

      
       solution).
      
    • Elution: Elute the zwitterion using 1M - 2M Aqueous Ammonia (NH

      
      OH) . The high pH deprotonates the ammonium groups, releasing the neutral/anionic species.
      
    • Collection: Collect fractions that are ninhydrin-positive or UV-active.

  • Isolation: Lyophilize (freeze-dry) the ammoniacal fractions. Excess ammonia and water will sublime, leaving the pure zwitterionic amino acid as a white solid.

Method B: Mild Basic Hydrolysis (Alternative)

Best for: Scale-up where resin chromatography is impractical, provided strict temperature control is maintained.

Reagents[3]
  • Base: Lithium Hydroxide monohydrate (LiOH·H

    
    O) (2.5 equiv).
    
  • Solvent: THF:Water (1:1 mixture).

  • Workup: 1M HCl, Ethanol.

Protocol Steps
  • Dissolution: Dissolve the ester in THF/Water (1:1). Cool the solution to 0°C (ice bath).

  • Saponification: Add LiOH (2.5 equiv) in portions.

  • Stirring: Allow to stir at 0°C to Room Temperature (max 20°C) .

    • Warning:Do NOT heat. Heating will trigger

      
      -elimination.
      
    • Time: Reaction is usually slower; allow 12–18 hours.

  • Neutralization (Isoelectric Precipitation):

    • Carefully adjust the pH of the solution to the isoelectric point (pH ~7.6 ) using 1M HCl.

    • Remove THF under reduced pressure.

  • Isolation:

    • Scenario 1 (Precipitation): If the concentration is high, the zwitterion may crystallize/precipitate at pH 7.6. Cool to 4°C and filter.

    • Scenario 2 (Lyophilization): If no precipitate forms (due to high water solubility), freeze-dry the aqueous mixture.

    • Desalting: The solid will contain LiCl. To remove salt, triturate the solid with hot Ethanol (the amino acid zwitterion is often insoluble or sparingly soluble in EtOH, while LiCl is soluble). Filter the solid.[2]

Analytical Data Summary

ParameterValue / CharacteristicNotes
Molecular Weight ~172.23 g/mol Free acid (Zwitterion)
Appearance White hygroscopic solidStore in desiccator
Solubility High: WaterModerate: MeOHLow: DCM, EtOAc, HexaneInsoluble in non-polar solvents
Mass Spec (ESI+) [M+H]+ = 173.2
1H NMR (D2O)

~2.4 (CH2-COOH),

~3.0 (CH-N),

~1.1 (CH3)
Shifts vary significantly with pH

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is an oil/gum Residual water or solvent; Zwitterions are hygroscopic.Dissolve in min. water and Lyophilize. Do not rely on Rotavap alone.
Low Yield (Method B) Retro-Michael elimination.Check NMR for crotonic acid peaks (alkene region ~5.8-6.8 ppm). Switch to Method A (Acidic).
High Salt Content Incomplete desalting.Use Dowex resin (Method A) or perform Ethanol trituration (Method B).
Product stuck on Resin Insufficient elution strength.Increase Ammonia concentration to 2M or 3M. Ensure resin was in H+ form initially.

References

  • Beta-Amino Ester Stability

    • Mechanism of Retro-Michael Addition: Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Link

    • Hydrolysis Risks: Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis. Pergamon Press, 1992. (Standard text on beta-amino acid reactivity).

  • Zwitterion Isolation & pKa

    • Piperazine pKa values: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng. Data, 2009.[3] Link

    • Ion Exchange Protocols: "Purification of Degraded Aqueous Piperazine by Ion Exchange." SSRN, 2022. Link

  • General Hydrolysis Protocols

    • Acid vs Base Hydrolysis: LibreTexts Chemistry. "Hydrolysis of Esters." Link

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of Ethyl 3-(piperazin-1-yl)butanoate via microwave-assisted aza-Michael addition. Unlike conventional thermal reflux, which often requires 12–24 hours and yields inconsistent results due to the steric hindrance of the


-methyl group on the crotonate, this microwave (MW) protocol achieves quantitative conversion in under 30 minutes.

The method prioritizes Green Chemistry principles by utilizing a solvent-free (neat) approach or high-concentration ethanol, minimizing waste. Critical control parameters are defined to maximize mono-alkylation selectivity, preventing the formation of the common bis-alkylated impurity.

Scientific Background & Mechanism

The Target Moiety

The 3-(piperazin-1-yl)butanoate scaffold is a privileged pharmacophore found in various neuroleptic and antihistamine agents. The introduction of the piperazine ring onto the


-carbon of an ester creates a versatile building block for further derivatization at the secondary amine (

) position.
Reaction Mechanism: Aza-Michael Addition

The synthesis proceeds via an aza-Michael addition (conjugate addition) of piperazine (nucleophile) to ethyl crotonate (Michael acceptor).

  • Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the electrophilic

    
    -carbon of the ethyl crotonate.
    
  • Enolate Intermediate: This generates a resonance-stabilized enolate intermediate.

  • Proton Transfer: Tautomerization and proton transfer yield the saturated

    
    -amino ester.
    

Key Challenge:

  • Steric Hindrance: The

    
    -methyl group of ethyl crotonate significantly lowers electrophilicity compared to simple acrylates (e.g., ethyl acrylate). Conventional heating often fails to drive this reaction to completion or leads to ester hydrolysis/polymerization over long reaction times.
    
  • Selectivity: Piperazine has two equivalent nucleophilic sites. Without stoichiometric control, the product can react with a second equivalent of crotonate to form the bis-adduct (Ethyl 3,3'-(piperazine-1,4-diyl)dibutanoate).

Microwave Advantage: Microwave irradiation provides direct dielectric heating, efficiently coupling with the polar transition state of the aza-Michael addition. This lowers the activation energy barrier imposed by the


-methyl group, accelerating the reaction rate by orders of magnitude.

Visualization of Pathways

Reaction Scheme & Selectivity

The following diagram illustrates the reaction pathway and the competitive bis-alkylation side reaction.

ReactionScheme Piperazine Piperazine (Nucleophile) TS Polar Transition State (MW Activated) Piperazine->TS Mix Crotonate Ethyl Crotonate (Michael Acceptor) Crotonate->TS Mix Mono TARGET PRODUCT This compound TS->Mono k1 (Fast) Bis IMPURITY Bis-adduct Mono->Bis + Ethyl Crotonate k2 (Slow due to sterics) Selectivity Selectivity Control: Excess Piperazine (3:1) Selectivity->Mono

Figure 1: Reaction pathway highlighting the target mono-addition and the potential bis-addition side reaction.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]MW ( g/mol )Equiv.Role
Piperazine (Anhydrous) 110-85-086.143.0Nucleophile
Ethyl Crotonate 623-70-1114.141.0Electrophile
Ethanol (Abs.) 64-17-546.07-Solvent (Optional)
DCM / Water ---Workup

Note: Anhydrous piperazine is hygroscopic. Handle quickly or in a desiccated environment.

Equipment
  • Microwave Reactor: Single-mode (e.g., Biotage Initiator+ or CEM Discover) is preferred for precise temperature control.

  • Vial: 10–20 mL microwave-transparent glass vial with crimp cap/septum.

  • Stir Bar: Teflon-coated magnetic stir bar.

Step-by-Step Procedure

Step 1: Preparation (Stoichiometry is Critical)

  • Weigh 2.58 g of Piperazine (30 mmol, 3.0 equiv.) directly into the microwave vial.

    • Expert Insight: Using 3 equivalents ensures the statistical probability of the second amine reacting is negligible.

  • Add 1.14 g (approx. 1.25 mL) of Ethyl Crotonate (10 mmol, 1.0 equiv.).

  • Solvent Choice:

    • Method A (Green/Neat): If the mixture can be stirred (piperazine melts ~106°C, but forms a eutectic with crotonate), run neat.

    • Method B (Recommended): Add 1.0 mL of Ethanol . This ensures homogeneity and efficient microwave absorption without diluting the reactants significantly.

Step 2: Microwave Irradiation

  • Seal the vial and place it in the reactor cavity.

  • Program the following parameters:

    • Temperature: 100 °C

    • Time: 20 minutes

    • Pre-stirring: 30 seconds (high speed)

    • Absorption Level: High (if neat) or Normal (if EtOH).

    • Pressure Limit: 15 bar (safety cutoff).

  • Start the reaction.[1][2] The ramp time should be <2 minutes.[3]

Step 3: Workup & Purification [4]

  • Cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel using 50 mL Dichloromethane (DCM) .

  • Removal of Excess Piperazine:

    • Wash the organic layer with Water (3 x 20 mL) .

    • Validation: Piperazine is highly water-soluble (

      
      ). The target ester (
      
      
      
      ) will remain in the DCM layer.
  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Step 4: Analysis

  • The resulting oil is typically >95% pure and requires no chromatography.

  • If purification is necessary (due to bis-adduct formation), use Flash Column Chromatography:

    • Stationary Phase: Silica Gel.[1][5][6]

    • Mobile Phase: DCM:MeOH (95:5) + 1%

      
      .
      

Workflow Diagram

Workflow Start Start: Weigh Reagents (3:1 Piperazine:Crotonate) Mix Homogenize (Add 1mL EtOH if solid) Start->Mix MW Microwave Irradiation 100°C | 20 min | High Stir Mix->MW Extract Extraction (DCM/Water) Wash 3x to remove Piperazine MW->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Analyze QC: NMR / LC-MS Target >95% Purity Dry->Analyze

Figure 2: Operational workflow from reagent preparation to final product isolation.

Results & Validation

Expected Analytical Data
  • Appearance: Pale yellow to colorless viscous oil.

  • Yield: 85–92% (Isolated).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.05 (d, 3H, 
      
      
      
      -CH): Doublet indicating the
      
      
      -methyl group.
    • 
       1.25 (t, 3H, ester 
      
      
      
      ).
    • 
       2.2–2.4 (m, 2H, 
      
      
      
      -
      
      
      ): Diastereotopic protons.
    • 
       2.5–2.9 (m, 8H, Piperazine ring): Complex multiplet.
      
    • 
       3.1 (m, 1H, 
      
      
      
      -CH): The methine proton shift confirms addition.
    • 
       4.1 (q, 2H, ester 
      
      
      
      ).
    • Key Diagnostic: Disappearance of olefinic protons (

      
       5.8 and 6.9) from ethyl crotonate.
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Steric hindrance of

-methyl.[1]
Increase MW Temp to 120°C or add Lewis Acid catalyst (5 mol%

).
Bis-Adduct Formation Insufficient Piperazine excess.Increase Piperazine ratio to 4:1 or 5:1.
Product in Aqueous Layer pH of water wash is too low.Ensure water wash is neutral or slightly basic (pH 8-9) to keep product deprotonated.
Polymerization Overheating.Ensure "Pre-stirring" is active; reduce reaction time.

References

  • Microwave-Assisted Aza-Michael Addition (General)

    • Title: Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes.[5][7]

    • Source:Arkivoc, 2002(vii), 76-81.[5]

    • URL:[Link]

  • Piperazine Mono-substitution Protocols

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source:Molecules, 2020, 25(9), 2229.
    • URL:[Link]

  • Catalysis in Aza-Michael Reactions

    • Title: Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride.
    • Source:Journal of Molecular Catalysis A: Chemical, 2007, 263, 212–215.[7]

    • URL:[Link]

  • Microwave Synthesis of Piperazine Derivatives

    • Title: Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions.
    • Source:Synthesis, 2005, 19, 3412-3422.[1]

Sources

Solvent selection for Ethyl 3-(piperazin-1-yl)butanoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Synthetic Pathways for Ethyl 3-(piperazin-1-yl)butanoate

Executive Summary

This compound is a bifunctional intermediate critical in the synthesis of antihistamines, kinase inhibitors, and GPCR ligands. Its structure features a secondary amine (nucleophile), an ethyl ester (electrophile/labile group), and a chiral center at the


-position.

This guide addresses the critical challenge of solvent selection . Improper solvent choice for this molecule leads to three primary failure modes:

  • Transesterification: Conversion of the ethyl ester to methyl/isopropyl ester in alcoholic solvents.

  • Hydrolysis: Loss of the ester to the carboxylic acid zwitterion.

  • Racemization: Loss of optical purity at the C3 position via retro-Michael addition mechanisms in polar protic media.

This document provides chemically grounded protocols for


-functionalization and handling, prioritizing high-yield, self-validating systems and green chemistry compliance (Pfizer/GSK alignment).

Physicochemical Framework & Solubility Profile

Understanding the solute-solvent interaction is prerequisite to reaction design.

  • The Amine (

    
    ):  The piperazine nitrogen is moderately basic (
    
    
    
    ). It requires a solvent that solvates the ammonium salt intermediate but does not quench the nucleophile.
  • The Ester: The ethyl ester is susceptible to nucleophilic attack.[1][2] Solvents containing nucleophilic oxygen (e.g., Methanol, Ethanol) must be avoided in basic conditions.

  • The Chiral Center (C3): Located

    
     to the carbonyl. While more stable than 
    
    
    
    -chiral centers, strong polar solvents combined with heat can promote elimination-addition pathways (retro-Michael), leading to racemization.
Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentativeSolubilitySuitabilityCritical Notes
Polar Aprotic Acetonitrile (MeCN)HighExcellent Ideal for

kinetics. Easy removal (


).
Chlorinated Dichloromethane (DCM)HighGood Standard for amide coupling. Environmental concern (Red Listed).
Ethers (Green) 2-MeTHFModerateExcellent Biorenewable replacement for DCM/THF. Phase separates from water.
Alcohols Methanol / EthanolHighPoor RISK: Transesterification with basic catalysts.
Aqueous WaterpH dependentPoor RISK: Hydrolysis of ester. Emulsion formation.
Amides DMF / NMPHighFair Hard to remove. Promotes racemization at high

.

Decision Logic: Solvent Selection Workflow

The following decision tree illustrates the logical flow for selecting a solvent based on the intended transformation and green chemistry constraints.

SolventSelection Start Start: this compound ReactionType Intended Reaction? Start->ReactionType Alkylation N-Alkylation (SN2) ReactionType->Alkylation Alkyl Halide AmideCoupling Amide Coupling ReactionType->AmideCoupling Acid/Coupling Agent Warning CRITICAL STOP: Avoid MeOH/EtOH + Base (Transesterification Risk) ReactionType->Warning If Alcohol Considered GreenReq Green/GMP Requirement? Alkylation->GreenReq DCM Use DCM (Legacy Standard) AmideCoupling->DCM Solubility Issue Only EtOAc Use Ethyl Acetate (Prevents Transesterification) AmideCoupling->EtOAc Preferred MeCN Use Acetonitrile (MeCN) (Best Kinetics) GreenReq->MeCN No / R&D Scale MeTHF Use 2-MeTHF (Green Alternative) GreenReq->MeTHF Yes / GMP Scale

Figure 1: Solvent selection decision tree based on reaction type and regulatory requirements.

Detailed Protocols

Protocol A: -Alkylation (Green Chemistry Optimized)

Objective: Alkylation of the secondary piperazine nitrogen with a benzyl or alkyl halide without hydrolyzing the ester.

Rationale: Acetonitrile is the kinetic standard, but 2-Methyltetrahydrofuran (2-MeTHF) is selected here as the superior "Green" solvent. It allows for higher reaction temperatures than DCM and, crucially, enables a direct aqueous workup (phase separation) without solvent swap, unlike water-miscible DMF or MeCN.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: 2-MeTHF (10 volumes)

Procedure:

  • Setup: Charge the reaction vessel with this compound and 2-MeTHF. Stir to dissolve.

  • Base Addition: Add

    
    . The mixture will be a heterogeneous suspension.
    
  • Reagent Addition: Add the Alkyl Halide dropwise at 20–25°C.

    • Note: Exotherm is possible. Monitor internal temperature.

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of secondary amine.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Add Water (5 volumes). Agitate vigorously for 10 minutes.

    • Stop/Go Check: Allow layers to settle. The product (lipophilic ester) resides in the upper organic 2-MeTHF layer. The inorganic salts partition into the lower aqueous layer.

    • Separate layers. Wash organic layer with Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Prevention of Transesterification (Troubleshooting)

Scenario: You must use an alcoholic solvent due to solubility constraints of a co-reactant.

Mechanism of Failure: In the presence of a base (e.g.,


, 

), Methanol acts as a nucleophile attacking the carbonyl of the ethyl ester.

Correction Strategy: If an alcohol must be used, you must match the solvent alcohol to the ester alkyl group.

  • Correct: Reaction in Ethanol (matches Ethyl ester). Transesterification occurs but is "invisible" (Ethyl replaces Ethyl).

  • Incorrect: Reaction in Methanol or Isopropanol.

Critical Stability Data

The following data summarizes the stability of the ethyl ester moiety under common reaction conditions (24h exposure).

ConditionSolvent SystemStability ResultRecommendation
Acidic HCl / WaterDegradation (Hydrolysis)Avoid aqueous acid workups > 15 min.
Basic NaOH / WaterRapid Degradation Strictly avoid strong aqueous bases.
Basic

/ MeCN
Stable Preferred condition.
Basic

/ Methanol
Degradation (Transesterification)FORBIDDEN . Use Ethanol instead.[2][3]

References

  • Pfizer Solvent Selection Guide (2024 Upd

    • Source: Green Chemistry Teaching and Learning Community (GCTLC)[4]

    • Context: Classification of 2-MeTHF as a preferred green solvent over DMF/DCM.[5]

    • URL:[Link]

  • Solvent Effects in Piperazine Reactions

    • Source: Indian Academy of Sciences
    • Context: Kinetic data on piperazine alkylation in protic vs. aprotic solvents, confirming the superiority of dipolar aprotic solvents for SN2 mechanisms.
    • URL:[Link]

  • Green Solvents for Amide Coupling

    • Source: Royal Society of Chemistry (RSC), Green Chemistry
    • Context: Validation of Ethyl Acetate and 2-MeTHF as substitutes for DMF in amide bond formation.[5]

    • URL:[Link]

  • Transesterific

    • Source: Master Organic Chemistry
    • Context: Mechanistic explanation of base-catalyzed transesterification in mism
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(piperazin-1-yl)butanoate. We will explore common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction yield and purity. The core of our discussion will focus on the most prevalent and adaptable synthetic route: the reductive amination of ethyl acetoacetate with piperazine.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, offering explanations grounded in chemical principles and actionable solutions.

Q1: My reaction yield is significantly low, or I'm observing no product formation. What are the primary causes?

Low or no yield in the reductive amination pathway typically points to issues in one of the two key stages: iminium ion formation or the subsequent reduction.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The initial condensation between the ketone (ethyl acetoacetate) and the amine (piperazine) to form an iminium ion is a critical equilibrium step.

    • Causality: This reaction releases water. If water is not removed or sequestered, Le Châtelier's principle dictates that the equilibrium will not favor the product. Furthermore, the reaction is often acid-catalyzed, but an incorrect pH can hinder the reaction by either failing to activate the ketone or by fully protonating the amine, rendering it non-nucleophilic.

    • Solution 1 (pH Adjustment): The reaction medium should be weakly acidic (pH 4-6). This protonates the carbonyl oxygen, making the ketone more electrophilic, without fully protonating the piperazine nitrogen. A common practice is to use acetic acid as a catalyst.

    • Solution 2 (Water Removal): While not always necessary for modern reducing agents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the iminium ion.

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are paramount.

    • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations as it is mild, moisture-tolerant, and selectively reduces the iminium ion in the presence of the ketone.[1] Harsher reagents like sodium borohydride (NaBH₄) can reduce the starting ketone, while older reagents like sodium cyanoborohydride (NaBH₃CN) are highly toxic. The reagent's effectiveness can be compromised by age or improper storage.

    • Solution: Use a fresh, high-quality supply of Sodium triacetoxyborohydride. Ensure it is added portion-wise to control the reaction exotherm and that it is sufficiently stirred to ensure proper mixing in the reaction medium.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial, especially when using unprotected piperazine.

    • Causality: As piperazine has two nucleophilic secondary amines, using an insufficient amount can lead to a complex mixture of products and unreacted starting material.

    • Solution: When not using a protecting group strategy, a significant excess of piperazine (3-5 equivalents) is often required to favor the mono-alkylation product statistically.

Low_Yield_Troubleshooting start Low or No Yield check_imine Check Iminium Formation start->check_imine Is condensation failing? check_reductant Evaluate Reducing Agent start->check_reductant Is reduction failing? check_stoich Verify Stoichiometry start->check_stoich Are ratios correct? solution_ph Adjust pH to 4-6 (e.g., Acetic Acid) check_imine->solution_ph Potential pH issue solution_water Add Dehydrating Agent (e.g., MgSO4) check_imine->solution_water Equilibrium issue solution_reductant Use Fresh NaBH(OAc)3 check_reductant->solution_reductant solution_stoich Use Excess Piperazine (3-5 eq.) check_stoich->solution_stoich

Caption: Troubleshooting workflow for low product yield.

Q2: My analysis shows a significant byproduct with a mass corresponding to dialkylation. How can I improve the selectivity for the mono-alkylated product?

This is the most common challenge in piperazine chemistry. The product, a mono-substituted piperazine, contains a secondary amine that is often as nucleophilic, or even more so, than the starting piperazine, leading to a second reaction with the ethyl acetoacetate.

Potential Causes & Solutions:

  • Competitive Reactivity: The mono- and di-substituted products form concurrently.

    • Causality: Once one nitrogen of piperazine is alkylated, the electronic properties of the second nitrogen are not significantly diminished, allowing it to compete for the electrophile.

    • Solution 1 (Excess Piperazine): As mentioned, using a large excess of piperazine can statistically favor the formation of the mono-alkylated product. This is often used in industrial settings where cost is a major factor.

    • Solution 2 (Protecting Group Strategy): This is the most robust and scientifically elegant solution for achieving high selectivity on a lab scale. By protecting one of the piperazine nitrogens, you physically prevent dialkylation. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. The synthesis becomes a three-step process: protection of piperazine, reductive amination, and deprotection.[2][3] This approach offers superior control and results in a much cleaner product profile, simplifying purification.

Protecting_Group_Strategy cluster_0 Standard Route cluster_1 Protected Route piperazine Piperazine eac Ethyl Acetoacetate + NaBH(OAc)3 piperazine->eac mixture Mixture (Mono- & Di-alkylated) eac->mixture boc_piperazine N-Boc-Piperazine eac2 Ethyl Acetoacetate + NaBH(OAc)3 boc_piperazine->eac2 protected_product Mono-alkylated (Protected) eac2->protected_product deprotection Deprotection (e.g., TFA, HCl) protected_product->deprotection final_product Pure Mono-alkylated Product deprotection->final_product

Caption: Comparison of standard vs. protected synthesis routes.

Q3: I'm struggling with the aqueous workup. My product is hard to extract, and I'm forming persistent emulsions.

The basic nature of the piperazine moiety in the final product is the primary cause of purification challenges.

Potential Causes & Solutions:

  • Product Sequestration in Aqueous Layer:

    • Causality: During an acidic or neutral workup, the tertiary amine product will be protonated, forming a water-soluble ammonium salt. This salt will preferentially stay in the aqueous layer rather than partitioning into a nonpolar organic solvent.

    • Solution: After the reaction is quenched, basify the aqueous layer to a pH > 10 using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the product, converting it to its free-base form, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Emulsion Formation:

    • Causality: The amphiphilic nature of the amine product and its salts can act as a surfactant, stabilizing the interface between the organic and aqueous layers and leading to emulsions.

    • Solution: To break up an emulsion, increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine). This makes the aqueous layer more polar and forces the organic components out, destabilizing the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis?

  • A1: The most critical parameters are summarized in the table below. Stoichiometry and pH control are arguably the most influential factors for achieving high yield and purity.

ParameterRecommendationRationale
Stoichiometry Use mono-Boc-piperazine (1.0 eq) or a large excess of piperazine (3-5 eq).Prevents dialkylation, the primary side reaction.[2]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).Aprotic solvents that are effective for reductive aminations.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq).Mild, selective for the iminium ion, and suitable for one-pot reactions.[1]
Temperature 0 °C to Room Temperature.Balances reaction rate with minimizing side reactions. The reaction is often started at 0 °C and allowed to warm to RT.
pH / Catalyst Acetic Acid (catalytic amount, ~0.1 eq).Catalyzes iminium ion formation by activating the ketone carbonyl. Maintains optimal pH (4-6).

Q2: How can I effectively monitor the reaction's progress?

  • A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine (the triethylamine prevents the amine product from streaking on the silica plate). Stain with potassium permanganate. You should see the disappearance of the ethyl acetoacetate spot and the appearance of a new, lower Rf spot corresponding to the product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting materials and the desired product.

Q3: Is it possible to reduce the ester group with Sodium triacetoxyborohydride?

  • A3: It is highly unlikely under standard reductive amination conditions. Sodium triacetoxyborohydride is a sterically hindered and mild reducing agent, and its reactivity is significantly lower towards esters compared to aldehydes, ketones, and especially iminium ions. The chemoselectivity of this reagent is one of its primary advantages.

Optimized Experimental Protocol (Protected Route)

This protocol utilizes N-Boc-piperazine to ensure high selectivity for the mono-alkylated product.

Step 1: Reductive Amination

  • To a solution of N-Boc-piperazine (1.0 eq) in dichloromethane (DCM, ~0.2 M), add ethyl acetoacetate (1.05 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine/enamine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the N-Boc-piperazine is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoate. This intermediate can often be used in the next step without further purification.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate from Step 1 in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M HCl solution in dioxane.

  • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Dissolve the residue in water and basify to pH > 10 with 2M NaOH.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be performed via silica gel chromatography if necessary.

References

  • Patsnap Synapse. (2024, July 14). What are the side effects of Piperazine? Retrieved from [Link]

  • Fallacara, A. L., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • Jayamurugan, P., & G, G. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Retrieved from [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Retrieved from [Link]

Sources

Purification techniques for Ethyl 3-(piperazin-1-yl)butanoate reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: PUR-EPB-001
Subject: Troubleshooting & Purification Protocols for Aza-Michael Adducts

Executive Summary & Chemical Context

User Context: You are synthesizing Ethyl 3-(piperazin-1-yl)butanoate via the Aza-Michael addition of piperazine to ethyl crotonate.

The Challenge: This reaction presents a classic "competing nucleophile" problem. Piperazine has two secondary amine sites.[1] Once the first amine reacts (forming the desired mono-adduct), the second amine remains nucleophilic, leading to the formation of the bis-adduct impurity. Furthermore, to suppress bis-formation, piperazine is often used in large excess, creating a downstream removal challenge.

Target Molecule Properties:

  • Boiling Point (Est.): ~115–125 °C at 1–2 mmHg (Based on propanoate analogs [1]).

  • Basicity: Secondary amine (pKa ~9.8).

  • Solubility: Soluble in alcohols, DCM, EtOAc; moderately soluble in water (pH dependent).

Impurity Profile & Prevention Strategy

Before purification, understanding the origin of impurities is critical for selecting the right downstream technique.

Diagnostic: Impurity Identification
Impurity TypeOriginDetection (TLC/NMR)Removal Strategy
Excess Piperazine Reagent (3–5 eq. used)NMR: Singlet at ~2.8 ppm. TLC: Stays at baseline (highly polar).Aqueous extraction (pH controlled) or sublimation.
Bis-Adduct Over-reaction (Piperazine attacks 2 crotonates)NMR: Integration of ethyl group doubles relative to piperazine ring. TLC: Higher R_f than product.Vacuum Distillation (High BP difference).
Hydrolyzed Acid Ester hydrolysis (wet solvents/workup)NMR: Loss of ethyl quartet/triplet. Broad OH peak.Avoid strong aqueous bases; re-esterification.
Visualizing the Reaction Pathway (DOT Diagram)

ReactionPathway cluster_legend Kinetic Control Strategy Piperazine Piperazine (Excess) Mono TARGET PRODUCT This compound Piperazine->Mono k1 (Fast) Crotonate Ethyl Crotonate Crotonate->Mono Bis IMPURITY: Bis-Adduct (High MW) Mono->Bis k2 (Slow due to sterics) + Ethyl Crotonate High Excess Piperazine High Excess Piperazine Favors Mono Favors Mono High Excess Piperazine->Favors Mono Steric Hindrance (Methyl) Steric Hindrance (Methyl) Slows Bis-Formation Slows Bis-Formation Steric Hindrance (Methyl)->Slows Bis-Formation

Figure 1: Reaction pathway showing the competition between mono- and bis-addition. The methyl group at the C3 position of the crotonate provides steric protection against the second addition [2].

Purification Protocols

Protocol A: The "Salting Out" Extraction (Primary Method)

Best for: Removing large excesses of piperazine (10g–100g scale).

The Logic: Piperazine is highly water-soluble. The product is an amino-ester, which is lipophilic enough to extract into organic solvents, but it can be dragged into water if the pH is too low. We use a Brine/DCM system to force the organic product out of the aqueous phase while trapping the highly polar piperazine.

Step-by-Step:

  • Evaporation: Remove the reaction solvent (usually Ethanol) completely under reduced pressure. Residual ethanol acts as a phase-transfer catalyst and will ruin the separation.

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (10 mL per gram of crude).

  • Wash 1 (Water): Wash with a small volume of water (1:5 water:DCM ratio).

    • Checkpoint: Piperazine partitions into the water. Product stays in DCM.

  • Wash 2 (Brine): Wash the organic layer with saturated NaCl solution.

    • Mechanism:[2][3] The high ionic strength "salts out" the amino-ester product, preventing it from partitioning into the water, while piperazine remains soluble in the aqueous phase [3].

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: High-Vacuum Distillation (The Gold Standard)

Best for: Final polishing and removing the Bis-adduct.

The Logic: The Bis-adduct has nearly double the molecular weight of the product. Their boiling points differ significantly (>80°C difference).

Parameters:

  • Equipment: Short-path distillation head or Kugelrohr.

  • Vacuum Requirement: < 2 mmHg (High vacuum essential to prevent ester degradation).

  • Temperature Ramp:

    • Fraction 1 (Piperazine): Sublimes/distills at 40–60°C (receiver might clog; use heat gun).

    • Fraction 2 (Product): Distills at 110–125°C . Collect this heart cut.

    • Residue (Bis-adduct): Remains in the pot (BP > 200°C).

Protocol C: Flash Chromatography (If Distillation Fails)

Best for: Small scale (<1g) or heat-sensitive derivatives.

The Issue: Amines interact with acidic silanols on silica gel, causing "streaking" or irreversible adsorption. The Fix: Pre-treat the silica with base.

Solvent System:

  • Eluent: DCM : Methanol : Triethylamine (TEA) or NH₄OH.

  • Ratio: Start with 95:4:1.

  • Technique: Flush the column with eluent containing the base before loading the sample. This neutralizes the active acidic sites on the silica [4].

Troubleshooting Guide (FAQ)

User Issue: "My product solidified in the condenser during distillation."

Diagnosis: This is likely unreacted piperazine subliming, not your product. Piperazine is a solid with a high vapor pressure. Resolution:

  • Stop the distillation.

  • Melt the clog with a heat gun.

  • Switch to Protocol A (Extraction) to remove the bulk piperazine before attempting distillation again.

User Issue: "I see a new spot on TLC after column chromatography."

Diagnosis: Ester hydrolysis or Transesterification. If you used Methanol/Ammonia in the column, the basic conditions might have converted the Ethyl ester to a Methyl ester or the free acid. Resolution:

  • Switch to Protocol B (Distillation).

  • If chromatography is mandatory, replace Methanol with Ethanol in the eluent to prevent transesterification (Ethyl ester + Ethanol = No change).

User Issue: "The yield is low (<40%) and the bis-adduct is major."

Diagnosis: Kinetic control failure. Resolution:

  • Increase Equivalents: Use 5–10 equivalents of piperazine.

  • Reverse Addition: Add the Ethyl Crotonate dropwise into the solution of Piperazine. This ensures the crotonate always encounters a high concentration of unreacted piperazine, statistically favoring mono-addition [5].

Decision Matrix (Workflow)

PurificationLogic cluster_result Final Purity Check Start Crude Reaction Mixture CheckScale Scale > 5g? Start->CheckScale Extract Protocol A: DCM/Brine Extraction CheckScale->Extract Yes Column Protocol C: Flash Column (DCM/MeOH/TEA) CheckScale->Column No Distill Protocol B: Vacuum Distillation (0.1 - 2 mmHg) Extract->Distill If high purity needed NMR 1H NMR (Check 2.8ppm singlet) Distill->NMR Column->NMR

Figure 2: Decision matrix for selecting the appropriate purification method based on scale and purity requirements.

References

  • GuideChem. (n.d.). Ethyl 3-(piperazin-1-yl)propanoate Properties. Retrieved from

  • University of Florida Digital Collections. (n.d.). Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Note: Discusses steric effects of methyl groups on piperazine substitution. Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from

  • Organic Chemistry Portal. (n.d.). Flash Chromatography of Amines.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

Sources

Technical Support Center: Purification of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the "Hydrophilicity Gap" strategy, which is the most efficient non-chromatographic method for this specific separation.[1]

Topic: Removal of Excess/Unreacted Piperazine Ticket ID: PUR-PIP-003 Status: Open Support Level: Senior Application Scientist[1][2]

Executive Summary & Chemical Logic

The synthesis of Ethyl 3-(piperazin-1-yl)butanoate typically involves the Michael addition of piperazine to ethyl crotonate.[2] To prevent the formation of the bis-alkylated byproduct (dimer), a large excess of piperazine (3–5 equivalents) is required.[1]

The Challenge: Both the product and the impurity are secondary amines with basic character. Standard acid/base extraction often fails because both species protonate and deprotonate at similar pH levels.

The Solution: We exploit the drastic difference in Lipophilicity (LogP) and Physical State .

  • Piperazine: Highly polar (

    
    ), crystalline solid, sublimes easily.[1][2]
    
  • Product: Moderately lipophilic (

    
    ), typically an oil, high boiling point.[1][2]
    

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best purification method for your scale and equipment availability.

PurificationStrategy Start Start: Crude Reaction Mixture Scale What is your reaction scale? Start->Scale Small Small Scale (< 1 g) Scale->Small Medium Medium Scale (1 g - 20 g) Scale->Medium Large Large Scale (> 20 g) Scale->Large Method1 Method A: Aqueous Partitioning (Exploiting LogP) Small->Method1 Speed Method3 Method C: Flash Chromatography (High Purity Required) Small->Method3 High Purity Medium->Method1 Method2 Method B: Vacuum Distillation (Exploiting Boiling Point) Large->Method2 Method1->Method2 If purity < 95%

Figure 1: Decision matrix for selecting the appropriate purification protocol based on scale and purity requirements.

Protocol A: The "Hydrophilicity Gap" Extraction (Recommended)

Best for: Medium scale (1–20g), removing bulk piperazine without distillation.[1][2]

Theory: Piperazine is essentially a "water-loving" rock.[2] The ethyl ester chain on your product makes it "oil-loving." By using a non-polar solvent and pure water, we force the piperazine into the aqueous phase while the product stays organic.[1]

Critical Warning: Do NOT use brine (saturated NaCl) for the initial washes.[1] The "salting-out" effect will push piperazine back into the organic layer.

Step-by-Step Procedure:
  • Solvent Switch: Evaporate the reaction solvent (often Ethanol or Methanol) completely. Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Ratio: Use ~10 mL solvent per gram of crude.

  • The Water Wash: Wash the organic layer with distilled water (3 x volume of organic layer).

    • Action: Shake vigorously.[3] Piperazine partitions into the water.

  • The Brine Wash: After the three water washes, wash the organic layer once with Brine .[1]

    • Reason: This removes entrained water from the organic phase.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Evaporation: Concentrate in vacuo.

Validation Table: Expected Partitioning

ComponentLogP (Approx)Phase Preference (DCM/Water)
Piperazine -1.50Aqueous (>98% removal)
Product ~0.8 - 1.2Organic
Bis-alkylated Dimer > 2.0Organic (Remains as impurity)

Protocol B: Vacuum Distillation / Sublimation

Best for: Large scale (>20g) or when the product must be solvent-free.[1]

Theory: Piperazine sublimes (turns from solid to gas) at relatively low temperatures under vacuum, whereas the product is a high-boiling oil.[1][2]

The "Clog" Hazard: Piperazine sublimate tends to crystallize in the condenser, blocking the vacuum path and creating a pressure hazard.[1]

Step-by-Step Procedure:
  • Setup: Use a Kugelrohr apparatus or a Short Path Distillation head.

  • Thermal Gradient:

    • Flask: Heat to 60–80°C initially.

    • Vacuum: Apply high vacuum (< 1 mbar).

    • Condenser/Path: CRITICAL: Use a heat gun or heating tape to keep the path to the receiver warm (approx 40–50°C).[1]

  • Sublimation: Piperazine will sublime and deposit in the cold trap or the cooler parts of the receiver flask.

  • Distillation: Once piperazine stops depositing, increase the flask temperature (likely >120°C depending on vacuum) to distill the product.

Protocol C: Flash Chromatography (Polishing)

Best for: Small scale or final purification to remove the bis-alkylated dimer.[1]

Theory: Silica gel is acidic.[1] Amines stick to it and "streak" (tailing).[1] You must mask the silanols on the silica surface.

Mobile Phase Recipe:
  • Base Solvent: Dichloromethane (DCM) : Methanol (MeOH).[1][2]

  • Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).[1][2]
    
  • Gradient: Start at 100% DCM (+1% TEA)

    
     10% MeOH/DCM (+1% TEA).
    

Elution Order:

  • Bis-alkylated Dimer: Least polar, elutes first.

  • Product: Mid-polar.

  • Piperazine: Most polar, stays at the baseline or requires high MeOH to elute.

Troubleshooting & FAQs

Q1: I tried the water wash, but my yield is very low. Where is my product?

A: Check the pH of your aqueous layer.[4][5] If the pH is too low (acidic), your product (which is basic) will protonate and go into the water.[1]

  • Fix: Ensure the wash water is neutral or slightly basic (pH 8–9). You can add a small amount of

    
     to the wash water to ensure the product stays as a free base in the organic layer.
    
Q2: White crystals are forming in my rotary evaporator condenser. What are they?

A: That is piperazine subliming.

  • Fix: This confirms you have successfully removed it from the bulk, but it's contaminating your equipment.[1] Clean the condenser with dilute acetic acid or ethanol immediately to prevent clogging.

Q3: Can I use "Boc-protection" to separate them?

A: Only if you haven't run the reaction yet.

  • Strategy: Use N-Boc-piperazine as the starting material instead of piperazine.[2] The product will be N-Boc protected. You can then purify easily (standard chromatography) and deprotect with TFA/DCM.[1] This eliminates the "amine vs. amine" separation problem entirely [1].

Q4: How do I confirm the piperazine is gone?

A: Use TLC (Thin Layer Chromatography) .[1][3]

  • Stain: Ninhydrin.

  • Observation: Piperazine stains as a distinct reddish/pink spot near the baseline (very polar). The product usually stains purple/blue and has a higher Rf.

  • NMR: Look for the singlet peak of piperazine at

    
     2.85 ppm (in 
    
    
    
    ). If this integral is missing, you are clean.

Visualizing the Extraction Logic

ExtractionFlow Mix Crude Mixture (DCM + Product + Piperazine) Sep Phase Separation Mix->Sep Water Add Water (pH ~7-8) Water->Sep Org Organic Phase (DCM) Contains: Product Sep->Org Lipophilic Product Aq Aqueous Phase Contains: Piperazine Sep->Aq Polar Impurities Brine Brine Wash (Remove entrained water) Org->Brine Dry Dry (Na2SO4) & Evaporate Brine->Dry Final Pure Product Dry->Final

Figure 2: The "Hydrophilicity Gap" extraction workflow.[1][2] Note that piperazine partitions to the aqueous phase due to its low LogP.[1]

References

  • BenchChem Technical Support. (2025).[1][3][4] Selective Mono-acylation of Piperazine: Troubleshooting & Optimization. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4837, Piperazine.[1][2][5] Retrieved from [1][2]

  • NIST Chemistry WebBook. (2025).[1] Piperazine: Phase change data (Sublimation).[1] Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Synthesis of piperazines and mono-alkylated derivatives.[5][6][7][8] Retrieved from [1][2]

Sources

Troubleshooting cyclization side reactions in beta-amino ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization and Instability in


-Amino Ester Synthesis
Document ID:  TSC-BAE-004
Author:  Senior Application Scientist, Chemical Synthesis Division

Introduction


-amino esters are critical intermediates in the synthesis of peptidomimetics, 

-lactams, and natural products. However, they possess an inherent "self-destruct" mechanism: a nucleophilic amine and an electrophilic ester separated by a flexible two-carbon tether. This structure predisposes them to polymerization (intermolecular) or lactamization (intramolecular), alongside susceptibility to Retro-Michael decomposition.

This guide moves beyond basic synthesis to address the specific failure modes researchers encounter when yields drop or products turn into insoluble "gunk."

Module 1: The "Gunk" Problem (Oligomerization & Polymerization)

Symptom: The reaction mixture becomes viscous, or an insoluble white solid precipitates that is not the desired product.[1] NMR shows broad peaks.

Root Cause: Intermolecular Nucleophilic Acyl Substitution. Unlike


-amino esters, which rapidly cyclize to stable 5-membered lactams, 

-amino esters often prefer intermolecular reaction because the 4-membered

-lactam ring suffers from significant ring strain (

26 kcal/mol). Consequently, the amine of Molecule A attacks the ester of Molecule B, leading to Poly-

-amino esters (PBAEs).
Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Concentration Dilute to <0.1 M Polymerization is a second-order reaction (rate

). Dilution drastically reduces the collision frequency between two monomer units.
Ester Sterics Switch to t-Butyl A t-butyl ester provides significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by the amine. Methyl/Ethyl esters are highly reactive.
Amine Protection Keep N-Prot If possible, keep the amine protected (Boc, Cbz) until the ester is converted or the next coupling step is ready.
DOT Diagram: The Kinetic Competition

This diagram illustrates the competition between the desired stability and the side reactions based on concentration and activation.

G Start Free Beta-Amino Ester HighConc High Concentration (>0.5 M) Start->HighConc Intermolecular path Heat Heat / Lewis Acid Start->Heat Activation energy Salt Stable Acid Salt (HCl / Tosylate) Start->Salt Protonation (H+) Polymer Oligomers / Polymers (PBAEs) HighConc->Polymer Nucleophilic Attack Lactam Beta-Lactam (4-membered ring) Heat->Lactam Intramolecular (Strain) Retro Retro-Michael (Decomposition) Heat->Retro Reversibility

Caption: Kinetic pathways determining the fate of beta-amino esters. Protonation is the only "safe harbor" to stop all side reactions.

Module 2: The "Disappearing Product" (Retro-Michael Instability)

Symptom: The product is formed (observed by TLC/LCMS) but disappears upon workup or concentration. Chiral products show loss of enantiomeric excess (ee).

Root Cause: The Aza-Michael reaction is reversible.[2][3] The formation of the


-amino ester from an amine and an 

-unsaturated ester is an equilibrium. High temperatures or basic conditions shift the equilibrium back to the starting materials (Retro-Michael). If the amine is chiral or the catalyst induced chirality, the reverse reaction destroys the stereocenter.
FAQ: Controlling Reversibility

Q: Why did my enantiomeric excess drop from 95% to 60% during evaporation? A: You likely concentrated the free base in a solvent that promotes proton transfer (like alcohol) or with residual base.

  • Fix: Never concentrate the free base with heat. Acidify immediately after the reaction to "lock" the amine as an ammonium salt. The ammonium species cannot undergo Retro-Michael elimination.

Q: Can I use silica gel chromatography? A: Silica is slightly acidic but can also act as a surface for catalysis.

  • Fix: See Module 4. It is safer to avoid chromatography for Aza-Michael adducts if possible.

Protocol: Kinetic Trapping

  • Monitor: Check reaction completion at low temperature (0°C to -20°C).

  • Quench: Do not just remove solvent. Add 1.1 equivalents of HCl (in dioxane or ether) directly to the reaction mixture if the solvent allows, or perform a rapid extraction into acidic water.

  • Isolation: Evaporate only after the amine is protonated.

Module 3: Intramolecular Cyclization (Lactam Formation)

Symptom: Formation of a new spot on TLC that is less polar than the amino ester. IR shows a shift in carbonyl stretch to ~1740-1760 cm⁻¹ (characteristic of


-lactams).

Root Cause: While less common than polymerization, intramolecular cyclization occurs if the ester is "activated" (e.g., phenyl esters, thioesters) or if the conformation is constrained (e.g., gem-dimethyl effect).[1]

Decision Matrix: Is Lactamization Likely?

FactorRisk LevelMitigation
Ester Group High: O-Phenyl, S-AlkylLow: O-t-Butyl, O-MethylAvoid activated esters unless lactam is desired. Use bulky esters.
Substituents High:

-disubstituted (Gem-dimethyl)Low: Linear chains
The Thorpe-Ingold effect accelerates cyclization. Isolate as salt immediately.
Solvent High: Acetonitrile, DMF (Polar Aprotic)Low: Ethanol, WaterPolar aprotic solvents enhance nucleophilicity of the amine.[1]

Module 4: Purification & Storage (The "Safe Harbor")

Symptom: Product degrades on the column (streaking) or turns into a solid block in the freezer.

Technical Insight: Free


-amino esters are oils that are kinetically unstable. They must be stored as salts. Silica gel is often too acidic (Lewis acid sites) and can catalyze hydrolysis or rearrangement.
Protocol: Salt Formation & Purification

Option A: The "Crash Out" Method (Preferred) This method avoids chromatography entirely, yielding a stable, crystalline solid.[1]

  • Dissolution: Dissolve the crude oil in a minimum amount of dry Ethanol or Methanol.

  • Acidification: Add 1.1 - 1.5 equivalents of Chlorotrimethylsilane (TMSCl).

    • Mechanism:[4][5][6][7][8] TMSCl reacts with alcohol to generate anhydrous HCl in situ. This is gentler than adding concentrated aqueous HCl.

    • Alternative: Use 4M HCl in Dioxane.

  • Precipitation: Slowly add dry Diethyl Ether or MTBE (anti-solvent) with vigorous stirring.

  • Filtration: Collect the white precipitate. This Hydrochloride salt is stable for months at 4°C.

Option B: Chromatographic Purification (If necessary) If you must run a column on the free base:

  • Pre-treat Silica: Slurry the silica in Hexanes + 1% Triethylamine (Et

    
    N) to neutralize acid sites.
    
  • Eluent: Use DCM/MeOH + 1% NH

    
    OH or Et
    
    
    
    N.
  • Speed: Run the column fast. Do not let the compound sit on silica.

DOT Diagram: Purification Decision Tree

Purification Start Crude Reaction Mixture Check Is the Amine Secondary/Primary? Start->Check Yes Yes (Reactive) Check->Yes No No (Tertiary Amine) Check->No Salt Isolate as HCl Salt (Precipitation) Yes->Salt Best Stability Column Neutral Alumina Column OR Amine-Functionalized Silica Yes->Column If Salt fails Standard Standard Silica Flash (with 1% Et3N) No->Standard

Caption: Workflow for selecting the purification method based on amine reactivity.

References

  • Reversibility of Aza-Michael Reactions: Ravasio, B., et al.[1][2][3] "The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights." Afinidad, vol. 81, no.[1][2] 601, 2024, pp. 68-73.[1][2]

  • Polymerization Risks (PBAEs): Sunshine, J. C., et al. "Poly(β-amino ester)s: A Versatile Library of Degradable Polymers." Biomacromolecules, 2011.[1] (Contextualizing the ease of intermolecular reaction).

  • Beta-Lactam Formation Mechanisms: Alcaide, B., et al. "Beta-Lactams as Versatile Intermediates in Alpha- and Beta-Amino Acid Synthesis." Chemical Reviews, 2014.[1]

  • Salt Stabilization Protocols: "Beta-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide." BenchChem Technical Library.

  • Silica Gel Acidity & Modification: "Amino Silica Gel: Separation of Basic Compounds." Sorbent Technologies Application Notes.

Sources

Technical Support Center: Optimizing Reaction Temperature for Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You are attempting to synthesize Ethyl 3-(piperazin-1-yl)butanoate via the aza-Michael addition of piperazine to ethyl crotonate .

The Critical Insight: Unlike the formation of the propanoate analog (which uses ethyl acrylate and proceeds rapidly at room temperature), your reaction involves ethyl crotonate . The presence of the


-methyl group in ethyl crotonate introduces significant steric hindrance and electronic deactivation, lowering the electrophilicity of the double bond.

Direct Answer: The optimal reaction temperature window is 60°C – 80°C .

  • Below 50°C: Reaction kinetics will be prohibitively slow (incomplete conversion).

  • Above 90°C: You risk thermodynamic reversibility (retro-Michael reaction) and increased formation of the bis-addition impurity (

    
    -bis(3-ethoxy-1-methyl-3-oxopropyl)piperazine).
    

Standardized Protocol: The "Golden Batch" Method

This protocol is designed to maximize mono-addition selectivity while overcoming the kinetic barrier of the crotonate acceptor.

Reagents & Stoichiometry
  • Piperazine (Anhydrous): 5.0 equivalents (Critical for selectivity)

  • Ethyl Crotonate: 1.0 equivalent

  • Solvent: Ethanol (Absolute) or Isopropanol (High concentration: 2–5 M)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 5.0 equivalents of piperazine. Dissolve in minimal Ethanol (approx. 2-3 volumes relative to piperazine mass).

    • Why? High concentration favors the bimolecular addition rate.

  • Addition: Heat the piperazine solution to 60°C . Add Ethyl Crotonate dropwise over 30 minutes.

    • Why? Adding the electrophile to a warm, concentrated amine pool ensures that every crotonate molecule encounters a large excess of free piperazine, statistically suppressing bis-addition.

  • Reaction: Maintain temperature at 70°C (Reflux if using MeOH, near reflux for EtOH) for 4–6 hours.

    • Monitoring: Use TLC (stain with Ninhydrin) or GC-MS. Look for the disappearance of the crotonate peak.

  • Work-up: Cool to room temperature.

    • Purification: Remove solvent and excess piperazine via vacuum distillation or sublimation (piperazine sublimes/distills easily, leaving the higher boiling product).

Troubleshooting & FAQs

Q1: I am running the reaction at Room Temperature (25°C) like I did for the acrylate derivative, but conversion is stuck at <10%. Why?

A: This is a classic reactivity mismatch.

  • Mechanism: The reaction is a nucleophilic attack on the

    
    -carbon. In ethyl acrylate, this carbon is unhindered. In ethyl crotonate, the 
    
    
    
    -methyl group sterically blocks the approach of the piperazine nitrogen.
  • Thermodynamics: The transition state energy is significantly higher for crotonates.

  • Solution: You must apply heat. Increase temperature to 60–70°C . Room temperature is insufficient for this specific substrate within a reasonable timeframe.

Q2: I see a significant impurity at M+128 (relative to product) in my LC-MS. Is this the bis-adduct?

A: Yes, this is the Bis-alkylated Piperazine (Ethyl 3-[4-[3-(ethoxycarbonyl)-1-methylpropyl]piperazin-1-yl]butanoate).

  • Cause: Localized high concentration of ethyl crotonate or insufficient excess of piperazine.

  • Thermodynamic Cause: Running the reaction too hot (>100°C) or for too long can sometimes favor the thermodynamically stable bis-product if the mono-product acts as a nucleophile.

  • Fix:

    • Ensure Piperazine is >4 equivalents .

    • Verify your addition rate of crotonate is slow.

    • Do not exceed 85°C.

Q3: Can I use a catalyst to lower the temperature?

A: Yes, but it is often unnecessary if you optimize the thermal profile.

  • Options: Lewis acids (e.g.,

    
    , 
    
    
    
    ) or simple additives like water (protic solvent effect) can accelerate aza-Michael additions.
  • Risk: Catalysts often accelerate both the forward and reverse (retro-Michael) reactions. For a clean synthesis, thermal activation (60-80°C) in ethanol is usually cleaner than adding metal salts that require difficult work-up.

Data Visualization & Logic

Reaction Pathway & Competitive Kinetics

The following diagram illustrates the kinetic competition between the desired mono-addition and the undesired bis-addition/retro-Michael pathways.

ReactionPathway cluster_conditions Optimal Window Reactants Piperazine (5 eq) + Ethyl Crotonate (1 eq) TS1 Transition State 1 (Sterically Hindered) Reactants->TS1 Heat (60-80°C) Required MonoProduct Mono-Adduct (this compound) TARGET TS1->MonoProduct k1 (Slow) MonoProduct->Reactants Retro-Michael (>90°C) BisProduct Bis-Adduct (Impurity) MonoProduct->BisProduct k2 (If Piperazine < 3 eq)

Caption: Kinetic pathway showing the necessity of heat to overcome the steric barrier (TS1) and the risks of overheating (Retro-Michael) or low stoichiometry (Bis-Adduct).

Comparative Kinetics: Acrylate vs. Crotonate
ParameterEthyl Acrylate (Propanoate Product)Ethyl Crotonate (Butanoate Product)
Steric Hindrance Low (Primary

-carbon)
High (Secondary

-carbon)
Optimal Temp 20°C – 30°C60°C – 80°C
Reaction Time 1 – 2 Hours4 – 8 Hours
Rate Constant (

)
100 (Reference)~1 – 5 (Estimated)
Primary Risk Exotherm / PolymerizationIncomplete Conversion / Reversibility

References

  • Reaction Kinetics of Aza-Michael Addition

    • Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acryl
    • Source: Journal of Organic Chemistry (ACS Public
    • Relevance: Establishes the 1,2-addition mechanism and the significant kinetic penalty for substituted alkenes.
    • URL:[Link]

  • Synthetic Methodology for Hindered Acceptors

    • Title: Aza-Michael Reaction for an Undergraduate Organic Chemistry Labor
    • Source: Journal of Chemical Education.[1]

    • Relevance: Demonstrates that while acrylates react at RT, substituted esters often require he
    • URL:[Link][1]

  • General Aza-Michael Reviews

    • Title: The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
    • Source: European Polymer Journal / ResearchG
    • Relevance: Provides comparative data on primary vs.
    • URL:[Link]

Sources

Technical Support Center: Stability & Storage of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1]

Ethyl 3-(piperazin-1-yl)butanoate is a bifunctional intermediate critical for downstream synthesis of pharmaceutical APIs (e.g., kinase inhibitors). Its structural integrity is compromised by a "Two-Front War" against environmental factors: the ester moiety is susceptible to hydrolysis, while the secondary amine (piperazine ring) is prone to oxidation and carbamylation.

The Degradation Triad

To preserve this molecule, you must understand why it fails.

  • Hydrolysis (The Moisture Attack): The ethyl ester group is electrophilic. In the presence of moisture (catalyzed by trace acids or bases), it hydrolyzes into 3-(piperazin-1-yl)butanoic acid and ethanol . This reaction is irreversible and destroys the ester functionality required for subsequent coupling reactions.

  • Carbamylation (The Air Attack): The secondary amine on the piperazine ring is nucleophilic. Upon exposure to atmospheric Carbon Dioxide (

    
    ), it rapidly forms a carbamic acid  or carbamate salt . This often manifests as a white crust on the surface of the liquid free base.
    
  • N-Oxidation (The Oxygen Attack): Prolonged exposure to air can lead to the formation of N-oxides on the piperazine nitrogen, particularly if stored in solution or under light.

Visualizing Degradation Pathways

Figure 1: The chemical vulnerabilities of this compound.

DegradationPathways Molecule This compound (Intact) HydrolysisProd Degradant A: Carboxylic Acid + Ethanol Molecule->HydrolysisProd Hydrolysis (Catalyzed by Acid/Base) CarbamateProd Degradant B: Piperazine Carbamate (Crust) Molecule->CarbamateProd Nucleophilic Attack OxideProd Degradant C: N-Oxide Impurity Molecule->OxideProd Oxidation Water Moisture (H2O) Water->HydrolysisProd CO2 Atmospheric CO2 CO2->CarbamateProd Oxygen Oxygen (O2) Oxygen->OxideProd

Caption: Primary degradation vectors showing the conversion of the intact molecule into acid, carbamate, and oxide impurities.

Storage Protocols (SOP)

The storage strategy depends entirely on the physical form of your material. The Free Base is significantly more labile than the Dihydrochloride (2HCl) Salt .

Protocol A: Free Base (Liquid/Low-Melting Solid)

Risk Level: High

  • Atmosphere: MUST be stored under Inert Gas (Argon or Nitrogen) .

    • Why? Prevents carbamate formation (

      
      ) and oxidation (
      
      
      
      ). Argon is preferred as it is heavier than air and blankets the liquid surface.
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Note: Allow to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Amber glass blocks UV light (preventing photo-oxidation); Teflon prevents leaching of plasticizers by the amine.

  • Seal: Parafilm or electrical tape over the cap junction is mandatory for long-term storage (>1 week).

Protocol B: Dihydrochloride Salt (Solid)

Risk Level: Moderate

  • Hygroscopicity: The salt form is likely hygroscopic.

  • Environment: Store in a Desiccator with active desiccant (e.g., Silica Gel or

    
    ).
    
  • Temperature: Ambient (Room Temp) is usually acceptable for short-term (<1 month), but 2°C to 8°C is recommended for long-term retention.

  • Headspace: Flush with Nitrogen before re-sealing.

Summary of Conditions
ParameterFree Base (Liquid)HCl Salt (Solid)
Primary Threat

Absorption & Hydrolysis
Moisture Absorption (Hygroscopic)
Temperature 2°C – 8°C2°C – 8°C (Preferred) or RT
Atmosphere Strict Inert Gas (Ar/N2) Desiccated Air or N2
Container Amber Glass + Teflon CapTightly sealed vial in Desiccator
Shelf Life ~6 Months (if optimized)~12–24 Months

Troubleshooting & FAQs

Q1: My liquid sample has developed a white solid crust around the cap. Is it ruined?

Diagnosis: This is likely Piperazine Carbamate formation due to


 ingress.
Action: 
  • Do not shake the bottle. The crust is an impurity.

  • Carefully pipette the clear liquid from below the crust into a fresh, argon-flushed vial.

  • Run an NMR to check for the carbamate peak (often broad signals) or hydrolysis.

  • If the bulk liquid is clear, it may still be usable, but purity must be verified.

Q2: The material has turned from colorless to yellow/brown.

Diagnosis: This indicates Oxidation (N-oxide formation) or trace metal contamination. Action:

  • Small Scale: Perform a filtration through a small pad of basic alumina or silica (if compatible) to remove polar oxidation products.

  • Prevention: Ensure future batches are stored in amber glass and strictly under inert gas.

Q3: Can I store this in solution (e.g., dissolved in DMSO or Methanol)?

Answer: Avoid if possible.

  • Methanol/Ethanol: Risk of Transesterification . The ethyl group can swap with the solvent alcohol over time, especially if the pH drifts.

  • DMSO: Generally stable, but DMSO is hygroscopic. Wet DMSO will hydrolyze the ester rapidly.

  • Best Practice: Store neat (undiluted). If you must store a stock solution, use Anhydrous Acetonitrile or Anhydrous DMF over molecular sieves at -20°C.

Q4: How do I confirm the purity before use?

Analytical Check:

  • 1H NMR (CDCl3):

    • Check the Ethyl Ester Quartet (~4.1 ppm) . If this integrates lower than expected, or if you see a new triplet/quartet shifted slightly, hydrolysis has occurred.

    • Check the Piperazine Ring Protons (~2.4-3.0 ppm) . Broadening or shifting suggests salt formation or oxidation.

  • LC-MS: Look for M+16 (Oxide) or M-28 (Hydrolysis loss of ethyl + gain of H).

Decision Matrix for Incoming Material

Figure 2: Workflow for handling new shipments of this compound.

StorageWorkflow Start Receive Shipment CheckForm Check Physical Form Start->CheckForm Liquid Liquid (Free Base) CheckForm->Liquid Free Base Solid Solid (HCl Salt) CheckForm->Solid Salt Form ActionLiquid 1. Flush Headspace (Ar/N2) 2. Seal with Parafilm 3. Store at 4°C Liquid->ActionLiquid ActionSolid 1. Place in Desiccator 2. Store at RT or 4°C 3. Keep away from light Solid->ActionSolid Use Ready for Synthesis ActionLiquid->Use ActionSolid->Use

Caption: Standard Operating Procedure (SOP) for receiving and storing incoming batches.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 3-(piperazin-1-yl)propanoate (Analogous Structure). Retrieved from [Link]

  • Rochelle, G. T. (2012). Thermal Degradation of Amines for CO2 Capture.[1] (Discusses oxidative and thermal degradation mechanisms of piperazine derivatives). University of Texas at Austin. Retrieved from [Link]

Sources

Recrystallization solvents for Ethyl 3-(piperazin-1-yl)butanoate purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of Ethyl 3-(piperazin-1-yl)butanoate , a common intermediate synthesized via the Michael addition of piperazine to ethyl crotonate.[1]

As a Senior Application Scientist, I must clarify a critical physicochemical reality: The free base of this compound is typically a viscous oil at room temperature. Therefore, requests for "recrystallization solvents" usually imply either (A) the purification of a salt form (e.g., Hydrochloride, Oxalate), or (B) the removal of the solid bis-alkylated impurity .

Part 1: Technical Diagnosis & Strategy

Q1: I am trying to recrystallize the free base, but it remains an oil. What solvent should I use?

Diagnosis: The free base, this compound, possesses high rotational freedom and lacks sufficient hydrogen bond donors to form a stable crystal lattice at room temperature.[1] It is an oil. Solution: Do not attempt to recrystallize the free base. Instead, adopt one of two strategies:

  • High-Vacuum Distillation: If the compound is thermally stable, purify the oil via fractional distillation under reduced pressure (<1 mmHg).

  • Salt Formation (Recommended): Convert the oil into a crystalline salt (Hydrochloride or Oxalate). This locks the conformation, increases the melting point, and enables effective recrystallization.

Q2: Which salt form is best for purification?

Recommendation:

  • Dihydrochloride Salt (2HCl): Best for bulk purification. It forms a stable lattice but can be hygroscopic.

  • Oxalate Salt: Excellent crystallinity and often non-hygroscopic, making it ideal for characterization or storage.

  • Fumarate Salt: Useful if the HCl salt is too soluble in alcohols.

Part 2: Recrystallization Protocols (Salt Forms)

Protocol A: Purification via Dihydrochloride Salt

Target: this compound[1] • 2HCl

Solvent System: Ethanol (Abs) / Diethyl Ether or Isopropanol (IPA).

  • Dissolution: Dissolve the crude oil (1 eq) in a minimum volume of anhydrous Ethanol (approx. 5 mL/g).

  • Acidification: Cool to 0°C. Slowly add HCl in Dioxane (4M) or HCl in Ethanol (2.2 eq). Note: Avoid aqueous HCl to prevent ester hydrolysis.[1]

  • Precipitation: The salt may precipitate immediately. If not, slowly add Diethyl Ether or Ethyl Acetate until turbidity persists.

  • Crystallization: Store at -20°C overnight.

  • Collection: Filter under nitrogen (hygroscopic risk). Wash with cold ether.

Protocol B: Purification via Oxalate Salt

Target: this compound[1] • Oxalate

Solvent System: Methanol / Ethanol.[2]

  • Dissolution: Dissolve crude oil (1 eq) in Methanol .

  • Acid Addition: Dissolve Oxalic Acid (1 eq for mono-salt, 2 eq for di-salt) in warm Ethanol and add to the amine solution.

  • Reflux: Heat the mixture to reflux for 15 minutes to ensure homogeneity.

  • Cooling: Allow to cool slowly to room temperature. The oxalate salt often crystallizes as white needles.

Part 3: Solvent Selection Matrix

Use this table to select the correct solvent based on the form of your material.

Compound FormPrimary SolventAnti-SolventExpected OutcomeTechnical Note
Free Base N/AN/AOil Purify via Distillation or Column Chromatography.[1]
HCl Salt Ethanol (Abs.)Ethyl AcetateWhite SolidHighly hygroscopic; handle under inert atmosphere.
HCl Salt IsopropanolHexaneWhite SolidSlower crystallization; yields larger crystals.
Oxalate Salt MethanolEthanolNeedlesBest for removing the bis-impurity.[1]
Bis-Impurity EthanolWaterSolidThe bis-adduct (impurity) is often less soluble than the product.[1]

Part 4: Troubleshooting & FAQs

Q3: My solution is "oiling out" (forming a second liquid phase) instead of crystallizing. Why?

Cause: This phenomenon, liquid-liquid phase separation (LLPS), occurs when the attractive forces between the solute molecules are stronger than the solute-solvent interactions, but the temperature is above the metastable melting point of the solvated salt. Fix:

  • Reheat: Redissolve the oil by heating the mixture to reflux.

  • Add More Solvent: Dilute the solution slightly (add 10-20% more solvent).

  • Seed: Add a seed crystal of the pure salt at a temperature just below the cloud point.

  • Slow Cool: Insulate the flask to cool very slowly. Rapid cooling traps impurities and promotes oiling.

Q4: How do I remove the bis-alkylated impurity?

Context: In the synthesis (Piperazine + Ethyl Crotonate), the secondary amine of the product can react with another equivalent of crotonate to form Diethyl 3,3'-(piperazine-1,4-diyl)dibutanoate (the bis-adduct).[1] Strategy:

  • Solubility Difference: The bis-adduct lacks the polar NH group.[1] It is significantly less soluble in water/acidic media but more soluble in non-polar solvents.

  • Purification Step: Before salt formation, wash the crude oil (dissolved in Ethyl Acetate) with pH 5.0 Acetate Buffer . The desired mono-product (secondary amine) will protonate and move to the aqueous layer; the bis-product (tertiary amines only) requires lower pH to fully protonate and may remain in the organic layer or precipitate at the interface.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Piperazine + Ethyl Crotonate) CheckState Analyze Crude State Start->CheckState IsOil Result: Viscous Oil (Most Likely) CheckState->IsOil IsSolid Result: Solid (Rare/Impure) CheckState->IsSolid Decision Select Purification Path IsOil->Decision PathA Path A: High Vac Distillation (For Free Base) Decision->PathA If thermal stability OK PathB Path B: Salt Formation (Recommended) Decision->PathB For high purity SaltStep Dissolve in EtOH Add Anhydrous HCl/Dioxane PathB->SaltStep CrystStep Recrystallize Salt (EtOH / Et2O) SaltStep->CrystStep Final Pure this compound • 2HCl CrystStep->Final

Caption: Logical workflow for the purification of this compound, prioritizing salt formation to overcome the oily nature of the free base.

References

  • Dinsmore, C. J., & Beshore, D. C. (2002). Recent advances in the synthesis of piperazines and piperidines. Tetrahedron, 58(17), 3297-3312. Link

  • Chao, S., et al. (2003).[3] Solid-phase synthesis of piperazine derivatives. Molecular Diversity, 6, 283.[3] Link[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl butyrate (Analogous Ester Properties). PubChem. Link

  • Patel, M., et al. (2013). Synthesis and Characterization of Piperazine Derivatives. Arkivoc, 2013(iv), 363-376.[4] Link

Sources

Controlling hygroscopicity of Ethyl 3-(piperazin-1-yl)butanoate salts

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Controlling Hygroscopicity for Researchers and Formulation Scientists

Welcome to the technical support center for managing the hygroscopic properties of Ethyl 3-(piperazin-1-yl)butanoate and its various salt forms. As Senior Application Scientists, we understand that moisture uptake can be a critical roadblock in drug development, impacting everything from powder handling and stability to the performance of the final dosage form.[1][2] This guide is designed to provide you with a comprehensive understanding of the challenges and, more importantly, the solutions available to you. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to ensure the successful development of your compound.

Section 1: The Science of Hygroscopicity in Piperazine Derivatives

Q1: Why is my this compound salt absorbing atmospheric moisture?

Answer: The tendency of a substance to take up moisture from the air, known as hygroscopicity, is fundamentally linked to its molecular structure and crystal packing.[3][4] this compound contains a piperazine ring, which has two nitrogen atoms. When this molecule is formed into a salt (e.g., hydrochloride, sulfate, etc.), these nitrogen atoms can be protonated.[5]

These protonated sites, along with other polar functional groups in the molecule, can form strong hydrogen bonds with water molecules present in the atmosphere.[4] If the crystal lattice of the salt is not sufficiently stable or has voids, water molecules can easily penetrate and be retained, leading to the physical and chemical changes you may be observing.[4]

Q2: What are the consequences of uncontrolled hygroscopicity?

Answer: Uncontrolled moisture absorption can have significant negative consequences throughout the development process:

  • Physical Changes: You may observe caking, clumping, or changes in powder flow, which can disrupt manufacturing processes like milling, blending, and tablet compression.[6] In severe cases, the salt may deliquesce, meaning it dissolves in the absorbed water.[4]

  • Chemical Instability: The presence of water can accelerate chemical degradation pathways such as hydrolysis.[3] This can lead to a loss of potency and the formation of undesirable impurities.

  • Dosage Form Performance: For solid dosage forms, changes in the physical state of the active pharmaceutical ingredient (API) can alter dissolution rates and, consequently, bioavailability.[4]

It is crucial to evaluate and control hygroscopicity early in development to avoid these issues.[1]

Section 2: FAQ - Troubleshooting & Strategic Solutions

This section addresses common issues and provides actionable strategies for mitigation.

Characterization and Classification

Q3: My powder is clumping. How do I confirm it's a hygroscopicity issue and quantify it?

Answer: Visual signs like clumping are strong indicators, but quantitative measurement is essential for making informed decisions. The two most common methods for this are Gravimetric/Dynamic Vapor Sorption (GSA/DVS) and the static desiccator method.

  • Gravimetric/Dynamic Vapor Sorption (GSA/DVS): This is the preferred modern method.[1] A small amount of your sample is placed on a microbalance inside a chamber with controlled temperature and relative humidity (RH). The instrument measures the change in mass as the RH is varied, providing a detailed sorption/desorption profile. This technique requires only a few milligrams of material, making it ideal for early development.[7]

  • Static Desiccator Method: This is a classic, lower-cost method. You place pre-weighed samples in sealed desiccators, each containing a different saturated salt solution to maintain a specific RH.[8][9] After a set period (e.g., 24 hours or until equilibrium), the samples are re-weighed to determine the percentage of water uptake.[3]

Once you have the data, you can classify the hygroscopicity of your salt based on established standards, such as the European Pharmacopoeia.[7][10]

Hygroscopicity Classification% Weight Increase (at 25°C / 80% RH)Typical Observations
Non-hygroscopic < 0.2%Free-flowing powder
Slightly hygroscopic ≥ 0.2% and < 2%Powder may begin to show some cohesion
Hygroscopic ≥ 2% and < 15%Powder likely to clump and cake
Very hygroscopic ≥ 15%Significant caking, potential for deliquescence
Deliquescent Sufficient water is absorbed to form a liquidSolid dissolves to form a solution
This table is based on the classification system described in pharmaceutical literature.[7][10]
Fundamental Control: Salt Screening and Selection

Q4: I've confirmed my current salt form is "very hygroscopic." What is my primary strategy to fix this?

Answer: Your most effective and fundamental strategy is to perform a comprehensive salt screen . The goal is to identify a different salt form of this compound that has superior physical properties.[11][12] By changing the counter-ion (the acid used to form the salt), you can dramatically alter the crystal lattice energy and, therefore, its interaction with water.[11] For example, switching from a chloride salt to a napsylate or sulfosalicylate salt has been shown to reduce hygroscopicity in other molecules.[8][13]

A well-designed salt screen will explore a variety of counter-ions with different sizes, shapes, and hydrogen bonding capabilities to find a more stable, less hygroscopic crystalline form.[12]

Caption: Workflow for selecting a low-hygroscopicity salt form.

Formulation and Processing Strategies

Q5: Salt screening is not an option right now. How can I manage the hygroscopicity of my existing salt form during formulation?

Answer: If you must proceed with a known hygroscopic salt, you can employ several formulation and processing strategies to create a physical barrier between the API and environmental moisture.[6][14]

StrategyMechanism of ActionKey Considerations
Film Coating A polymer barrier is applied to the final tablet or granule, preventing moisture from reaching the API core.[14][[“]]Polymer selection is critical. Hydrophobic polymers offer better moisture protection. Aqueous coating processes must be carefully controlled.
Encapsulation The API is enveloped within a polymeric shell, often via spray drying.[14]Can alter particle properties and dissolution. Process parameters must be optimized to ensure complete encapsulation.
Co-processing with Excipients Hydrophobic excipients (e.g., magnesium stearate) or moisture-scavenging excipients are blended with the API to divert water away.[14][[“]]Requires careful excipient compatibility studies. May increase the overall tablet size.
Crystal Engineering (Co-crystallization) A "co-former" molecule is introduced to form a new crystalline structure with the API salt, which can have lower hygroscopicity.[13][[“]][16]This creates a new solid form that requires full characterization and regulatory consideration.

Q6: We are seeing issues during tablet compression. The powder is sticking to the punches. What can we do?

Answer: This is a classic sign of moisture-induced tackiness.[6] Here are immediate troubleshooting steps:

  • Environmental Control: The most critical step is to perform all downstream processing (milling, blending, compression) in a low-humidity environment.[6] Monitor and control the relative humidity (RH) of the processing suites.

  • Excipient Optimization: Incorporate or increase the concentration of glidants and lubricants, such as magnesium stearate or talc, in your formulation. These excipients improve powder flow and reduce adhesion to metal surfaces.[6]

  • Protective Packaging: Once the final dosage form is produced, use protective packaging with a low water vapor permeation rate, such as foil-foil blisters or containers with desiccants.[6][14] This is essential for ensuring long-term stability.

Caption: Decision tree for managing a hygroscopic API.

Section 3: Key Experimental Protocols

Protocol 1: Hygroscopicity Assessment by Static Desiccator Method

This protocol describes a standard method for classifying the hygroscopicity of a new salt.

Objective: To determine the percentage of moisture uptake of a salt at a constant high-humidity condition.

Materials:

  • Analytical balance

  • Glass weighing bottles with stoppers

  • Desiccator cabinet

  • Saturated solution of Sodium Chloride (NaCl) to maintain ~75% RH at 25°C[9]

  • Your this compound salt sample

Procedure:

  • Preparation: Prepare the saturated NaCl solution by adding NaCl to deionized water in a beaker until excess solid remains after stirring. Place this solution in the bottom of the desiccator. Allow the desiccator atmosphere to equilibrate for at least 24 hours.

  • Sample Preparation: Place approximately 1.0 g of your salt sample into a pre-weighed (record as W₁) weighing bottle. The sample should be a thin, even layer.

  • Initial Weighing: Weigh the weighing bottle containing the sample (record as W₂).

  • Exposure: Place the unstoppered weighing bottle into the prepared desiccator. Place the stopper next to the bottle. Seal the desiccator.

  • Equilibration: Store the desiccator at a constant temperature (e.g., 25°C ± 2°C) for 24 hours.[3]

  • Final Weighing: After 24 hours, remove the weighing bottle from the desiccator, immediately replace the stopper, and re-weigh (record as W₃).

  • Calculation: Calculate the percentage weight gain using the following formula:

    % Weight Gain = [(W₃ - W₂) / (W₂ - W₁)] x 100

  • Classification: Compare the result to the hygroscopicity classification table to categorize your salt.

Self-Validation:

  • Ensure the temperature is kept constant throughout the experiment.

  • Confirm that excess solid salt is always present in the saturated solution to maintain the target RH.

  • Run the experiment in triplicate to ensure reproducibility.

Protocol 2: Small-Scale Screening for Salt Formation

This protocol provides a method for rapidly exploring new salt forms on a small scale.

Objective: To quickly determine if new, crystalline salt forms of this compound can be produced.

Materials:

  • This compound free base

  • A selection of pharmaceutically acceptable acids (counter-ions)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile)[12]

  • Small glass vials (e.g., HPLC vials) with caps

  • Stir plate and magnetic stir bars

  • Filtration apparatus or centrifuge

Procedure:

  • Preparation: Prepare stock solutions of the free base in a suitable solvent. Prepare stock solutions of the counter-ion acids, typically at a 1:1 molar ratio relative to the base.

  • Reaction: In a vial, combine the free base solution with the acid solution.

  • Crystallization Induction:

    • Method A (Cooling): If the solution is clear, slowly cool it to induce crystallization.

    • Method B (Evaporation): Allow the solvent to evaporate slowly at room temperature.

    • Method C (Slurry): If a solid immediately precipitates, allow the slurry to stir for 24-48 hours at a constant temperature to promote conversion to the most stable crystalline form.[17]

  • Isolation: Isolate any resulting solids by filtration or centrifugation.

  • Drying: Dry the isolated solid under vacuum at a mild temperature (e.g., 40°C).

  • Analysis: Analyze the resulting solid using an appropriate technique like X-Ray Powder Diffraction (XRPD) to determine if a new crystalline form has been created. A change in the diffraction pattern from the starting materials indicates the formation of a new solid phase.[12]

Self-Validation:

  • Always run a control experiment with the free base alone in the same solvent to ensure it does not crystallize out unchanged.

  • Use orthogonal analytical techniques (e.g., XRPD and Differential Scanning Calorimetry - DSC) to confirm the formation of a new salt.[12]

  • Ensure accurate stoichiometry between the base and the acid.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • Salt Screening. Charles River Laboratories. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Hygroscopicity Evaluation. Technology Networks. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Salt Screening. Improved Pharma. [Link]

  • Film coating techniques to reduce hygroscopicity. ResearchGate. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • Hygroscopic Salt Behaviour. INSITU Building Preservation. [Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation. [Link]

  • How to salt screen using the Crystal 16. Technobis. [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Characterization, Solubility, and Hygroscopicity of BMS-817399, an Anhydrous and a Hydrated Polymorph of a Pharmaceutical Salt. ACS Publications. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • ICH Guidelines 2. Scribd. [Link]

  • Ethyl butyrate - Registration Dossier. ECHA. [Link]

  • Substance Information Document Ethyl butyrate. JECFA. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. [Link]

  • Ethyl (3-(piperazin-1-yl)propyl) hydrogen phosphate. Pharmaffiliates. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

Ethyl 3-(piperazin-1-yl)butanoate is a critical intermediate in medicinal chemistry, often synthesized via the aza-Michael addition of piperazine to ethyl crotonate. Its structural verification is nuanced due to the introduction of a chiral center at the C3 position and the dynamic conformational behavior of the piperazine ring.

This guide compares the spectral performance of this molecule under different solvent systems (


 vs. 

) and contrasts its signature against its synthetic precursor, Ethyl Crotonate . The goal is to provide a self-validating interpretation workflow that distinguishes the target product from unreacted starting materials and potential regioisomers.
Structural Breakdown

The molecule consists of three distinct spin systems:

  • The Ethyl Ester Moiety: A characteristic triplet-quartet pattern.

  • The Butanoate Backbone: A chiral center at C3 creates a complex splitting pattern for the adjacent methylene (C2) protons.

  • The Piperazine Ring: A mono-substituted aliphatic amine system.

Comparative Analysis: Solvent Performance

The choice of solvent significantly alters the spectral "performance"—defined here as resolution, peak separation, and exchangeable proton visibility.

Scenario A: Chloroform-d ( )
  • Performance Profile: Standard resolution, good for non-polar backbone assignment.

  • Key Characteristic: The amine NH proton is often broad or invisible due to rapid exchange and quadrupole broadening if traces of acid are present.

  • Piperazine Ring: Often appears as two distinct triplets or multiplets centered around 2.4–2.9 ppm.

  • Best For: Confirming the carbon backbone and integration of the ethyl group without interference from water suppression.

Scenario B: Dimethyl Sulfoxide- ( )
  • Performance Profile: High polarity, disrupts aggregation.

  • Key Characteristic: The NH proton is typically sharp and visible (approx. 2.0–3.5 ppm depending on H-bonding), allowing for direct integration.

  • Piperazine Ring: May show slight shifts due to solvent-solute H-bonding.

  • Best For: Purity assays where total proton count (including NH) is required for quantitative NMR (qNMR).

Data Comparison Table: Chemical Shift Drifts
Proton GroupApprox.[1][2][3]

(

)
Approx.[4]

(

)
Interpretation Note
NH (Piperazine) ~1.6 - 2.0 (Broad/Invisible)~2.5 - 3.5 (Sharp/Broad)Highly variable; concentration/temp dependent.
H3 (Methine) 3.10 - 3.253.00 - 3.15Alpha to amine; shifts upfield in polar solvents.
H2 (Methylene) 2.30 - 2.502.20 - 2.40Diastereotopic (see Section 4).
Piperazine

2.50 - 2.902.30 - 2.70AA'BB' system; distinct from free piperazine singlet.

Comparative Analysis: Reaction Monitoring (Target vs. Precursor)

Distinguishing the product from Ethyl Crotonate is the primary challenge during synthesis. The transition from a conjugated alkene system to a saturated amine is spectrally dramatic.

The "Performance" of the Reaction

Success is defined by the complete disappearance of the downfield vinyl signals and the emergence of the upfield methine/methyl coupling.

FeatureEthyl Crotonate (Precursor)This compound (Product)
Alkene Region 6.9 ppm (dq) & 5.8 ppm (dq) Silent (Region must be clear)
C3 Position Alkene Carbon (sp2)Methine Carbon (sp3, chiral)
C4 Methyl 1.8 ppm (dd) (Allylic)~1.05 ppm (d) (Aliphatic)
Piperazine N/A (or free piperazine singlet at 2.9 ppm)Multiplets at 2.4–2.9 ppm (Mono-substituted)

Expert Insight: The shift of the C4 methyl group from 1.8 ppm (allylic) to ~1.0 ppm is the most robust diagnostic marker for reaction completion, as it is free from overlap with the ethyl ester signals.

Detailed Interpretation & Causality

This section details the specific assignment logic, focusing on the chirality-induced complexity often missed in automated reports.

The Chirality Factor (C3)

Because C3 is a chiral center, the adjacent protons at C2 (


) are diastereotopic .
  • Observation: They do not appear as a simple doublet.

  • Pattern: They appear as an ABX system (specifically, two doublets of doublets,

    
    ) centered around 2.4 ppm.
    
  • Causality: The chiral center renders the two faces of the molecule inequivalent, making

    
     and 
    
    
    
    magnetically distinct.
Piperazine Ring Dynamics

In the free base form, the piperazine ring undergoes rapid chair-chair interconversion.

  • Observation: The 8 ring protons split into two groups of 4 protons each.

    • 
      -protons (adjacent to alkyl chain):  ~2.55 ppm (multiplet).[5]
      
    • 
      -protons (adjacent to NH):  ~2.85 ppm (triplet-like multiplet).
      

Experimental Protocol: High-Resolution Acquisition

To resolve the diastereotopic protons and piperazine multiplets, the following protocol is recommended.

  • Sample Preparation:

    • Dissolve 10–15 mg of the oil/solid in 0.6 mL of

      
       (containing 0.03% TMS).
      
    • Filtration: Filter through a cotton plug to remove inorganic salts (e.g.,

      
       from synthesis) which cause line broadening.
      
  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (to ensure relaxation).
      
    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the ethyl ester vs. piperazine ratio).

    • Scans (NS): 16–32 scans are sufficient.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the diastereotopic region to resolve the ABX pattern.

Interpretation Logic Flow (Visualization)

The following diagram illustrates the decision tree for assigning the spectrum and verifying structure.

NMR_Interpretation Start Start: Acquire 1H NMR Spectrum Check_Vinyl Check 5.0 - 7.0 ppm region Start->Check_Vinyl Vinyl_Present Signals Present? (Ethyl Crotonate) Check_Vinyl->Vinyl_Present Impure Incomplete Reaction (Purify) Vinyl_Present->Impure Yes Vinyl_Absent Silent Region Vinyl_Present->Vinyl_Absent No Check_Methyl Analyze 0.9 - 1.3 ppm Vinyl_Absent->Check_Methyl Methyl_Pattern Identify Methyl Signals Check_Methyl->Methyl_Pattern Ester_Triplet Triplet ~1.25 ppm (Ethyl Ester) Methyl_Pattern->Ester_Triplet C4_Doublet Doublet ~1.05 ppm (C4-Methyl) Methyl_Pattern->C4_Doublet Check_Chirality Analyze 2.2 - 2.6 ppm (C2-Methylene) C4_Doublet->Check_Chirality Diastereotopic Complex ABX/Multiplet? (Confirms Chiral C3) Check_Chirality->Diastereotopic Check_Pip Analyze 2.4 - 3.0 ppm Diastereotopic->Check_Pip Pip_Assign Two Multiplets (4H each) (Piperazine Ring) Check_Pip->Pip_Assign Final_Valid Structure Validated: This compound Pip_Assign->Final_Valid

Figure 1: Step-by-step logic flow for the structural verification of this compound, highlighting critical checkpoints for purity and chirality.

References

  • Magritek. (n.d.). Ethyl crotonate 1H NMR spectrum interpretation. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123259, Ethyl 3-(1-piperazinyl)butanoate. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved October 26, 2023, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(piperazin-1-yl)butanoate and Related N-Alkyl Piperazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Ethyl 3-(piperazin-1-yl)butanoate, a representative member of the N-alkyl piperazine ester class of compounds. These scaffolds are of increasing interest in medicinal chemistry and drug development. A comprehensive understanding of their fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) is paramount for their unambiguous structural elucidation and metabolic profiling. This document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing ion formation and dissociation. We will dissect the predicted fragmentation pathways, provide a comparative analysis with structurally related analogues, and furnish detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure reproducible, high-quality data generation.

Introduction: The Analytical Imperative for N-Alkyl Piperazine Esters

The piperazine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs.[1] Its derivatization, particularly with ester-containing side chains, allows for fine-tuning of physicochemical properties such as solubility and membrane permeability. This compound (Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol ) serves as an excellent model for this compound class.

The analytical challenge lies in distinguishing between structural isomers and identifying metabolites, which often involves minute structural changes. Mass spectrometry is the premier technique for this task, but its power can only be harnessed with a foundational understanding of how these molecules ionize and fragment. This guide provides that foundation, grounded in established fragmentation mechanisms and comparative analysis.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is the most critical experimental decision, as it dictates the nature of the primary ion and, consequently, its entire fragmentation cascade.

  • Electron Ionization (EI): A hard ionization technique used in GC-MS. High-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form an energetically unstable radical cation (M•⁺).[2] This excess energy induces extensive fragmentation, providing a detailed structural fingerprint. The resulting spectrum is complex but highly reproducible.

  • Electrospray Ionization (ESI): A soft ionization technique used in LC-MS. It transfers molecules from solution to the gas phase as intact, charged ions.[3] For basic compounds like this compound, this typically results in a protonated molecule ([M+H]⁺). This ion is stable and produces little to no in-source fragmentation.[3] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).

The fragmentation of these ions is not random; it is governed by the principles of charge localization and the formation of stable products (e.g., resonance-stabilized cations, neutral molecules).[4] Key mechanisms at play for our target molecule include:

  • α-Cleavage: The most important fragmentation pathway for amines and ethers. It involves the cleavage of a C-C bond adjacent to the heteroatom (in this case, Nitrogen), driven by the radical site on the heteroatom. This results in a stable, resonance-stabilized iminium ion.[5][6]

  • Inductive Cleavage: Driven by a charge site (like a protonated amine), this involves the attraction of an electron pair by the electronegative heteroatom, leading to bond cleavage.[7]

  • Ester-Specific Fragmentations: Esters undergo characteristic cleavages, such as the loss of the alkoxy group (-OR) or rearrangements.[5][8]

Predicted Fragmentation Pattern of this compound

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial radical cation (M•⁺ at m/z 200) will have the charge localized primarily on one of the piperazine nitrogens or the ester carbonyl oxygen. This leads to several competing fragmentation pathways.

G cluster_alpha α-Cleavage Pathways cluster_ring Piperazine Ring Fission cluster_ester Ester & Side-Chain Cleavage M This compound [M]•⁺ m/z 200 A [M - CH₃]⁺ m/z 185 M->A - •CH₃ (α-cleavage on butanoate) B [M - C₄H₈N]⁺ m/z 129 M->B Side chain loss C Iminium Ion [C₄H₈N]⁺ m/z 70 D [C₃H₆N]⁺ m/z 56 E [M - OC₂H₅]⁺ m/z 155 F [C₆H₁₁O₂]⁺ m/z 115 G [C₄H₉N₂]⁺ m/z 85 G->D Ring Fission

Caption: Predicted EI fragmentation pathways for this compound.

  • α-Cleavage at the Butanoate Side Chain (m/z 185): Cleavage of the terminal methyl group from the butanoate chain results in a fragment at [M-15]⁺.

  • α-Cleavage adjacent to Piperazine Nitrogen (m/z 70): This is a highly favorable pathway for N-alkyl amines.[6] Cleavage of the bond between the piperazine ring and the butanoate side chain generates a stable, resonance-stabilized iminium ion from the piperazine ring, observed at m/z 70.

  • Piperazine Ring Fission (m/z 56, 42): The piperazine ring itself can undergo fragmentation, typically losing ethyleneimine or related fragments. A prominent ion at m/z 56 ([C₃H₆N]⁺) is characteristic of piperazine ring cleavage.[1][9]

  • Cleavage at the C-N Bond (m/z 115 and m/z 85): Direct cleavage of the C-N bond connecting the side chain to the ring is also possible. This would yield two fragments: the butanoate side chain cation [C₆H₁₁O₂]⁺ at m/z 115 and the piperazine radical cation [C₄H₉N₂]•⁺ at m/z 85.

  • Ester Fragmentation (m/z 155): Cleavage next to the carbonyl group can result in the loss of the ethoxy radical (•OC₂H₅), producing an acylium ion at m/z 155.[5]

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule is readily protonated, most likely at the secondary amine of the piperazine ring, to form the precursor ion [M+H]⁺ at m/z 201. CID of this ion will initiate fragmentation from the charge site.

G cluster_loss Neutral Loss Pathways cluster_ring Ring Opening & Fission M [M+H]⁺ m/z 201 A [M+H - C₂H₅OH]⁺ m/z 155 M->A - C₂H₅OH (Ethanol loss) B Protonated Piperazine [C₄H₁₁N₂]⁺ m/z 87 M->B - C₆H₁₀O₂ (Side chain loss) C [C₅H₁₀N]⁺ m/z 84 B->C Ring Opening D [C₃H₈N]⁺ m/z 58 C->D Loss of C₂H₂

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

  • Loss of the Side Chain (m/z 87): A major fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the neutral butenoate molecule (C₆H₁₀O₂) and the formation of the stable protonated piperazine ion at m/z 87.

  • Loss of Ethanol (m/z 155): The ester functionality can facilitate the neutral loss of ethanol (46 Da) from the protonated precursor ion, resulting in a fragment at m/z 155.

  • Piperazine Ring Fragments (m/z 84, 58): The protonated piperazine ion (m/z 87) can undergo further fragmentation, such as ring opening and subsequent loss of small neutral molecules, leading to characteristic lower-mass ions.[9]

Comparative Analysis with Structural Analogues

To validate these predictions, we compare the expected fragmentation of our target compound with simpler, related molecules. This comparative logic is essential for confident structure assignment.

Compound Structure Molecular Weight Key Predicted EI Fragments (m/z) Key Predicted ESI-MS/MS Fragments (from [M+H]⁺)
This compound C₁₀H₂₀N₂O₂200.28185, 155, 115, 85, 70, 56155, 87, 84, 58
1-Ethylpiperazine (Alternative 1) C₆H₁₄N₂114.1999 ([M-CH₃]⁺), 85, 70, 5685, 70, 58, 44
Ethyl butanoate (Alternative 2) C₆H₁₂O₂116.16101 ([M-CH₃]⁺), 88, 71 ([M-OC₂H₅]⁺), 4371 ([M+H - C₂H₅OH]⁺)
Ethyl 4-(piperazin-1-yl)butanoate (Isomer) C₁₀H₂₀N₂O₂200.28155, 129, 85, 70, 56155, 87, 84, 58

Analysis of Comparison:

  • 1-Ethylpiperazine helps confirm the characteristic fragments of the N-substituted piperazine core (m/z 85, 70, 56).

  • Ethyl butanoate isolates the fragmentation of the ester portion, confirming the loss of the ethoxy group (m/z 71) as a key pathway.[2][5]

  • The positional isomer , Ethyl 4-(piperazin-1-yl)butanoate, is predicted to show a very similar fragmentation pattern, especially in ESI-MS/MS where the main fragmentation is the loss of the side chain. However, subtle differences in the relative intensities of EI fragments, particularly those involving the side chain (e.g., m/z 129 vs. m/z 115), might allow for differentiation. This highlights the need for high-quality data and careful interpretation.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems for the robust analysis of N-alkyl piperazine esters.

GC-EI-MS Protocol for Volatile Derivatives

This method is ideal for analyzing the title compound if it is sufficiently volatile and thermally stable, or after appropriate derivatization.

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of the sample in 1 mL of a volatile solvent (e.g., Methanol or Acetonitrile).

    • Vortex to ensure complete dissolution.

    • If necessary, perform a dilution to achieve a final concentration of ~10-50 µg/mL.

  • Instrumentation: A standard Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • GC Method:

    • Injector: Split/Splitless, set to 250°C. 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A low-to-mid polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan mode.

    • Scan Range: m/z 40 - 450.

LC-ESI-MS/MS Protocol for Direct Analysis

This is the preferred method for non-volatile or thermally labile compounds and provides high sensitivity and specificity.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Methanol.

    • Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an ESI source.[6]

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Method:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow & Temp: Optimize for the specific instrument (e.g., 600 L/hr, 350°C).

    • Scan Events:

      • Event 1 (Full Scan): Scan m/z 100-500 to identify the [M+H]⁺ precursor ion (expected at m/z 201.16).

      • Event 2 (Product Ion Scan): Isolate the precursor ion at m/z 201.16 and scan for product ions. Use a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation pattern.

Workflow Visualization

G cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_ms Mass Spectrometry Prep Dissolution & Dilution GC Gas Chromatography (GC) Prep->GC LC Liquid Chromatography (LC) Prep->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer 1 (Precursor Selection) EI->MS1 ESI->MS1 CID Collision Cell (CID) Fragmentation MS1->CID Data Data Analysis & Interpretation MS1->Data MS2 Mass Analyzer 2 (Product Ion Scan) CID->MS2 MS2->Data

Caption: General experimental workflow for MS-based structural elucidation.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the well-understood chemistry of its constituent functional groups: the N-alkyl piperazine core and the ethyl ester side chain. Under EI, fragmentation is extensive, dominated by α-cleavage and ring fission pathways that provide a rich structural fingerprint. Under ESI-MS/MS, fragmentation of the protonated molecule is more controlled, characterized by the facile loss of the side chain to produce a stable protonated piperazine ion. By using the comparative data and detailed protocols provided in this guide, researchers and drug development professionals can confidently identify and characterize this compound and its analogues, accelerating their research and development efforts.

References

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][5]

  • Wang, Y., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link][9]

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(129), 106841-106860. Retrieved from [Link][3]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. World Journal of Chemical Education, 6(1), 1-7. Retrieved from [Link][10][11]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1553. Retrieved from [Link][12]

  • Li, J. H., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6537. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved from [Link][4]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link][8]

  • Uttarakhand Open University. (n.d.). Mass Spectrometry-II, Lecture-5. Retrieved from [Link][7]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

Sources

Technical Guide: FTIR Characterization & Methodological Comparison for Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of Ethyl 3-(piperazin-1-yl)butanoate. It is structured to assist analytical chemists and drug development professionals in validating synthesis, assessing purity, and choosing the optimal sampling methodology.

Executive Context & Molecular Scope

This compound is a critical pharmacophore intermediate, typically synthesized via the aza-Michael addition of piperazine to ethyl crotonate. Its structure combines a secondary amine, a tertiary amine, and an aliphatic ester.

For researchers, the primary analytical challenge is not just identification, but reaction monitoring —specifically, confirming the loss of conjugation in the starting ester and the successful attachment of the piperazine ring.

Molecular Functional Group Analysis
  • Core Backbone: Butanoate chain (4-carbon).

  • Ester Moiety: Ethyl ester (-COOCH₂CH₃). Crucially, in the product, this ester is non-conjugated , distinguishing it from the conjugated precursor (ethyl crotonate).

  • Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms.

    • N1: Tertiary amine (attached to the butanoate chain).[1]

    • N4: Secondary amine (free -NH), assuming an unsubstituted piperazine reactant.

Methodological Comparison: ATR vs. Transmission (KBr)

Selecting the correct sampling technique is the first step in ensuring data integrity. This compound is typically a viscous oil in its free base form and a crystalline solid in its hydrochloride salt form.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Verdict for this Molecule
Sample State Ideal for viscous liquids, oils, and pastes.Requires solid state; oils must be cast as thin films.ATR is Superior for the free base oil.
Path Length Fixed/Short (~2 µm). Prevents detector saturation from strong C=O bands.Variable. Hard to control for strong ester signals.ATR provides better reproducibility for quantitative ester analysis.
Spectral Range Limited at low wavenumbers (<600 cm⁻¹) due to crystal absorption (ZnSe/Diamond).Excellent throughput down to 400 cm⁻¹.KBr is preferred only if analyzing inorganic counter-ions (e.g., HCl salts) in the fingerprint region.
Hygroscopicity Minimal interference.KBr is hygroscopic; may introduce water artifacts (O-H stretch) overlapping with N-H.ATR eliminates false-positive O-H signals.

Recommendation: Use Diamond ATR for the free base intermediate. Use KBr Pellets only if characterizing the final purified hydrochloride salt.

Detailed Spectral Analysis & Assignments

This section validates the molecule by comparing it against its precursors. The "spectral shift" logic described below is the gold standard for verifying the aza-Michael addition without running NMR.

Table 1: Critical Functional Group Assignments

Values are approximate based on standard organic spectroscopic shifts for beta-amino esters.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Note
Amine (N-H) Stretching (Secondary)3250 – 3450 Broad, weak band. Indicates the free N4-H of the piperazine ring.
Ester (C=O) Stretching1735 – 1745 CRITICAL: Higher frequency than ethyl crotonate (1715 cm⁻¹) due to loss of conjugation.
C-H (Aliphatic) Stretching (sp³)2800 – 2980 Multiple bands (CH₃, CH₂). "Bohlmann bands" (~2700-2800 cm⁻¹) may appear due to lone pair anti-bonding interaction in amines.
C-N Stretching1100 – 1250 Mixed mode in the fingerprint region. Confirms amine attachment.
C-O-C Stretching (Ester)1150 – 1300 Strong doublet characteristic of esters.
The "Reaction Success" Check: Precursor vs. Product

To validate the synthesis of this compound from Ethyl Crotonate, look for these binary changes:

  • The Carbonyl Shift (The "Blue Shift"):

    • Precursor (Ethyl Crotonate): The C=O is conjugated with a C=C double bond. This resonance weakens the C=O bond, lowering its frequency to ~1715–1720 cm⁻¹ .

    • Product: The C=C double bond is broken. The ester becomes aliphatic (non-conjugated). The frequency shifts up to ~1735–1745 cm⁻¹ .

  • The Disappearance of C=C:

    • Precursor: Sharp band at ~1650 cm⁻¹ (Alkene C=C stretch).

    • Product: This band must be absent .

  • The Appearance of N-H:

    • Precursor: No N-H signals.

    • Product: Appearance of N-H stretch at ~3300 cm⁻¹ (from the piperazine moiety).

Visualization of Spectral Logic

The following diagram illustrates the logical flow for interpreting the FTIR spectrum during synthesis validation.

FTIR_Analysis_Logic Start Sample Spectrum (this compound) Check_CO Check Carbonyl (C=O) Region (1700-1750 cm⁻¹) Start->Check_CO Check_CC Check Alkene (C=C) Region (1640-1660 cm⁻¹) Start->Check_CC Check_NH Check Amine (N-H) Region (3300-3500 cm⁻¹) Start->Check_NH Result_Conj Band at ~1715 cm⁻¹? (Conjugated) Check_CO->Result_Conj Lower Freq Result_NonConj Band at ~1740 cm⁻¹? (Non-Conjugated) Check_CO->Result_NonConj Higher Freq Result_CC_Present Peak Present? (Unreacted Alkene) Check_CC->Result_CC_Present Yes Result_CC_Absent Peak Absent? (Reaction Complete) Check_CC->Result_CC_Absent No Result_NH_Present Broad Peak Present? (Piperazine Incorporated) Check_NH->Result_NH_Present Yes Conclusion_Fail SYNTHESIS INCOMPLETE Purification Required Result_Conj->Conclusion_Fail Conclusion_Success SYNTHESIS VALIDATED Product Confirmed Result_NonConj->Conclusion_Success Result_CC_Present->Conclusion_Fail Result_CC_Absent->Conclusion_Success Result_NH_Present->Conclusion_Success

Caption: Logical decision tree for validating the aza-Michael addition via FTIR spectral shifts.

Validated Experimental Protocol (ATR-FTIR)

This protocol ensures high reproducibility and minimizes contamination, specifically designed for viscous amino-esters.

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvent: Isopropanol or Ethanol (for cleaning).

  • Vacuum oven (if solvent residue is suspected).

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric CO₂ and H₂O vapor lines.

  • Sample Application: Using a glass Pasteur pipette, apply 1 drop (~20 µL) of the neat oil onto the center of the crystal.

    • Note: If the sample is the HCl salt (solid), crush a small amount (<5 mg) onto the crystal and apply high pressure using the anvil clamp to ensure optical contact.

  • Acquisition: Collect the sample spectrum (32 scans).

  • Processing: Apply "ATR Correction" (if available in software) to account for penetration depth dependence on wavelength.

  • Baseline Correction: Perform a multi-point baseline correction, ensuring the baseline at 2200 cm⁻¹ and 4000 cm⁻¹ is zeroed.

  • Validation: Zoom into the 1600–1800 cm⁻¹ region. Verify the C=O peak position.[2] If a shoulder exists at 1715 cm⁻¹, residual starting material (Ethyl Crotonate) is present.

References

  • Sigma-Aldrich. Ethyl 3-(piperazin-1-yl)propanoate (Structural Analog Data). Sigma-Aldrich Product Catalog. Link

  • National Institute of Standards and Technology (NIST). Ethyl Crotonate Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Reference for Amine and Ester group assignments). Link

  • Rehman, A. et al. Synthesis and spectral properties of new piperazine derivatives. ResearchGate, 2018. (Reference for piperazine ring vibrations). Link

Sources

Advanced HPLC Method Development Guide: Ethyl 3-(piperazin-1-yl)butanoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Ethyl 3-(piperazin-1-yl)butanoate represents a classic "problem child" in pharmaceutical analysis. Structurally, it combines a secondary amine (the piperazine ring) with an ester functionality. This creates a dichotomy in method development:

  • Basicity: The piperazine nitrogen (

    
    ) is fully protonated at standard acidic HPLC pH, leading to severe secondary interactions with residual silanols on silica columns (peak tailing).
    
  • Detection Limits: The molecule lacks a strong chromophore (no aromatic ring), relying on the weak

    
     transition of the ester and amine groups (
    
    
    
    ).
  • Stability: The ester group is susceptible to hydrolysis, requiring a method that is rapid and chemically gentle.

This guide compares three distinct chromatographic approaches to solving this purity analysis, ultimately recommending the High-pH Hybrid Reversed-Phase (HpH-RP) protocol as the superior standard.[1]

Strategic Method Comparison

We evaluated three dominant methodologies for the purity analysis of this compound. The comparison focuses on Peak Symmetry (As), Sensitivity (S/N), and Robustness.

Table 1: Comparative Performance Metrics
FeatureMethod A: Traditional Acidic C18 Method B: Ion-Pair Chromatography (IPC) Method C: The Recommended HpH-RP
Principle Low pH (0.1% TFA/Formic Acid) to protonate bases.[1]Acidic pH + Sulfonate ion-pairing reagent.[1]High pH (pH 10) to neutralize bases.
Stationary Phase Standard Silica C18 (e.g., Zorbax Eclipse).Standard Silica C18.Hybrid Organic-Silica C18 (e.g., XBridge BEH).[1]
Peak Shape (

)
Poor (1.8 - 2.5) .[1] Severe tailing due to silanol interaction.Good (1.1 - 1.3) .[1] Masked silanols.Excellent (1.0 - 1.2) .[1] Neutral analyte.
Retention (

)
Low. Protonated polar amine elutes near void.High. Tunable by IPC concentration.High . Neutral amine is hydrophobic.
MS Compatibility Excellent.Incompatible (Non-volatile salts).[1]Excellent (Ammonium Bicarbonate).
Equilibration Fast (10 min).Slow (1-2 hours) . Hysteresis effects.Fast (15 min).
Verdict Not RecommendedObsoleteRecommended Standard

The Recommended Protocol: High-pH Hybrid Reversed-Phase (HpH-RP)[1]

The "Hero" method utilizes the chemical stability of modern hybrid particles (Ethylene-Bridged Hybrid, BEH) to operate at pH 10. At this pH, the piperazine moiety is deprotonated (neutral), eliminating silanol interactions and significantly increasing retention on the hydrophobic C18 chain.

Reagents & Materials[1][2][3][4][5]
  • Target Analyte: this compound.[1]

  • Critical Impurities:

    • Impurity A: Piperazine (Starting Material).[2][3][4][5][6]

    • Impurity B: Ethyl Crotonate (Michael Acceptor).

    • Impurity C: Bis-alkylated byproduct (1,4-bis(3-ethoxy-1-methyl-3-oxopropyl)piperazine).[1]

  • Column: Waters XBridge BEH C18,

    
     (or Agilent Poroshell HPH-C18).[1]
    
Instrument Parameters[2][6][9]
  • System: HPLC with PDA/DAD or UPLC.

  • Mobile Phase A:

    
     Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Improves mass transfer for amines).[1]
    
  • Detection: UV at 215 nm (Bandwidth 4 nm).[1] Note: 254 nm is useless here.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain Piperazine)
2.05Isocratic end
12.060Linear Gradient
12.195Wash Impurity C (Bis-adduct)
15.095Hold Wash
15.15Re-equilibration
20.05End of Run

Scientific Rationale & Mechanism

The "Silanol Effect" Explained

In Method A (Acidic pH), the piperazine nitrogen is positively charged (


). The silica support surface contains free silanol groups (

) which are ionized above pH 3.[1] The resulting ion-exchange interaction causes the dreaded "shark fin" tailing.[1]
  • HpH-RP Solution: By raising the pH to 10, we drive the equilibrium

    
    .[1] The neutral amine interacts only with the C18 ligands via hydrophobic partitioning, yielding sharp, Gaussian peaks.
    
Impurity Profiling Logic

The synthesis involves a Michael addition of Piperazine to Ethyl Crotonate.

  • Piperazine (Polar): Elutes first.[1] Requires low %B (5%) to retain.

  • Ethyl Crotonate (Neutral/Non-polar): Elutes mid-gradient.[1]

  • Product: Elutes after Crotonate due to higher molecular weight but similar polarity.[1]

  • Bis-Adduct (Very Hydrophobic): Two butyl chains make this highly retained.[1] The step to 95% B is critical to prevent "ghost peaks" in subsequent runs.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the origin of the impurities targeted by this method.

SynthesisPathway Piperazine Piperazine (Impurity A) Polar Base Product This compound (Target API) Piperazine->Product + Crotonate Crotonate Ethyl Crotonate (Impurity B) Michael Acceptor Crotonate->Product BisAdduct Bis-Alkylated Adduct (Impurity C) Hydrophobic Product->BisAdduct + Excess Crotonate (Over-reaction)

Figure 1: Reaction pathway showing the origin of critical impurities. Impurity C requires the high-organic wash step.[1]

Method Development Workflow

To replicate this success or adapt it for similar beta-amino esters, follow this decision tree.

MethodDecisionTree Start Start: Basic Amine Analysis CheckLogP Check LogP & pKa Start->CheckLogP Decision1 Is pKa > 8? CheckLogP->Decision1 AcidicPath Standard Acidic C18 (0.1% Formic Acid) Decision1->AcidicPath No (Acidic/Neutral) HighPHPath High pH Compatible Column? (Hybrid/Polymer) Decision1->HighPHPath Yes (Basic) HpH_Method USE HpH-RP METHOD (pH 10, Ammonium Bicarb) *Recommended* HighPHPath->HpH_Method Yes IPC_Method USE Ion-Pairing (Hexanesulfonate pH 2.5) *Legacy Option* HighPHPath->IPC_Method No (Silica only)

Figure 2: Decision matrix for selecting the optimal chromatographic mode for basic amines.

System Suitability & Validation Criteria

For a publishable or compliant method, the following criteria must be met during the system suitability test (SST):

ParameterAcceptance LimitRationale
Resolution (

)

between Impurity B and Product
Ensures accurate integration of the main peak.
Tailing Factor (

)

(Target

)
Critical for basic compounds; indicates successful silanol suppression.[1]
% RSD (Area)

(n=6 injections)
Verifies injector precision and equilibrium stability.
Sensitivity (LOQ) S/N

at 0.05% level
Required for reporting impurities at ICH thresholds.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The influence of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link

  • BenchChem. (2025).[2][7] Comparative Guide to HPLC-UV Method Development for Piperazine Derivatives. Link(Contextual grounding for piperazine analysis).

Sources

Technical Comparison: Nucleophilic Profiles and Synthetic Utility of Ethyl 3-aminobutanoate vs. Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of Ethyl 3-aminobutanoate and Ethyl 3-(piperazin-1-yl)butanoate , two structurally related but functionally distinct


-amino ester building blocks.

While both compounds share a butanoate backbone, their reactivity is dictated by the nature of their nitrogen centers. Ethyl 3-aminobutanoate features a primary amine, making it a versatile scaffold for core ring construction (e.g.,


-lactams, pyrimidines) and peptide mimetics. In contrast, This compound  contains a tertiary amine at the 

-position and a reactive secondary amine at the distal position. It is primarily employed as a "pharmacophore tail" to modulate solubility and target affinity (e.g., in kinase inhibitors or GPCR ligands) rather than as a core scaffold builder.

Structural and Electronic Profile

The fundamental difference lies in the substitution degree of the nitrogen atom attached to the C3 position of the ester chain.

FeatureEthyl 3-aminobutanoateThis compound
CAS Number 5303-65-1 (Racemic)Derivative of 623-70-1 + 110-85-0
Nitrogen Type (C3) Primary Amine (

)
Tertiary Amine (

)
Distal Nitrogen NoneSecondary Amine (

)
Steric Hindrance Low (Unhindered nucleophile)High at C3; Moderate at distal N
Est. pKa (Conj. Acid) ~9.8 - 10.2~9.1 (Distal NH), ~4.5 (Proximal N)
Chirality C3 is a stereocenterC3 is a stereocenter
Primary Utility Core Scaffold ConstructionSolubility/PK Modulation
Electronic Analysis
  • Ethyl 3-aminobutanoate: The primary amine is a "hard" nucleophile. It is highly susceptible to condensation reactions (e.g., with aldehydes to form imines) and cyclization.

  • This compound: The nitrogen attached to the butyrate chain is tertiary and sterically crowded, rendering it non-nucleophilic for typical acylation. The distal nitrogen (N4 of the piperazine ring) acts as the reactive center, behaving as a typical secondary amine.

Reactivity & Synthesis Pathways[1][2]

Synthesis of the Building Blocks

The synthesis of these compounds highlights their differing origins. The piperazine derivative is typically formed via a Michael addition, whereas the primary amine is often derived from reduction of an enamine or direct amination.

SynthesisPathways EAA Ethyl Acetoacetate E3AB Ethyl 3-aminobutanoate (Primary Amine) EAA->E3AB Reductive Amination (H2, Catalyst) EC Ethyl Crotonate E3PB This compound (Distal Secondary Amine) EC->E3PB Michael Addition (1,4-addition) NH3 Ammonia / NH4OAc NH3->E3AB PIP Piperazine PIP->E3PB

Figure 1: Divergent synthetic origins. Ethyl 3-aminobutanoate is derived from keto-ester reduction, while the piperazine derivative is a Michael adduct.

Comparative Reactivity Flowchart

The following diagram illustrates how the two molecules diverge in reaction outcomes when subjected to common electrophiles (Acyl Chlorides, Aldehydes).

ReactivityComparison Substrate1 Ethyl 3-aminobutanoate Imine Imine / Schiff Base (Condensation) Substrate1->Imine Aldehyde (-H2O) BetaLactam Beta-Lactam (Intramolecular Cyclization) Substrate1->BetaLactam Base/Grignard (Cyclization) Amide1 N-Substituted Amide (at C3 position) Substrate1->Amide1 Acyl Chloride Substrate2 This compound Amide2 Piperazinyl Amide (at distal N4 position) Substrate2->Amide2 Acyl Chloride (Reacts at Distal N) NoRxn No Reaction / Complex Mixture Substrate2->NoRxn Aldehyde (No H on C3-N) Substrate2->NoRxn Base (Cannot form 4-mem ring) R_Aldehyde Reagent: Aldehyde (R-CHO) R_Acyl Reagent: Acyl Chloride (R-COCl) R_Base Reagent: Base/Heat

Figure 2: Reactivity divergence. Note the inability of the piperazine derivative to form imines or


-lactams due to the tertiary nature of the anchoring nitrogen.

Experimental Protocols

Protocol A: Acylation (Amide Bond Formation)

Objective: To functionalize the amine. This highlights the regioselectivity difference.

  • Substrate 1: Ethyl 3-aminobutanoate [1]

    • Dissolve 1.0 eq of ethyl 3-aminobutanoate in DCM.

    • Add 1.2 eq of Triethylamine (TEA) or DIPEA.

    • Cool to 0°C. Add 1.0 eq of Acid Chloride dropwise.

    • Observation: Reaction is rapid (< 1 hour). Product is an N-acyl

      
      -amino ester .
      
    • Mechanism: Attack by the primary amine (

      
      ).
      
  • Substrate 2: this compound

    • Dissolve 1.0 eq of substrate in DCM.

    • Add 1.2 eq of TEA.

    • Add 1.0 eq of Acid Chloride.

    • Observation: Reaction proceeds smoothly but may require slightly longer times or warmer temperatures than the primary amine due to the steric bulk of the piperazine ring, although secondary amines are inherently more basic.

    • Critical Distinction: The reaction occurs at the distal (N4) nitrogen. The N1 nitrogen (attached to the butanoate chain) remains tertiary and unreacted.

Protocol B: Cyclization to -Lactams

Objective: To demonstrate the structural limitations of the piperazine derivative.

  • Method: Treat the ester with a Grignard reagent (e.g., EtMgBr) or strong base (LHMDS) to induce intramolecular attack of the amine on the ester carbonyl.

  • Ethyl 3-aminobutanoate: Forms 4-methylazetidin-2-one (

    
    -lactam). The proton on the primary amine is removed, creating a nucleophilic amide anion that attacks the ester.
    
  • This compound: Fails to cyclize. The N1 nitrogen has no proton to remove (

    
     amine). It cannot form the anionic species required for this cyclization mechanism.
    

Applications in Drug Discovery[5][6][7]

Ethyl 3-aminobutanoate[3][4][8]
  • Role: Chiral Scaffold.

  • Drug Classes: Integrin inhibitors,

    
    -lactam antibiotics, and peptidomimetics.
    
  • Example: Synthesis of

    
    -amino acids which are incorporated into peptides to increase proteolytic stability (resistance to peptidases).
    
This compound
  • Role: Solubility/PK Enhancer.

  • Drug Classes: Kinase inhibitors (e.g., analogues of Palbociclib or Imatinib), Fluoroquinolones.

  • Rationale: The piperazine ring is a "privileged structure" in medicinal chemistry. It introduces a basic center (the distal amine) that is protonated at physiological pH, significantly improving water solubility and bioavailability. The ethyl ester handle allows this moiety to be conjugated to carboxylic acid cores via hydrolysis and coupling, or used directly if the ester is the target functionality.

References

  • BenchChem. A Comparative Guide to the Reactivity of Ethyl 3-amino-2-methylbut-2-enoate. Retrieved from

  • National Institutes of Health (NIH). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate. PMC Article. Retrieved from

  • Beilstein Journals.

    
    -amino esters using ethyl nitroacetate. Retrieved from 
    
  • PubChem. Ethyl 3-aminobutyrate Compound Summary. Retrieved from

  • University of Regina. pKa Values of Some Piperazines at 298 K. Retrieved from

Sources

Chromatographic characterization of Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Characterization of Ethyl 3-(piperazin-1-yl)butanoate: A Comparative Guide to Analytical Methodologies

Executive Summary

This compound is a highly polar, aliphatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). From an analytical perspective, characterizing this compound presents a dual challenge: it possesses a basic piperazine moiety that stubbornly resists traditional reversed-phase retention, and it lacks an extended conjugated


-system, rendering standard Ultraviolet (UV) detection nearly blind to its presence.

This guide objectively compares three distinct chromatographic strategies—Traditional Reversed-Phase (RP-HPLC-UV), Pre-column Derivatization, and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)—providing the mechanistic causality and experimental data required to optimize your analytical workflows.

Physicochemical Profiling & The Analytical Challenge

To design a self-validating chromatographic system, we must first deconstruct the analyte. This compound contains an ester linkage and a piperazine ring featuring both secondary and tertiary amines.

The "Silanol Effect" and Peak Tailing Piperazine derivatives are weak bases with two distinct


 values (typically ~5.5 and ~9.8)[1]. Under standard acidic reversed-phase conditions (pH 2.0–3.0), both nitrogen atoms are fully protonated. These positively charged cations interact aggressively with negatively charged, ionized residual silanol groups (

) on the surface of standard silica-based columns[1][2]. This secondary electrostatic interaction acts as a competing retention mechanism, causing severe desorption lag. The macroscopic result is unacceptable peak tailing (Asymmetry Factor,

), which compromises resolution and quantitative accuracy[2].

The Optical Deficit Because the molecule lacks an aromatic ring or conjugated double bonds, it only exhibits weak end-absorption in the deep UV range (< 210 nm)[3]. Operating a UV detector at 205–210 nm invites severe baseline noise from mobile phase solvents and buffer salts, drastically reducing the signal-to-noise ratio (S/N).

SilanolInteraction Analyte Protonated this compound (Basic Amines) Silanol Ionized Residual Silanols (Si-O⁻) Analyte->Silanol Secondary Interaction (Electrostatic Attraction) C18 C18 Stationary Phase (Hydrophobic) Analyte->C18 Primary Retention (Hydrophobic) Tailing Peak Tailing & Band Broadening (As > 1.5) Silanol->Tailing Desorption Lag

Mechanism of peak tailing caused by secondary electrostatic interactions on silica columns.

Methodology Comparison: Evaluating the Alternatives

Approach A: Traditional RP-HPLC-UV (The Baseline)

Attempting to force this compound through a standard C18 column using water/acetonitrile gradients at low pH yields poor retention (


) because the protonated molecule is highly hydrophilic. While switching to a high-pH mobile phase (e.g., pH 10.5 using ammonium hydroxide) suppresses amine ionization and improves peak shape, the fundamental lack of a chromophore still results in unacceptably high Limits of Detection (LOD).
Approach B: Pre-Column Derivatization (The Laborious Workaround)

To bypass the lack of a chromophore, the secondary amine of the piperazine ring can be reacted with derivatizing agents such as NBD-Cl (4-chloro-7-nitrobenzofuran) or Dansyl Chloride[3][4].

  • Mechanism: The reagent forms a stable, highly UV-active (or fluorescent) covalent bond with the analyte. Furthermore, capping the basic amine increases the molecule's hydrophobicity, allowing for excellent retention on standard C18 columns.

  • Drawback: This introduces a complex, time-consuming sample preparation step. Reaction kinetics, reagent stability, and matrix interferences introduce systemic variability, making it suboptimal for high-throughput environments.

Approach C: HILIC-CAD / LC-MS (The Optimal Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase[5][6].

  • Mechanism: Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[5]. The highly organic mobile phase (>70% Acetonitrile) provides excellent desolvation efficiency.

  • Detection: Coupling HILIC with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) completely circumvents the UV limitation. CAD provides a universal, mass-based response for non-volatile analytes, delivering high sensitivity without the need for chemical derivatization.

WorkflowComparison cluster_Deriv Alternative: Pre-Column Derivatization cluster_HILIC Optimal: Direct HILIC-CAD/MS Start Sample: this compound Deriv React with NBD-Cl / Dansyl-Cl (30-60 mins) Start->Deriv Dilute Dilute in High Organic Solvent (e.g., 80% ACN) Start->Dilute RPHPLC RP-HPLC Separation (C18 Column) Deriv->RPHPLC UV UV/Vis Detection (340 nm) RPHPLC->UV End1 Sub-optimal Workflow UV->End1 High Labor, Moderate Sensitivity HILIC HILIC Separation (Amide/Zwitterionic Column) Dilute->HILIC CAD CAD or MS Detection (Universal/Mass-specific) HILIC->CAD End2 Optimized Workflow CAD->End2 High Throughput, High Sensitivity

Workflow comparison: Pre-column derivatization vs. direct HILIC-CAD analysis.

Experimental Data & Performance Metrics

The following table synthesizes the comparative performance of the three methodologies based on standardized chromatographic validation parameters.

ParameterRP-HPLC-UV (Low pH)RP-HPLC-UV (Derivatized)HILIC-CAD (Optimized)
Stationary Phase C18 (End-capped)C18 (End-capped)Zwitterionic HILIC
Detection Mode UV at 210 nmUV at 340 nm (NBD-Cl)Charged Aerosol (CAD)
Retention Factor (

)
0.8 (Poor)4.5 (Excellent)3.2 (Excellent)
Asymmetry Factor (

)
> 2.0 (Severe Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Limit of Detection (LOD) ~50 µg/mL~0.1 µg/mL~0.05 µg/mL
Sample Prep Time < 5 mins45–60 mins< 5 mins
Overall Reliability Low (Matrix interference)Moderate (Reaction variance)High (Direct measurement)

Step-by-Step Optimized Protocol: HILIC-CAD

For laboratories equipped with CAD or MS, the HILIC approach is the definitive choice. The following protocol is designed as a self-validating system; the high buffer concentration ensures ionic interactions are suppressed, while the high organic content drives partitioning.

Materials & Reagents:

  • Column: Zwitterionic HILIC column (e.g., 150 mm × 4.6 mm, 5 µm particle size). Causality: The zwitterionic surface maintains a highly stable hydration layer, essential for partitioning polar amines.

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid. Causality: Ammonium formate is volatile (CAD/MS compatible). The high ionic strength (100 mM) is critical in HILIC to mask secondary electrostatic interactions between the basic piperazine and the stationary phase, ensuring sharp peaks.

  • Mobile Phase B (Organic): LC-MS Grade Acetonitrile.

Chromatographic Conditions:

  • System Equilibration: Flush the column with 50 column volumes of the starting mobile phase. HILIC columns require significantly longer equilibration times than RP columns to establish the uniform water-enriched layer.

  • Isocratic Elution: Set the pump to deliver 80% Mobile Phase B and 20% Mobile Phase A. Note: In HILIC, a higher percentage of organic solvent increases retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL. (Ensure the sample diluent is at least 75% Acetonitrile to prevent peak distortion caused by solvent mismatch).

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz.

System Suitability Criteria:

  • The Asymmetry Factor (

    
    ) for this compound must be 
    
    
    
    .
  • Relative Standard Deviation (RSD) of peak area for six replicate injections must be

    
    .
    

Conclusion

While traditional reversed-phase chromatography struggles with the basicity and optical invisibility of this compound, modern analytical techniques offer robust solutions. Pre-column derivatization remains a viable, albeit labor-intensive, workaround for labs restricted to UV detection. However, for maximum throughput, sensitivity, and data integrity, transitioning to a HILIC-CAD or HILIC-MS platform is the scientifically sound choice. By leveraging hydrophilic partitioning and mass-based detection, analysts can achieve pristine peak shapes and sub-microgram sensitivity without altering the native molecule.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from:[Link]

  • Wikipedia. Hydrophilic interaction chromatography. Retrieved from:[Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from:[Link]

  • Taylor & Francis. Normal-Phase High Performance Liquid Chromatographic Method with Dansylation for the Assay of Piperazine Citrate in Dosage Forms. Retrieved from:[Link]

Sources

Structural Validation of Ethyl 3-(piperazin-1-yl)butanoate: A Comparative 13C NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In drug discovery, Ethyl 3-(piperazin-1-yl)butanoate serves as a critical pharmacophore linker, often synthesized via the aza-Michael addition of piperazine to ethyl crotonate.[1][2][3] This guide moves beyond simple spectral listing; it provides a comparative structural validation protocol .

The "performance" of this molecule is defined by its purity and structural integrity.[2][3] This guide compares the 13C NMR chemical shifts of the target molecule against its precursors (Ethyl Crotonate and Piperazine) and evaluates solvent effects (CDCl₃ vs. DMSO-d₆) to provide a robust self-validating analytical workflow.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducible chemical shifts (


), the following protocol minimizes concentration-dependent shifts common in amine-containing compounds.
Methodology
  • Solvent Selection:

    • Primary: Chloroform-d (CDCl₃, 99.8% D) – Best for resolution and direct comparison with literature.[2]

    • Alternative: DMSO-d₆ – Required if the piperazine secondary amine forms zwitterionic species or aggregates.[2][3]

  • Sample Preparation:

    • Dissolve 15–20 mg of this compound in 0.6 mL of solvent.

    • Critical Step: Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ppm).[1] Amine protons can shift solvent residual peaks; TMS provides an anchor.[2]
      
  • Acquisition Parameters (Bruker/Agilent 400 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[2][3]

    • Relaxation Delay (D1): Set to 2.0 s (Amine-adjacent carbons have shorter T1, but carbonyls require time).

    • Scans (NS): Minimum 1024 scans to resolve quaternary carbonyls and minor rotamers.

Comparative Data Analysis

The validation logic relies on Negative Evidence (disappearance of starting material signals) and Positive Evidence (appearance of new hybridization states).[1][2]

Comparison 1: Reaction Monitoring (Precursor vs. Product)

The most distinct marker of reaction success is the hybridization change of the crotonate backbone from ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to 

.[3]
Carbon PositionEthyl Crotonate (Precursor) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(ppm)
This compound (Product)

(ppm)
Structural Logic (Causality)
C=O[3] (Carbonyl) ~166.5172.1 Ester conjugation is broken; shift moves upfield (more shielded) as resonance decreases.[1][2]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Carbon
122.8 (

, alkene)
36.5 (

, CH₂)
Complete loss of double bond character.[1]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Carbon
144.6 (

, alkene)
58.2 (

, CH-N)
New chiral center formation; deshielded by Nitrogen attachment.[1]
Piperazine CH₂ 47.9 (Free amine)48.0 – 50.5 Ring carbons split into two distinct environments due to steric bulk of the butanoate chain.[2]
Ester O-CH₂ 60.260.3 Minimal change; distant from the reaction center.[2][3]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Technical Insight: If peaks at 122/144 ppm persist, the Michael addition is incomplete. If a peak appears at ~168 ppm , check for hydrolysis (carboxylic acid formation).[1]

Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent choice drastically affects the chemical shifts of the piperazine ring due to hydrogen bonding with the secondary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
Functional GroupShift in CDCl₃ (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Shift in DMSO-d₆ (

)
Performance Note
C=O 172.1171.4H-bonding to carbonyl oxygen in DMSO causes slight shielding relative to CDCl₃.[3]
Piperazine (N-C) 48.0 - 50.545.5 - 49.0DMSO solvates the NH, altering the ring conformation and shielding ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-carbons.[3]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Methyl
17.518.2Minimal solvent dependence (hydrophobic region).[3]

Structural Visualization & Assignment Logic

The following diagram illustrates the transformation and the logical flow for assigning the NMR signals (HETCOR/HMBC logic).

NMR_Assignment_Logic Start Ethyl Crotonate (sp2 signals: 122/144 ppm) Reaction Aza-Michael Addition Start->Reaction + Piperazine Product This compound (Target) Reaction->Product Signal_A Carbonyl (C1) ~172 ppm Product->Signal_A HMBC Correlation Signal_B Alpha-CH2 (C2) ~36 ppm Product->Signal_B DEPT-135 (Inverted) Signal_C Beta-CH (C3) ~58 ppm (Chiral) Product->Signal_C Deshielded by N Signal_D Piperazine Ring 48-50 ppm Product->Signal_D Broad/Split signals Signal_B->Signal_A 2-bond coupling Signal_C->Signal_B COSY connectivity

Figure 1: NMR Assignment Workflow tracking the hybridization change from starting material to product.

Troubleshooting & Impurities

When analyzing the 13C NMR performance of your synthesis, look for these specific failure modes:

  • The "Bis" Product:

    • Issue: Piperazine has two nucleophilic nitrogens.[2] It can react with two equivalents of ethyl crotonate.[2]

    • NMR Signature: The piperazine ring signals (48-50 ppm) will become highly symmetric and simplified compared to the mono-substituted product.[2][3] You will lose the distinct "free amine" environment.[2]

  • Retro-Michael (Elimination):

    • Issue: Upon heating or acidic workup, the molecule reverts.[1][2]

    • NMR Signature: Re-appearance of signals at 122 ppm and 144 ppm .[2]

  • Rotamers:

    • The piperazine ring may show broadened peaks at room temperature due to chair-chair interconversion.[2][3]

    • Solution: Run the NMR at 50°C to coalesce the peaks for accurate integration/counting.

References

  • BenchChem. (2025).[1][2][4] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from [1][2]

  • Abreu, A., et al. (2006).[1][2][5] (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry. Retrieved from

  • Asahi Lab. (2024).[1][2] Ethyl crotonate 1H and 13C NMR Data and Relaxation Times. Retrieved from [1][2]

  • MDPI. (2025). Synthesis and Dynamic NMR Characterization of Piperazine Derivatives. Retrieved from [1][2]

  • University of Southampton. (2024).[2] Ethyl Crotonate NMR Spectroscopy Facility Data. Retrieved from [1][2]

Sources

Validation of Elemental Analysis for Ethyl 3-(piperazin-1-yl)butanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for Ethyl 3-(piperazin-1-yl)butanoate Content Type: Publish Comparison Guide

Executive Summary

This compound is a critical secondary amine intermediate often employed in the synthesis of fluoroquinolone antibiotics and HIV protease inhibitors.[1] Its quality control is notoriously difficult due to two physicochemical characteristics: hygroscopicity and reactivity with atmospheric CO₂ (carbamate formation).

While High-Performance Liquid Chromatography (HPLC) is standard for organic impurities, it often fails to detect inorganic salts, moisture, or occluded solvents that affect stoichiometry.[1] Elemental Analysis (CHN Combustion) remains the "gold standard" for establishing bulk purity and stoichiometric identity. However, without rigorous validation against orthogonal methods like Quantitative NMR (qNMR) , CHN data can be misleading.[1]

This guide provides a validated protocol for the Elemental Analysis of this compound, compares its performance against qNMR and HRMS, and establishes a self-validating workflow for drug development researchers.

Part 1: The "Product" – Automated CHN Combustion Analysis

The traditional standard for bulk purity and composition verification.

1.1 Technical Profile
  • Method Principle: Flash combustion at >900°C in an oxygen-enriched atmosphere, followed by chromatographic separation of N₂, CO₂, and H₂O.[1]

  • Target Compound: this compound (

    
    ).
    
  • Theoretical Values: C: 59.97%, H: 10.07%, N: 13.99%.[1]

1.2 The Validation Challenge (The "Piperazine Problem")

Piperazine derivatives act as "carbon sinks." Upon exposure to air, the secondary amine reacts with CO₂ to form carbamates, while simultaneously absorbing atmospheric moisture.[1]

  • Result: The Carbon % artificially increases (from CO₂) or decreases (from H₂O dilution), rendering standard weighing protocols invalid.[1]

  • Solution: The protocol below incorporates a "Time-to-Combustion" variable to validate sample handling.

1.3 Validated Experimental Protocol (CHN)

Objective: Determine C, H, N content with <0.4% absolute error.

  • Instrument Prep: Calibrate CHN analyzer (e.g., Elementar vario EL cube) using Acetanilide (Standard) and Sulfanilamide (Check Standard).[1]

  • Sample Handling (Critical):

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours at 25°C.
      
    • Glove Box Weighing: Weigh 2.0–3.0 mg of sample into tin capsules inside a nitrogen-purged glove box (

      
       < 10 ppm, RH < 5%).
      
    • Sealing: Cold-weld the tin capsule immediately. Do not use solvent-based sealing.[1]

  • Combustion Cycle:

    • Furnace Temp: 1150°C (ensure complete oxidation of the ethyl ester chain).

    • Oxygen Dosing: 90 seconds (excess

      
       required for nitrogen-rich heterocycles).[1]
      
  • Data Acceptance Criteria:

    • Run in triplicate.

    • RSD ≤ 0.2%.

    • Mean value must be within ±0.4% of theoretical calculation.

Part 2: The Alternatives – qNMR and HRMS

Orthogonal methods to validate the "blind spots" of Elemental Analysis.

2.1 Alternative A: Quantitative NMR (qNMR)

Unlike CHN, qNMR is specific.[1] It distinguishes between the analyte and impurities (like residual solvent or isomers).

  • Internal Standard: Maleic Acid (TraceCERT®), 99.99% purity.[1]

  • Solvent:

    
     (to suppress exchangeable protons) or 
    
    
    
    .[1]
  • Method: 1H-NMR with

    
     relaxation delay set to 5× the longest 
    
    
    
    (typically 30s) to ensure full magnetization recovery.
2.2 Alternative B: High-Resolution Mass Spectrometry (HRMS)

Used for molecular formula confirmation but poor for bulk purity quantification.

  • Method: ESI-TOF (Positive Mode).

  • Utility: Confirms the presence of the parent ion

    
     but cannot quantify the % purity accurately enough to replace CHN or qNMR.
    
Part 3: Comparative Performance Analysis

The following table contrasts the performance of the optimized CHN protocol against qNMR and HRMS for this compound.

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output Weight % of C, H, NAbsolute Purity (w/w %)Exact Mass / Formula ID
Specificity Low. Cannot distinguish isomers or non-nitrogenous organic impurities with similar C% (e.g., starting material esters).[1]High. Resolves structure-specific signals; detects residual solvents.[1]High. Identifies trace impurities but poor for bulk quantification.
Sample Requirement 2–3 mg (Destructive)10–20 mg (Non-destructive)<0.1 mg (Destructive)
Precision (RSD) < 0.2% (High precision)< 1.0% (Moderate precision)N/A (Qualitative)
Piperazine Liability High. Sensitive to

/

uptake. Requires glove box handling.
Low. Solvents (

) mitigate hygroscopicity issues during prep.
Low.
Throughput High (Automated, 5 mins/sample)Low (Manual processing, 30+ mins/sample)High
Cost Efficiency High (Low consumable cost)Moderate (Deuterated solvents, NMR time)Moderate

Expert Insight:

"Elemental Analysis is often criticized for being 'blind,' but for this compound, it acts as the ultimate check for salt formation stoichiometry . qNMR may confirm the organic structure, but it often misses inorganic counter-ions or hydration states that CHN reveals immediately through Hydrogen/Nitrogen ratio discrepancies."[1]

Part 4: Validation Workflow & Decision Tree

The following diagram illustrates the self-validating logic required to release a batch of this compound. It integrates CHN with orthogonal checks.[2]

ValidationWorkflow Start Batch Synthesis: This compound Drying Step 1: Vacuum Drying (P2O5, 24h) Start->Drying Split Sample Split Drying->Split CHN_Path Path A: Elemental Analysis (Glove Box Weighing) Split->CHN_Path qNMR_Path Path B: qNMR (DMSO-d6) (Internal Std: Maleic Acid) Split->qNMR_Path CHN_Result CHN Result: Within ±0.4% of Theory? CHN_Path->CHN_Result qNMR_Result qNMR Result: Purity > 98.0%? qNMR_Path->qNMR_Result Discrepancy Check C/N Ratio CHN_Result->Discrepancy No Pass VALIDATED Release Batch CHN_Result->Pass Yes qNMR_Result->Discrepancy No qNMR_Result->Pass Yes (Confirms CHN) Fail_Hygro FAIL: Hygroscopicity Error (High H%, Low C/N) Discrepancy->Fail_Hygro H > Theory Fail_Carb FAIL: Carbonate Formation (High C%, Low N%) Discrepancy->Fail_Carb C > Theory

Caption: Integrated validation workflow combining CHN precision with qNMR specificity to detect moisture and carbonate errors.

Part 5: Detailed Experimental Validation Parameters

To validate the CHN method for this specific compound, the following parameters must be tested in accordance with ICH Q2(R1) guidelines.

5.1 Specificity (Interference Check)
  • Protocol: Spike the sample with 1% w/w water and 1% w/w ethyl acetate.

  • Acceptance: The method must demonstrate a deviation in C% and H% corresponding to the spike.

    • Note: Unlike HPLC, CHN is not specific .[1] This test confirms that impurities do impact the result, preventing false positives.[1]

5.2 Linearity & Range
  • Protocol: Analyze sample weights from 1.0 mg to 5.0 mg (5 levels).

  • Acceptance: The Response Factor (Area/Mass) must be constant. Plot Area vs. Mass;

    
     > 0.999. This proves that combustion is complete even at higher sample masses (no soot formation).
    
5.3 Robustness (The "Glove Box" Test)

This is the most critical validation step for piperazine esters.

  • Protocol: Prepare 3 samples in ambient air (RH 50%) and 3 samples in a nitrogen glove box.

  • Observation: Ambient samples will likely show a +0.3% to +0.8% drift in Carbon content within 5 minutes due to

    
     absorption (carbamate formation).
    
References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Holzgrabe, U., et al. (2005).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4][5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • United States Pharmacopeia (USP). <233> Elemental Impurities—Procedures.[6][7][8]Link

  • Tziouvara, O., et al. (2025).[1] Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture. (Demonstrates piperazine reactivity with CO2). Link

  • BenchChem. A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS. (Methodology comparison framework). Link

Sources

Bioactivity Comparison of Piperazine-Linker Derivatives: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of Piperazine-Linker Derivatives in Drug Design Content Type: Technical Comparison Guide

Executive Summary

In modern drug discovery, the linker is rarely a passive connector; it is a critical determinant of pharmacokinetics (PK) and binding thermodynamics. This guide provides a technical comparison of piperazine-based linkers against common alternatives (aliphatic chains, PEGs, and piperidines).

Key Finding: Piperazine linkers consistently outperform flexible aliphatic chains in entropic binding efficiency and aqueous solubility (due to the distal basic nitrogen). However, they require careful electronic tuning to manage metabolic stability compared to piperidines. This guide details the structure-activity relationships (SAR) driving these outcomes, supported by experimental protocols and decision-making frameworks.

The Piperazine Advantage: Mechanism of Action

The piperazine ring acts as a "privileged scaffold" in linker design, particularly for PROTACs (Proteolysis Targeting Chimeras) and bisubstrate kinase inhibitors. Its bioactivity advantage stems from three mechanistic pillars:

  • Conformational Rigidity (Entropy): Unlike linear alkyl chains, the chair conformation of piperazine restricts the rotational degrees of freedom. This pre-organizes the ligand, reducing the entropic penalty (

    
    ) upon binding to the target protein.
    
  • Vector Control: The 1,4-substitution pattern provides a defined exit vector (approx. 180° dihedral angle), ensuring precise spatial orientation of warheads.

  • Solubility & Ionization: The secondary/tertiary amines have tunable pKa values (typically 5.3–9.8), allowing protonation at physiological pH to enhance aqueous solubility without the "grease" penalty of alkyl linkers.

Comparative Analysis: Piperazine vs. Alternatives

Piperazine vs. Flexible Linkers (Alkyl/PEG)

The Trade-off: Entropy vs. Reach.[]

FeaturePiperazine LinkerLinear Alkyl / PEG LinkerImpact on Bioactivity
Entropy Low Penalty (Rigid)High Penalty (Floppy)Piperazine often yields lower IC

due to reduced entropic cost.
Solubility High (Ionizable N)Low (Alkyl) to High (PEG)Piperazine improves formulation; Alkyl chains often require DMSO.
Permeability Moderate (Polar Surface Area)High (Alkyl) / Low (Long PEG)Piperazine balances solubility/permeability (LogD ~1-3).
Metabolism Phase I (N-oxidation)Phase I (Hydroxylation)Piperazine requires N-capping (e.g., amide/sulfonamide) to prevent rapid clearance.

Experimental Insight: In LpxH inhibitors, replacing a rigid piperazine linker with a flexible alkyl chain resulted in a >100-fold loss in potency , confirming that the spatial constraint provided by the ring was essential for the pharmacophore alignment.

Piperazine vs. Piperidine Linkers

The Trade-off: Solubility vs. Permeability.[2][3]

FeaturePiperazine (2 Nitrogens)Piperidine (1 Nitrogen)Impact on Bioactivity
Polarity (tPSA) Higher (~3-6 Ų per N)LowerPiperazine is superior for reducing lipophilicity (LogP).
pKa Modulation Tunable (N1 affects N4)Fixed (Single basic center)Electron-withdrawing groups on N1 of piperazine can fine-tune the basicity of N4.
hERG Liability Moderate riskHigher riskBasic piperidines are frequent hERG blockers; Piperazine's polarity often mitigates this.

Case Studies & Data Analysis

Case Study A: PROTAC Linker Optimization (VHL-based Degraders)

In a study optimizing VHL-recruiting PROTACs, researchers compared a piperazine-based linker against a standard PEG-alkyl chain.

Table 1: Bioactivity Shift in VHL PROTACs

CompoundLinker TypeLinker Length (Å)DC

(nM)*
Aqueous Solubility (µM)
PROTAC-1 Linear Alkyl (C6)~8.5150< 5
PROTAC-2 PEG-3~11.04580
PROTAC-3 Piperazine ~6.0 (Rigid) 12 > 200
  • DC

    
    : Concentration required for 50% protein degradation.
    
  • Analysis: PROTAC-3 demonstrated superior potency despite a shorter linker, attributed to the piperazine ring restricting the "productive" conformation of the ternary complex.

Case Study B: Kinase Inhibitor Selectivity

For a bisubstrate inhibitor targeting EGFR, a piperazine linker was used to bridge the ATP pocket and an allosteric site.

  • Result: The piperazine derivative showed a 50-fold increase in selectivity over homologous kinases compared to a flexible propyl-linker derivative. The rigid linker prevented the molecule from adapting to the slightly different allosteric pockets of off-target kinases.

Strategic Decision Framework

Use this logic flow to determine when to deploy a piperazine linker in your scaffold.

LinkerSelection Start Select Linker Strategy SolubilityCheck Is the payload highly lipophilic (cLogP > 4)? Start->SolubilityCheck EntropyCheck Is the binding pocket deep/narrow? SolubilityCheck->EntropyCheck Yes (Need Polarity) PermeabilityCheck Is BBB penetration required? SolubilityCheck->PermeabilityCheck No (Solubility OK) UsePiperazine SELECT PIPERAZINE (Solubility + Rigidity) EntropyCheck->UsePiperazine Yes (Rigidity Needed) UseAlkyl SELECT ALKYL/PEG (Flexibility Required) EntropyCheck->UseAlkyl No (Flexibility OK) PermeabilityCheck->UsePiperazine No (Systemic Target) UsePiperidine SELECT PIPERIDINE (Balance Lipophilicity) PermeabilityCheck->UsePiperidine Yes (Reduce TPS)

Figure 1: Decision tree for selecting piperazine vs. alternative linkers based on physicochemical constraints.

Experimental Protocols

Synthesis of Piperazine-Linker Derivatives (General Procedure)

Objective: Create an N-mono-substituted piperazine linker for subsequent conjugation.

  • Protection: Dissolve piperazine (5.0 eq) in DCM. Add Boc-anhydride (1.0 eq) dropwise at 0°C to favor mono-protection.

  • Alkylation: React N-Boc-piperazine with the desired electrophile (e.g., alkyl halide-warhead) using K

    
    CO
    
    
    
    in DMF at 60°C for 4 hours.
  • Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour at RT to expose the secondary amine for the second conjugation step.

    • Validation: Monitor by LC-MS (Expect M+H peak).

Bioactivity Assay Workflow (Cellular Potency)

Objective: Determine IC


/EC

values comparing piperazine vs. alkyl derivatives.

AssayWorkflow Prep 1. Compound Prep (DMSO Stock 10mM) Dilution 2. Serial Dilution (1:3 in Media) Prep->Dilution Seeding 3. Cell Seeding (384-well plate) Dilution->Seeding Incubation 4. Incubation (72h @ 37°C) Seeding->Incubation Readout 5. Viability Readout (CellTiter-Glo) Incubation->Readout Analysis 6. Data Analysis (Non-linear Regression) Readout->Analysis

Figure 2: Standardized workflow for evaluating cellular potency of linker derivatives.

Protocol Steps:

  • Seeding: Seed target cells (e.g., HeLa, MCF-7) at 2,000 cells/well in 384-well plates.

  • Treatment: Add compounds (Piperazine vs. Alkyl analogs) in a 10-point dose-response curve (range: 10 µM to 0.5 nM).

  • Control: Include DMSO only (Negative Control) and Staurosporine (Positive Control).

  • Readout: After 72h, add CellTiter-Glo reagent. Shake for 2 mins. Read luminescence.

  • Calculation: Normalize data to DMSO control. Fit curves using a 4-parameter logistic model to extract IC

    
    .
    

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry (RSC) Advances. [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors. Journal of Medicinal Chemistry (PMC). [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

Sources

Comprehensive Comparison Guide: Analytical Strategies for Ethyl 3-(piperazin-1-yl)butanoate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck in Piperazine Derivative Validation

Ethyl 3-(piperazin-1-yl)butanoate (CAS: 1247517-43-6) is a highly versatile pharmaceutical building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, establishing a high-purity reference standard for this compound presents two distinct analytical bottlenecks:

  • Lack of a Conjugated Chromophore: The aliphatic ester and saturated piperazine ring lack a conjugated

    
    -electron system, resulting in negligible UV absorbance above 220 nm.
    
  • Secondary Amine Interactions: The basic secondary nitrogen on the piperazine ring interacts aggressively with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and poor resolution[2].

To achieve regulatory-compliant purity validation, analytical scientists must choose between direct low-wavelength UV detection, pre-column chemical derivatization, or universal detection techniques (ELSD/MS)[3]. This guide objectively compares these methodologies, providing the causality behind experimental choices and a self-validating protocol for the most accessible, high-sensitivity approach.

Comparative Methodology Matrix

When validating the purity of an this compound reference standard, the choice of analytical technique dictates the sensitivity and reliability of the assay. Below is an objective comparison of the four primary analytical alternatives.

A. Direct HPLC-UV (Low Wavelength)

Operating at 210 nm allows for the direct detection of the ester carbonyl bond. While this is the simplest method, it suffers from poor signal-to-noise (S/N) ratios and high susceptibility to baseline drift from mobile phase absorbance[3]. It is generally only suitable for high-concentration bulk assays (>98% purity).

B. HPLC-UV with NBD-Cl Derivatization

To circumvent the lack of a chromophore, the secondary amine can be reacted with 4-chloro-7-nitrobenzofuran (NBD-Cl). This nucleophilic aromatic substitution yields a highly stable, UV/Vis-active complex detectable at 340 nm, drastically improving sensitivity and eliminating matrix interference[4].

C. Mixed-Mode HPLC with ELSD / CAD

For laboratories equipped with universal detectors, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) eliminates the need for derivatization. When paired with a reversed-phase cation-exchange column (e.g., Primesep 200), the strong interaction between the basic piperazine and the stationary phase resolves the peak tailing issue entirely[2].

D. Gas Chromatography-Mass Spectrometry (GC-MS)

Because of the volatile nature of the ethyl butanoate side chain, GC-MS is highly effective for orthogonal mass confirmation. However, the thermal lability of the secondary amine requires careful inlet temperature optimization to prevent degradation[3].

Quantitative Performance Comparison
Analytical StrategyDetection MechanismLODLOQPrecision (%RSD)Linearity (R²)Primary Use Case
Direct HPLC-UV Absorbance (210 nm)~100 ppm~300 ppm≤ 2.5%> 0.995Routine bulk assay
HPLC-UV (NBD-Cl) Absorbance (340 nm)30 ppm90 ppm≤ 2.0%> 0.999Trace impurity profiling
HPLC-ELSD / CAD Light Scattering~10 ppm~30 ppm≤ 1.5%> 0.998Universal detection
GC-MS Electron Ionization< 5 ppm< 15 ppm≤ 1.5%> 0.999Orthogonal mass confirmation

Data synthesized from validated piperazine analytical frameworks[4],[3].

Analytical Decision Workflow

AnalyticalWorkflow Start This compound Reference Standard Analysis CheckEquip Is LC-MS or ELSD Available? Start->CheckEquip YesEquip Mixed-Mode HPLC (e.g., Primesep 200) + ELSD CheckEquip->YesEquip Yes NoEquip Standard HPLC-UV Only CheckEquip->NoEquip No HighSens High Sensitivity Profiling (LOD < 30 ppm) YesEquip->HighSens Deriv Pre-column Derivatization (NBD-Cl, pH 9.0) NoEquip->Deriv Trace Impurities Direct Direct HPLC-UV (210 nm) NoEquip->Direct Bulk Assay Deriv->HighSens LowSens Routine Bulk Assay (>98% Purity) Direct->LowSens

Decision matrix for selecting piperazine derivative analytical methods.

Mechanistic Protocol: Self-Validating NBD-Cl Derivatization

For laboratories limited to standard UV/Vis or Diode Array Detectors (DAD), pre-column derivatization with NBD-Cl is the gold standard for achieving high-sensitivity quantification of piperazine derivatives[4].

Causality of Experimental Design

The pKa of the secondary amine in the piperazine ring is approximately 9.7. By conducting the reaction in a borate buffer at pH 9.0, a sufficient molar fraction of the amine remains deprotonated, acting as a strong nucleophile to attack the electron-deficient NBD-Cl ring. The reaction is subsequently quenched with an acidic mobile phase to stabilize the derivative and protonate any unreacted silanols on the HPLC column, preventing peak tailing.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Borate Buffer (pH 9.0): Dissolve 3.8 g of sodium tetraborate decahydrate in 1000 mL of HPLC-grade water. Adjust precisely to pH 9.0 using 0.1 M HCl. Causality: Strict pH control prevents the hydrolysis of NBD-Cl into NBD-OH, a highly fluorescent byproduct that can interfere with the baseline.

  • Derivatizing Agent: Prepare a 1.0 mg/mL solution of NBD-Cl in anhydrous methanol. Store in an amber vial and protect from light.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the this compound reference standard. Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Dilute to working concentrations (e.g., 30–150 µg/mL) using the borate buffer.

Step 3: Derivatization Reaction & Self-Validation

  • Transfer 1.0 mL of the working standard solution into a 5 mL amber reaction vial.

  • Add 1.0 mL of the NBD-Cl solution.

  • Self-Validation Control: Concurrently prepare a "Reagent Blank" containing 1.0 mL of borate buffer and 1.0 mL of NBD-Cl (no analyte). This blank is critical to confirm that the NBD-OH hydrolysis byproduct does not co-elute with the derivatized standard.

  • Vortex both vials for 10 seconds and incubate in a water bath at 60 °C for exactly 20 minutes to ensure quantitative yield.

Step 4: Quenching

  • Remove vials from the water bath and immediately cool in an ice bath for 5 minutes.

  • Add 100 µL of 1.0 M HCl to quench the reaction and stabilize the complex.

Step 5: Chromatographic Conditions

  • Column: End-capped C18 (4.6 x 150 mm, 5 µm). Causality: End-capping is mandatory to mask residual silanols from interacting with any trace unreacted amine.

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (containing 0.1% Trifluoroacetic Acid) at a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

By running the Reagent Blank prior to the standard, the system self-validates: if a peak appears at the analyte's retention time in the blank, the buffer pH is too high or the NBD-Cl reagent has degraded, signaling the operator to halt the analysis and prepare fresh reagents.

References

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

Sources

Safety Operating Guide

Ethyl 3-(piperazin-1-yl)butanoate: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Immediate Classification

Ethyl 3-(piperazin-1-yl)butanoate is a bifunctional organic intermediate containing a basic piperazine ring and an ester moiety. While often treated as a generic organic building block, its disposal requires specific protocols due to the sensitization potential of the piperazine ring and the flammability risk of the ester group.

Disposal Classification:

  • Primary Waste Stream: Non-Halogenated Organic Solvent Waste (High BTU Incineration).

  • RCRA Status: Likely D001 (Ignitable) or D002 (Corrosive) depending on concentration and formulation; treat as Hazardous Waste.

  • Critical Restriction: Do NOT dispose of via sanitary sewer.[1] Piperazine derivatives exhibit chronic aquatic toxicity.

Chemical Safety Profile & Risk Assessment

To ensure safety, we must understand the causality behind the hazards. We are not just disposing of a liquid/solid; we are managing two reactive functional groups.[1]

FeatureChemical BehaviorOperational Risk
Piperazine Moiety Secondary amine; Basic (

); Nitrogen lone pair donor.
Sensitizer & Corrosive: Potential respiratory/skin sensitizer. Exothermic reaction with strong acids.
Ester Moiety Carbonyl group; Hydrolyzable.Flammability: Esters often have low flash points. Hydrolysis can release ethanol and butyric acid derivatives.
Nitrogen Presence Secondary amine.Nitrosamine Formation: If mixed with nitrosating agents (e.g., nitrites), can form carcinogenic nitrosamines.
Field Insight: The "Sensitization" Factor

Most standard operating procedures (SOPs) overlook the sensitization risk. Piperazine derivatives are notorious for inducing occupational asthma and allergic contact dermatitis.

  • Protocol: All disposal procedures generating dust or aerosols must be performed inside a certified chemical fume hood.

Waste Segregation Strategy

Proper segregation is the primary defense against unplanned chemical reactions in waste drums.

Segregation Logic Diagram

The following decision tree illustrates the critical segregation logic required to prevent incompatible mixing (e.g., Acid-Base exotherms or Nitrosamine formation).

Segregation_LogicStartWaste: this compoundCheck_StatePhysical State?Start->Check_StateLiquidLiquid / SolutionCheck_State->LiquidSolidSolid / ResidueCheck_State->SolidCheck_pHCheck pH / SolventLiquid->Check_pHStream_BStream B: Solid HazardousWaste (Incineration)Solid->Stream_BDouble BaggedAcid_WarnCRITICAL: Do NOT mix with Strong Acids(Exothermic Reaction)Check_pH->Acid_WarnOxidizer_WarnCRITICAL: Do NOT mix with Oxidizers(Fire Hazard)Check_pH->Oxidizer_WarnNitrite_WarnCRITICAL: Do NOT mix with Nitrites(Carcinogen Risk)Check_pH->Nitrite_WarnStream_AStream A: Non-HalogenatedOrganic Waste (Basic/Neutral)Check_pH->Stream_ACompatible Solvents(Ethanol, DMSO, Ethyl Acetate)Acid_Warn->Stream_ASegregate First

Figure 1: Segregation logic emphasizing the exclusion of acids and nitrosating agents to prevent hazardous evolution.

Detailed Disposal Protocols

A. Liquid Waste (Solutions & Reaction Mixtures)

Objective: Incorporate into the high-BTU fuel blending stream for incineration.

  • Compatibility Check: Ensure the primary solvent in the waste container is compatible with organic bases.

    • Safe: Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, DMSO.

    • Unsafe: Concentrated Hydrochloric Acid, Nitric Acid, Hydrogen Peroxide.

  • Containerization:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Do not fill >90% capacity to allow for thermal expansion.

  • Labeling:

    • Apply a hazardous waste label.[2][3]

    • Mandatory Fields: "Flammable Liquid," "Basic Organic," "Irritant."

    • Constituents: List "this compound" explicitly; do not use abbreviations.

  • Neutralization (Optional but Recommended): If the waste solution is highly basic (pH > 12), consider neutralizing with dilute acetic acid to pH 8-9 before adding to the main organic waste drum to reduce corrosion risks, provided the heat of neutralization is managed.

B. Solid Waste (Pure Compound, Spatulas, Weigh Boats)

Objective: Containment of dust to prevent sensitization.

  • Primary Containment: Place solid waste, contaminated gloves, and weigh boats into a clear polyethylene bag (4 mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into a secondary hazardous waste bag or a wide-mouth HDPE drum.

  • Labeling: Label as "Solid Hazardous Waste: Toxic/Irritant Organic."

C. Empty Containers
  • Triple Rinse: Triple rinse the empty bottle with a compatible solvent (e.g., Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Stream A).

  • Defacing: Deface the original label and mark as "Empty."

  • Disposal: Discard the clean, empty container in standard glass/plastic recycling or trash, depending on facility rules.

Spill Contingency Plan

Scenario: A 100mL bottle of pure liquid this compound shatters on the floor.

Immediate Response Workflow
  • Evacuate & Ventilate: Clear the immediate area.[1] Piperazine vapors can cause respiratory distress.

  • PPE Up:

    • Respiratory: Half-face respirator with Organic Vapor/Amine cartridges (or N95 if dust).

    • Skin: Nitrile gloves (double gloved) + Lab coat.

    • Eyes: Chemical splash goggles.

  • Containment:

    • Surround the spill with inert absorbent pillows or vermiculite.

    • Do not use paper towels initially (flammability risk).

  • Cleanup:

    • Cover the spill with vermiculite/sand.

    • Scoop absorbed material into a wide-mouth jar.

    • Wash the surface with a mild soap/water solution (detergent breaks down the oily ester).

    • Do not use bleach (potential reaction with amine).

References & Regulatory Grounding[5][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines D001 Ignitability and D002 Corrosivity characteristics).

    • Source:

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on amine segregation and sensitization risks).

    • Source:

  • PubChem. Piperazine Compound Summary (Safety & Hazards). (Data on respiratory sensitization and aquatic toxicity of the piperazine class).

    • Source:

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Sensitizing Agents.

    • Source:

Personal protective equipment for handling Ethyl 3-(piperazin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for Ethyl 3-(piperazin-1-yl)butanoate .[1]

As a specialized intermediate (a beta-amino ester derivative of piperazine), direct safety data sheets (SDS) are often sparse. Therefore, this protocol is constructed using Structure-Activity Relationship (SAR) analysis, deriving safety parameters from its core functional groups: the piperazine moiety (sensitizer, corrosive base) and the ethyl ester (flammability, volatility).

Part 1: Executive Safety Summary

ParameterCritical Status
Primary Hazard Respiratory & Skin Sensitization (Piperazine core).
Secondary Hazard Severe Eye/Skin Irritation (Basic amine).[1][2][3][4]
Flammability Combustible Liquid . Flash point likely >60°C but <100°C (based on propanoate analog).
Reactivity Incompatible with Oxidizers & Acids .[3][5][6] Hydrolyzes in moisture.
Storage Desiccated, 2–8°C . Protect from air/CO₂ (amines form carbamates).

Part 2: Hazard Architecture (The "Why")

To handle this chemical safely, you must understand the causality of its hazards:

  • The Piperazine Ring (N-Heterocycle):

    • Mechanism:[1][3][5] The secondary amine at the N4 position is a nucleophile and a base. It can attack biological proteins, leading to haptenization , which triggers immune responses (sensitization).

    • Risk:[1][3][7][8] Inhalation of vapors or aerosols can cause occupational asthma (piperazine asthma).

  • The Ethyl Ester Tail:

    • Mechanism:[1][5][7] Adds lipophilicity, facilitating skin absorption.

    • Risk:[1][3][7][8] Systemic toxicity is faster via dermal exposure compared to inorganic bases.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This compound requires a barrier strategy specifically against organic amines.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or Butyl RubberAmines can permeate thin nitrile. Double gloving provides a "breakthrough time" buffer. Avoid Latex (poor resistance to esters).
Respiratory P100/OV Cartridge (if outside hood)Mandatory if heating or aerosolizing.The piperazine moiety is a potent sensitizer. Standard surgical masks offer zero protection against vapors.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Basic amines cause saponification of eye tissue (permanent damage) faster than acids.
Body Defense Lab Coat (High-Closure) + Chemical ApronPrevent "wicking" of liquid spills through fabric to the skin.
PPE Decision Logic (Graphviz)

PPE_Decision_Tree cluster_legend Protocol Level Start Start: Handling this compound Volume Assess Volume & State Start->Volume Small_Cold < 10mL, Ambient/Cold Volume->Small_Cold Routine Prep Large_Hot > 10mL OR Heating/Reflux Volume->Large_Hot Synthesis/Scale-up Standard_PPE Standard Protocol: Fume Hood + Nitrile (Double) + Goggles Small_Cold->Standard_PPE High_PPE High-Risk Protocol: Full Face Respirator (OV/P100) + Butyl Gloves + Apron Large_Hot->High_PPE

Caption: Decision tree for selecting PPE intensity based on experimental conditions.

Part 4: Operational Protocol

Storage & Stability
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The secondary amine will react with atmospheric CO₂ to form carbamate salts (white crust), degrading purity.

  • Temperature: Refrigerate (2–8°C). Esters are prone to hydrolysis; amines are prone to oxidation.

Weighing & Transfer
  • Engineering Control: Always handle inside a certified Chemical Fume Hood.

  • Technique: Use a positive displacement pipette for liquids to prevent dripping (vapor pressure management).

  • Vessel: Avoid copper or aluminum spatulas/needles. Piperazines can complex with and corrode soft metals. Use Stainless Steel (304/316) or glass.

Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, and Alcohols.

  • Incompatibility: Do not mix with strong acids (exothermic salt formation) or strong oxidizers (fire hazard).[3][5][6]

  • Quenching: If used as a reagent, quench excess amine with dilute ammonium chloride (NH₄Cl) solution, not strong mineral acids, to control heat evolution.

Part 5: Emergency Response

Spill Management Workflow

Spill_Response Alert 1. Alert & Evacuate (Sensitizer Risk) PPE_Up 2. Don PPE (Respirator Essential) Alert->PPE_Up Contain 3. Containment Use Sand/Vermiculite PPE_Up->Contain Neutralize 4. Neutralize Apply Citric Acid or NaHSO4 Contain->Neutralize Clean 5. Collect & Wash Solvent Wipe (Ethanol) Neutralize->Clean

Caption: Step-by-step spill response focusing on neutralization of the basic amine.

  • Evacuate: If spill is >50mL outside a hood, evacuate to prevent sensitization.

  • Neutralize: Do not just wipe. Apply a weak solid acid (Citric acid or Sodium Bisulfate) to convert the volatile amine into a non-volatile salt.

  • Clean: Absorb the salt into vermiculite. Wash surface with ethanol, then soap and water.

First Aid
  • Eye Contact: Flush for 15 minutes minimum .[8] Time is tissue; basic burns penetrate deep.

  • Skin Contact: Wash with soap and water.[1][7][8][9] Do not use alcohol on skin (increases absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.

Part 6: Disposal Strategy

Do not pour down the drain. This compound is toxic to aquatic life (typical of piperazines).[8]

  • Segregation: Classify as "Basic Organic Waste" .

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans.

  • Labeling: Clearly mark "Contains Piperazine Derivatives – Sensitizer".

  • Professional Disposal: Incineration is the preferred method for destruction of the organic framework.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3-(piperazin-1-yl)propanoate Safety Data Sheet (Analogous Structure). Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from

  • Fisher Scientific. (2021).[2] Ethyl Butyrate Safety Data Sheet. Retrieved from

  • Apollo Scientific. (n.d.). Safety Data Sheet: Piperazine Derivatives. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.